(3-Methylfuran-2-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-methylfuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-2-3-8-6(5)4-7/h2-3H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGIVQJZUKJDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592690 | |
| Record name | 1-(3-Methylfuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388072-09-1 | |
| Record name | 1-(3-Methylfuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylfuran-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (3-Methylfuran-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for (3-methylfuran-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The furan moiety is a privileged structure in numerous biologically active compounds, and the introduction of a methylaminomethyl group at the 2-position offers a versatile scaffold for further molecular exploration. This document details the core synthetic strategies, providing experimental protocols and quantitative data to facilitate its practical application in a research and development setting.
Core Synthesis Pathways
Two principal synthetic routes have been identified for the preparation of this compound: the reductive amination of 3-methyl-2-furaldehyde and the reduction of 3-methylfuran-2-carbonitrile. The reductive amination pathway is the more prominently documented and versatile approach for analogous furan-based amines.
Pathway 1: Reductive Amination of 3-Methyl-2-furaldehyde
This pathway is a robust and widely applicable method for the synthesis of furan-based primary amines.[1] It involves two key stages: the formation of an intermediate imine from the corresponding aldehyde and an amine source, followed by its reduction to the target amine.
Stage 1: Synthesis of 3-Methyl-2-furaldehyde
The precursor, 3-methyl-2-furaldehyde, is commercially available. However, for contexts requiring its synthesis, it can be prepared via the oxidation of 3-methyl-2-furoic acid.[2] 3-Methyl-2-furoic acid can be synthesized from its corresponding methyl ester by hydrolysis.[2] An alternative conceptual approach is the direct formylation of 3-methylfuran.
Stage 2: Reductive Amination
The reductive amination of 3-methyl-2-furaldehyde with an amine source, typically ammonia, proceeds via an imine intermediate which is subsequently reduced. A variety of catalytic systems and reducing agents can be employed for this transformation.
Catalytic Reductive Amination with Hydrogen Gas
This method utilizes a heterogeneous catalyst and molecular hydrogen as the reducing agent. It is considered an environmentally benign approach.[3] Various metal catalysts, including those based on Ruthenium, Rhodium, Nickel, and Copper, have been shown to be effective for the reductive amination of furan aldehydes.[1][3][4]
Table 1: Catalytic Systems for Reductive Amination of Furan Aldehydes
| Catalyst | Substrate | Amine Source | Solvent | Temperature (°C) | Pressure (H₂) | Yield of Amine (%) | Reference |
| Rh/Al₂O₃ | Furfural | Aqueous Ammonia | Water | 80 | 2 MPa | ~92 (Furfurylamine) | [3] |
| CuAlOx | 5-Hydroxymethylfurfural | Primary Amines | Methanol | 100-120 | Flow | up to 98 | [5] |
| Ru/BEA(150) | 5-Hydroxymethylfurfural | Aqueous Ammonia | Ethanol | 100 | 0.6 MPa | ~70 | [6] |
| Raney Ni | Furfural | Ammonia | - | - | - | 100 (Furfurylamine) | [7] |
Reductive Amination using Hydride Reducing Agents
Alternatively, the reduction of the imine intermediate can be achieved using chemical hydride reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for this purpose.[8]
Table 2: Reductive Amination of Aldehydes using NaBH(OAc)₃
| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| General Aldehyde | General Amine | NaBH(OAc)₃ | Ethyl Acetate | 6 | Not Specified | [8] |
Pathway 2: Reduction of 3-Methylfuran-2-carbonitrile
An alternative, though less detailed in the context of 3-methylfuran derivatives, is the reduction of 3-methylfuran-2-carbonitrile. This pathway is a standard method for the synthesis of primary amines.
Stage 1: Synthesis of 3-Methylfuran-2-carbonitrile
The synthesis of this specific nitrile is not extensively documented. Plausible synthetic routes include the dehydration of the oxime derived from 3-methyl-2-furaldehyde or a Rosenmund–von Braun reaction on a suitable 2-halo-3-methylfuran precursor.
Stage 2: Nitrile Reduction
The reduction of the nitrile functionality to a primary amine can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of a Furan Aldehyde using a Heterogeneous Catalyst and H₂
This protocol is adapted from the reductive amination of furfural and 5-hydroxymethylfurfural.[3][5][6]
-
Catalyst Preparation (if applicable): Prepare or procure the desired heterogeneous catalyst (e.g., Rh/Al₂O₃, CuAlOx, Ru/BEA).
-
Reaction Setup: In a high-pressure reactor, combine the furan aldehyde (1 equivalent), the chosen solvent (e.g., water, methanol, or ethanol), and the catalyst.
-
Addition of Amine Source: Add the amine source, such as aqueous ammonia (excess).
-
Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 0.6-2 MPa). Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with stirring for the required duration (e.g., 2-12 hours).
-
Work-up: After cooling to room temperature and venting the hydrogen, filter the reaction mixture to remove the catalyst.
-
Purification: The filtrate is then concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the desired primary amine.
Protocol 2: General Procedure for Direct Reductive Amination using Sodium Triacetoxyborohydride
This protocol is based on a general procedure for the reductive amination of aldehydes.[8]
-
Reaction Setup: To a solution of the aldehyde (1 equivalent) in a suitable solvent such as ethyl acetate (EtOAc), add the amine (1.1 equivalents).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) to the mixture.
-
Reaction: Stir the mixture at room temperature for approximately 6 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography to afford the final product.
Visualizations
References
- 1. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Physicochemical properties of (3-Methylfuran-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methylfuran-2-yl)methanamine is a heterocyclic amine containing a furan ring, a chemical scaffold of significant interest in medicinal chemistry. Furan derivatives are known to exhibit a wide range of biological activities, making them attractive starting points for drug discovery and development. This technical guide provides a summary of the known physicochemical properties, a putative synthetic approach, and potential analytical methodologies for this compound. The information presented herein is intended to serve as a resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information, including predicted values where experimental data is unavailable.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | --INVALID-LINK--[1] |
| Molecular Weight | 111.14 g/mol | --INVALID-LINK--[1] |
| Predicted Boiling Point | 167.3 ± 25.0 °C | Not available |
| Predicted Density | 1.024 ± 0.06 g/cm³ | Not available |
| Predicted pKa | 9.16 ± 0.29 | Not available |
| Physical Form | Liquid (Predicted) | Not available |
| Color | Yellow (Predicted) | Not available |
Synthesis
A common and effective method for the synthesis of primary amines from aldehydes is reductive amination.[2][3] For this compound, this would involve the reaction of 3-methylfuran-2-carboxaldehyde with ammonia in the presence of a reducing agent.
Experimental Protocol: Reductive Amination (General Procedure)
This protocol is a generalized procedure based on known methods for reductive amination of furan aldehydes and should be optimized for the specific synthesis of this compound.
Materials:
-
3-Methylfuran-2-carboxaldehyde
-
Ammonia (aqueous or in a suitable solvent)
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)
-
Suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for chemical synthesis, including a round-bottom flask, magnetic stirrer, and equipment for work-up and purification.
Procedure:
-
Imine Formation: Dissolve 3-methylfuran-2-carboxaldehyde in a suitable solvent in a round-bottom flask. Add a solution of ammonia in the same or a compatible solvent. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The removal of water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards imine formation.
-
Reduction: Once the imine formation is deemed complete (monitored by techniques like TLC or GC), the reducing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature). In the case of catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a suitable catalyst (e.g., Palladium on carbon, Raney nickel).
-
Work-up: After the reduction is complete, the reaction is quenched by the careful addition of water or a suitable aqueous solution. The product is then extracted into an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by techniques such as vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Analytical Characterization
A comprehensive analytical approach is necessary to confirm the identity and purity of the synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
Experimental Protocol (General):
-
Sample Preparation: A dilute solution of the purified product is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: A capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column) is used. The oven temperature program should be optimized to ensure good separation of the product from any impurities. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer will detect the molecular ion and characteristic fragment ions, which can be used to confirm the structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules.
Experimental Protocol (General):
-
Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: The spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals would include those for the furan ring protons, the methyl group protons, the methylene protons, and the amine protons.
-
¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (General):
-
Sample Preparation: The spectrum can be obtained from a neat liquid film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
-
Analysis: Key characteristic absorption bands to look for include N-H stretching vibrations of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the furan ring and alkyl groups, and C=C and C-O stretching vibrations of the furan ring.
Caption: Workflow for the analytical characterization of the compound.
Potential Biological Activity
While no specific biological activity has been reported for this compound, the furan scaffold is present in numerous biologically active compounds.[1][4][5][6] Derivatives of furan have been shown to possess a wide range of pharmacological properties, including:
-
Antimicrobial activity: Furan-containing compounds have demonstrated efficacy against various bacterial and fungal strains.
-
Anti-inflammatory effects: Some furan derivatives exhibit anti-inflammatory properties.
-
Anticancer activity: The furan nucleus is a component of some compounds investigated for their potential as anticancer agents.
-
Central Nervous System (CNS) activity: Certain furan derivatives have been explored for their effects on the CNS.
The biological profile of this compound would need to be determined through a comprehensive screening program. The structure-activity relationship (SAR) of related aminofurans could provide insights into the potential targets and activities of this specific molecule.[4]
Conclusion
This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided an overview of its known properties and outlines general experimental approaches for its synthesis and characterization. Further research is required to fully elucidate its physicochemical properties, optimize its synthesis, and explore its potential biological activities. The information presented here serves as a foundational resource for researchers interested in exploring the chemistry and pharmacology of this and related aminofuran derivatives.
References
- 1. This compound | CAS: 388072-09-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. d-nb.info [d-nb.info]
- 3. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of (3-Methylfuran-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide to the spectroscopic properties of (3-Methylfuran-2-yl)methanamine. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from established principles of spectroscopy and comparative analysis of structurally related furan and amine derivatives. Furthermore, this guide outlines a detailed, plausible experimental protocol for the synthesis of the title compound and standard procedures for spectroscopic data acquisition, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Predicted Spectroscopic Data
The structural features of this compound, including the substituted furan ring, a primary amine, a methyl group, and a methylene bridge, give rise to a unique spectroscopic fingerprint. The following sections and tables summarize the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the known effects of substituents on the furan ring's electronic environment.[1][2]
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methylene protons, the methyl protons, and the amine protons. The electronic environment of the furan ring is highly sensitive to the nature and position of its substituents, which is reflected in the chemical shifts (δ) and coupling constants (J) of the ring protons.[1] For an unsubstituted furan in CDCl₃, protons at the 2- and 5-positions typically resonate at a lower field (~7.44 ppm) than those at the 3- and 4-positions (~6.38 ppm).[1][3] The introduction of methyl and aminomethyl groups will alter this pattern.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 (Furan) | ~7.2 - 7.4 | d (doublet) | J₅,₄ ≈ 2.0 |
| H-4 (Furan) | ~6.1 - 6.3 | d (doublet) | J₄,₅ ≈ 2.0 |
| -CH₂- (Methylene) | ~3.8 - 4.0 | s (singlet) | - |
| -CH₃ (Methyl) | ~2.0 - 2.2 | s (singlet) | - |
| -NH₂ (Amine) | ~1.5 - 2.5 | s (singlet, broad) | - |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum of unsubstituted furan shows signals for the α-carbons (C2, C5) at approximately 142.8 ppm and the β-carbons (C3, C4) at around 109.8 ppm.[2] Substituent effects are used to predict the shifts for the title compound.[2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Furan) | ~148 - 152 |
| C-5 (Furan) | ~138 - 142 |
| C-3 (Furan) | ~115 - 120 |
| C-4 (Furan) | ~110 - 114 |
| -CH₂- (Methylene) | ~35 - 45 |
| -CH₃ (Methyl) | ~10 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary amine and the various bonds within the substituted furan ring. Primary amines typically show two N-H stretching bands.[4][5]
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two bands) |
| C-H Stretch (Aromatic/Furan) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic CH₃, CH₂) | 2850 - 2960 | Medium |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |
| C=C Stretch (Furan Ring) | ~1500 - 1600 | Medium |
| C-O-C Stretch (Furan Ring) | ~1000 - 1250 | Strong |
| C-N Stretch (Aliphatic Amine) | 1000 - 1250 | Medium |
Mass Spectrometry (MS)
The mass spectrum is predicted based on the molecular weight of the compound and common fragmentation patterns for amines and furan derivatives. The molecular formula is C₆H₉NO, giving a molecular weight of 111.14 g/mol . The molecular ion peak (M⁺) is expected at m/z = 111. Aliphatic amines often undergo α-cleavage as a predominant fragmentation mode.[6][7]
| m/z Value | Predicted Fragment | Fragmentation Pathway |
| 111 | [C₆H₉NO]⁺ | Molecular Ion (M⁺) |
| 110 | [C₆H₈NO]⁺ | M⁺ - H |
| 96 | [C₅H₆NO]⁺ | M⁺ - CH₃ |
| 82 | [C₅H₆O]⁺ | M⁺ - CH₂NH |
| 30 | [CH₄N]⁺ | α-cleavage, [CH₂NH₂]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the reductive amination of 3-methylfuran-2-carbaldehyde. This common procedure involves the formation of an imine intermediate followed by its reduction to the corresponding amine.[8][9]
Protocol: Reductive Amination
-
Imine Formation: To a solution of 3-methylfuran-2-carbaldehyde (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol), add a solution of aqueous ammonia (excess, ~10-20 eq). The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.
-
Reduction: The reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄, ~1.5-2.0 eq), is added portion-wise while maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated to yield the crude product. Purification is achieved by column chromatography on silica gel or by vacuum distillation to afford pure this compound.
Spectroscopic Data Acquisition
2.2.1. NMR Spectroscopy
-
Sample Preparation: Accurately weigh 1-5 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters are used for both nuclei. For ¹³C NMR, a proton-decoupled sequence is typically employed.[2]
2.2.2. IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded first and subtracted from the sample spectrum.[10]
2.2.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph. Electron Ionization (EI) is a common method for generating fragments and determining the fragmentation pattern.[11]
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. azooptics.com [azooptics.com]
- 11. chemguide.co.uk [chemguide.co.uk]
The Ascendant Role of Furan Scaffolds in Modern Drug Discovery: A Technical Guide to their Biological Activities
For Immediate Release
A comprehensive technical guide released today details the burgeoning significance of novel furan derivatives in contemporary drug development. This whitepaper offers an in-depth analysis of the diverse biological activities of these heterocyclic compounds, providing researchers, scientists, and drug development professionals with a critical resource encompassing quantitative data, detailed experimental protocols, and mechanistic insights into their anticancer, antimicrobial, and anti-inflammatory properties.
The furan nucleus, a five-membered aromatic ring containing an oxygen atom, is a privileged scaffold in medicinal chemistry, lending itself to a wide array of structural modifications that result in a broad spectrum of pharmacological activities.[1][2][3] This versatility has spurred extensive research, leading to the discovery of novel furan derivatives with potent biological effects.[1]
Anticancer Activity: Targeting Cellular Proliferation and Survival
Novel furan derivatives have emerged as promising candidates in oncology, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity are multifaceted, often involving the disruption of critical cellular processes such as microtubule dynamics and the induction of apoptosis.
A notable mechanism of action for some furan-based compounds is the inhibition of tubulin polymerization.[4] By interfering with the assembly of microtubules, which are essential for cell division, these derivatives can arrest the cell cycle in the G2/M phase, leading to apoptosis.[4] For instance, certain furan-based compounds have exhibited potent cytotoxic activity against breast cancer cell lines, such as MCF-7, with IC50 values in the low micromolar range.[4]
Table 1: Anticancer Activity of Novel Furan Derivatives
| Compound Class | Specific Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Furan-Based Derivative | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [4] |
| Furan-Based Derivative | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furan derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: A Broad Spectrum of Action
Furan derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[5] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with microbial growth and, in some cases, modify essential enzymes.[6]
The introduction of specific substituents on the furan ring can significantly influence the antimicrobial potency. For example, some novel furan-derived chalcones have shown promising antibacterial activity against Staphylococcus aureus at low microgram per milliliter concentrations.
Table 2: Antimicrobial Activity of Novel Furan Derivatives
| Compound Class | Specific Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Furan-derived Chalcone | Compound 2a | Staphylococcus aureus | 256 | |
| Furan-derived Chalcone | Compound 2b | Staphylococcus aureus | 256 | |
| Furan-derived Chalcone | Compound 2c | Staphylococcus aureus | 256 | |
| Carbamothioyl-furan-2-carboxamide | Compound 4f | Escherichia coli | 230-295 | [7] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a standard technique for screening the antimicrobial activity of chemical substances.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes.
-
Inoculation: Uniformly spread a standardized inoculum of the target microorganism onto the agar surface.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the furan derivative solution into each well.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone indicates greater antimicrobial activity.
Anti-inflammatory Activity: Modulation of Key Signaling Pathways
The anti-inflammatory properties of furan derivatives are a significant area of investigation. These compounds can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, and the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). Furthermore, some furan derivatives have been shown to modulate critical inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.
Table 3: Anti-inflammatory Activity of Novel Furan Derivatives
| Compound Class | Specific Compound/Derivative | Assay | IC50 (µM) | Reference |
| 1,3-Dihydro-2H-indolin-2-one derivative | Compound 4e | COX-2 Inhibition | 3.34 | [8] |
| 1,3-Dihydro-2H-indolin-2-one derivative | Compound 9h | COX-2 Inhibition | 2.35 | [8] |
| 1,3-Dihydro-2H-indolin-2-one derivative | Compound 9i | COX-2 Inhibition | 2.42 | [8] |
| 1,3-Dihydro-2H-indolin-2-one derivative | Compound 9d | NO Production Inhibition | 10.03 | [8] |
| 1,3-Dihydro-2H-indolin-2-one derivative | Compound 4e | NO Production Inhibition | 13.51 | [8] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the furan derivative for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: After a short incubation period, measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration.
Signaling Pathway Modulation: A Deeper Look into the Mechanism of Action
The biological effects of furan derivatives are often rooted in their ability to modulate specific intracellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
MAPK Signaling Pathway
The MAPK pathway is a key signaling cascade involved in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some furan derivatives have been shown to inhibit the MAPK pathway, thereby exerting their anticancer effects.
PPAR-γ Signaling Pathway
PPAR-γ is a nuclear receptor that plays a critical role in the regulation of inflammation and metabolism. Activation of PPAR-γ can lead to the suppression of pro-inflammatory gene expression. Certain furan derivatives have been identified as modulators of PPAR-γ, contributing to their anti-inflammatory effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 388072-09-1 characterization
An In-depth Technical Guide on (3-Methyl-2-furyl)methylamine (CAS Number: 388072-09-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a technical overview of the chemical compound with the CAS number 388072-09-1, identified as (3-Methyl-2-furyl)methylamine. This compound belongs to the furan family, a class of heterocyclic organic compounds known for its versatile biological activities.[1][2][3] Furan derivatives are recognized for their potential in various therapeutic areas, including as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1][3][4] This guide summarizes the available physicochemical data for (3-Methyl-2-furyl)methylamine.
It is important to note that while the furan scaffold is of significant interest in medicinal chemistry, publicly available information regarding the specific biological activity, mechanism of action, and detailed experimental protocols for (3-Methyl-2-furyl)methylamine is limited. One source indicates its use in the preparation of compounds with antiprion activity.[5]
Physicochemical Properties
The fundamental physicochemical properties of (3-Methyl-2-furyl)methylamine are summarized in the table below. This data is compiled from various chemical supplier databases and online resources.
| Property | Value | Source |
| CAS Number | 388072-09-1 | [6][7][8] |
| Molecular Formula | C6H9NO | [6][8] |
| Molecular Weight | 111.14 g/mol | [6][8] |
| Synonyms | (3-Methylfuran-2-yl)methanamine, 2-Aminomethyl-3-methylfuran | [9] |
| InChIKey | CTGIVQJZUKJDNH-UHFFFAOYSA-N | [6][8] |
| SMILES | Cc1ccoc1CN | [6] |
Synthesis and Characterization
Synthesis
Analytical Characterization
While specific analytical data such as NMR, HPLC, and mass spectrometry spectra are not publicly available, chemical suppliers indicate that such data is obtainable upon request.[13] General analytical methods for the characterization of related compounds, such as methylamines and furan derivatives, can be adapted for this compound. These methods include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation (¹H and ¹³C NMR).[15][16][17]
-
Mass Spectrometry (MS): For determination of molecular weight and fragmentation patterns.[4]
Biological Activity and Mechanism of Action
Biological Activity
There is a significant lack of published data on the specific biological activities of (3-Methyl-2-furyl)methylamine. However, the broader class of furan derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.[1][2][3][18] These include:
One vendor notes that 2-Aminomethyl-3-methylfuran is utilized in the preparation of thiazolecarboxylic acid amides and thiadiazole derivatives which exhibit antiprion activity.[5] Further research is required to determine if (3-Methyl-2-furyl)methylamine itself possesses any of these activities.
Mechanism of Action and Signaling Pathways
Due to the absence of studies on its biological effects, the mechanism of action for (3-Methyl-2-furyl)methylamine remains unknown. Consequently, there are no identified signaling pathways associated with this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological screening of (3-Methyl-2-furyl)methylamine are not available in the public domain. Researchers interested in working with this compound would need to develop and validate their own methodologies based on established procedures for similar furan-containing molecules. General protocols for the biological screening of novel compounds can be found in the literature.[19][20][21][22]
Conclusion
(3-Methyl-2-furyl)methylamine (CAS 388072-09-1) is a commercially available furan derivative. While its basic physicochemical properties are known, there is a notable absence of detailed information regarding its synthesis, biological activity, and mechanism of action in publicly accessible scientific literature. The broader family of furan compounds demonstrates significant therapeutic potential, suggesting that (3-Methyl-2-furyl)methylamine could be a valuable molecule for further investigation in drug discovery and development programs. Researchers are encouraged to undertake comprehensive studies to elucidate the pharmacological profile of this compound.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. (3-METHYL-2-FURYL)METHYLAMINE | 388072-09-1 [amp.chemicalbook.com]
- 6. (3-methyl-2-furyl)methylamine [stenutz.eu]
- 7. CAS RN 388072-09-1 | Fisher Scientific [fishersci.ca]
- 8. This compound | CAS: 388072-09-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. scribd.com [scribd.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 13. 388072-09-1|this compound|BLD Pharm [bldpharm.com]
- 14. Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Identification of novel inhibitors of urokinase via NMR-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-FURANMETHANOL(4412-91-3) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scscop.org [scscop.org]
- 21. Synthesis and screening for anticancer activity of two novel telluro-amino acids: 1,3-Tellurazolidine-4-carboxylic acid and tellurohomocystine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Substituted Furans from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of key synthetic methodologies for the preparation of substituted furans, a critical heterocyclic motif in medicinal chemistry and materials science. The following sections detail established protocols, present comparative quantitative data, and illustrate reaction pathways.
Classical Furan Synthesis Methodologies
Two of the most established methods for furan synthesis are the Paal-Knorr synthesis and the Feist-Benary synthesis. These methods have been refined over the years and remain highly relevant in modern organic synthesis.
1.1. Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust method for the preparation of furans from 1,4-dicarbonyl compounds.[1][2][3][4][5][6] The reaction is typically acid-catalyzed and proceeds via the cyclization and dehydration of the diketone.[2][5]
Experimental Protocols:
1.1.1. Traditional Protocol with Conventional Heating
-
Reagents & Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 100 mmol), a suitable solvent (e.g., toluene, 50 mL), and an acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 5 mol%).[7]
-
Reaction: The mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.[7]
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.[7]
1.1.2. Microwave-Assisted Protocol
-
Reagents & Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1 mmol). Add a solvent such as a 1:1 mixture of ethanol and water (3 mL). For some substrates, a catalytic amount of HCl (2-3 drops of a 1 M solution) may be required.[7]
-
Reaction: The vial is sealed and placed in a laboratory microwave reactor. The mixture is irradiated at 140 °C for 3-5 minutes.[7]
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The product can be purified by silica gel column chromatography if necessary.[7]
Data Presentation:
| Entry | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 1 | Hexane-2,5-dione | p-TsOH·H₂O | Toluene, reflux, 4-6 h | >90 | [7] |
| 2 | Methyl 2-acetyl-3-methyl-4-oxopentanoate | HCl (catalytic) | Ethanol/Water (1:1), 140 °C, 3-5 min (microwave) | High | [7] |
| 3 | Various 1,4-diketones | Trifluoroacetic Acid | CH₂Cl₂, rt | 75-95 | [4] |
Reaction Mechanism:
Caption: Paal-Knorr Furan Synthesis Mechanism.
1.2. Feist-Benary Furan Synthesis
The Feist-Benary synthesis provides access to substituted furans through the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base.[8][9][10] This method is particularly useful for preparing furans with a variety of substitution patterns.[11]
Experimental Protocol:
-
Reagents & Setup: To a solution of a β-dicarbonyl compound (e.g., ethyl acetoacetate, 10 mmol) in a suitable solvent (e.g., ethanol, 30 mL), a base (e.g., pyridine, 11 mmol) is added.[12] An α-halo ketone (e.g., 2-bromoacetophenone, 10 mmol) is then added portion-wise at room temperature.[12]
-
Reaction: The reaction mixture is heated to reflux for several hours (e.g., 4 hours).[12]
-
Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., diethyl ether) and washed successively with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[12]
Data Presentation:
| Entry | α-Halo Ketone | β-Dicarbonyl Compound | Base | Conditions | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Ethyl acetoacetate | Pyridine | Ethanol, reflux, 4 h | Moderate to Good | [12] |
| 2 | Chloroacetone | Acetylacetone | Ammonia | - | - | [8] |
| 3 | Ethyl bromopyruvate | Various β-dicarbonyls | Chiral Cinchona Alkaloid | - | High ee | [13] |
Reaction Mechanism:
Caption: Feist-Benary Furan Synthesis Mechanism.
Transition-Metal Catalyzed Furan Synthesis
Modern synthetic chemistry has seen a surge in the development of transition-metal catalyzed methods for furan synthesis, offering milder reaction conditions, broader substrate scope, and higher regioselectivity.[14] Key metals in this area include copper, gold, and palladium.
2.1. Copper-Catalyzed Synthesis
Copper catalysts are effective in promoting the synthesis of furans from various precursors, such as alkynyl ketones and β-keto esters with propargyl acetates.[2][15]
Experimental Protocol (from β-keto esters and propargyl acetates):
-
Reagents & Setup: A mixture of the β-keto ester (0.5 mmol), propargyl acetate (0.6 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 10 mol%) in a suitable solvent (e.g., DMSO, 2 mL) is prepared in a reaction tube.
-
Reaction: The reaction tube is sealed and heated at a specified temperature (e.g., 100 °C) for a certain duration (e.g., 12 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to afford the substituted furan.
Data Presentation:
| Entry | Catalyst | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
| 1 | Cu(OAc)₂ | β-keto ester | Propargyl acetate | DMSO, 100 °C, 12 h | Good to Excellent | [2] |
| 2 | CuI | Alkynyl Ketone | - | Toluene, 80 °C | 65-95 | [15] |
| 3 | CuCl | β-chlorovinyl ketones | NEt₃ | - | Good | [2] |
2.2. Gold-Catalyzed Synthesis
Gold catalysts have emerged as powerful tools for the synthesis of furans, particularly through cascade reactions involving alkynes and propargyl alcohols.[1][16]
Experimental Protocol (from propargyl alcohol and alkyne):
-
Reagents & Setup: To a solution of the alkyne (0.2 mmol) in a solvent (e.g., DCE, 1.0 mL) in a vial is added the propargyl alcohol (0.3 mmol), a gold catalyst (e.g., TA-Au, 1 mol%), and a co-catalyst (e.g., Cu(OTf)₂, 0.5 mol%).[1]
-
Reaction: The vial is sealed and the reaction mixture is stirred at a specific temperature (e.g., 45 °C) until the starting materials are consumed, as monitored by TLC.[1]
-
Workup and Purification: The reaction mixture is directly loaded onto a silica gel column for purification to yield the desired substituted furan.[1]
Data Presentation:
| Entry | Catalyst | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
| 1 | TA-Au/Cu(OTf)₂ | Propargyl alcohol | Alkyne | DCE, 45 °C | Good to Excellent | [1][16] |
| 2 | AuCl₃ | (Z)-enynols | - | CH₂Cl₂, rt | 70-98 | [2] |
| 3 | Au nanoparticles on TiO₂ | Conjugated allenones | Acetic acid (additive) | Mild conditions | High | [2] |
2.3. Palladium-Catalyzed Synthesis
Palladium catalysts are highly versatile and have been employed in various strategies for furan synthesis, including the cycloisomerization of enynes and cascade reactions.[2][17][18]
Experimental Protocol (from enyne acetates):
-
Reagents & Setup: In a reaction tube, the enyne acetate (0.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., PPh₃, 10 mol%) are dissolved in a solvent (e.g., toluene, 2 mL).
-
Reaction: The mixture is heated at a specified temperature (e.g., 80 °C) for a set time (e.g., 12 hours).
-
Workup and Purification: After cooling, the solvent is removed, and the residue is purified by column chromatography on silica gel to give the substituted furan.
Data Presentation:
| Entry | Catalyst | Precursor | Conditions | Yield (%) | Reference |
| 1 | Pd(OAc)₂/PPh₃ | Enyne acetate | Toluene, 80 °C, 12 h | Good to Excellent | [2] |
| 2 | PdCl₂(CH₃CN)₂ | 1,3-Cyclohexanedione and allyl bromide | Dioxane, 80 °C, K₂CO₃, CuCl₂ | 94 | [19] |
| 3 | Pd(II) catalyst | (Z)-2-en-4-yn-1-ols | 25-100 °C, neutral conditions | Good | [2] |
Illustrative Workflow for Transition-Metal Catalyzed Furan Synthesis:
Caption: General Experimental Workflow.
Conclusion
The synthesis of substituted furans is a well-developed field with a diverse array of reliable methods. The classical Paal-Knorr and Feist-Benary syntheses remain valuable for their simplicity and the accessibility of their starting materials. For more complex targets requiring milder conditions and greater functional group tolerance, transition-metal catalyzed methods, particularly those employing copper, gold, and palladium, offer powerful and versatile alternatives. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the nature of the functional groups present in the target molecule, and the availability of the necessary precursors. This guide provides the foundational knowledge and practical protocols to aid researchers in navigating these choices and successfully synthesizing a wide range of substituted furan derivatives.
References
- 1. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 2. Furan synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 9. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 10. expertsmind.com [expertsmind.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Feist-Benary_synthesis [chemeurope.com]
- 14. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Reactivity and Stability of the Furan Ring in Methanamine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. Its unique electronic properties contribute to the pharmacological activity of these molecules, but also present challenges regarding chemical stability and metabolic activation. This technical guide provides a comprehensive overview of the reactivity and stability of the furan ring, with a specific focus on its behavior in methanamine derivatives. We delve into the electrophilic and metabolic reactivity of the furan moiety, its susceptibility to acid-catalyzed degradation, and the impact of these properties on drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic and signaling pathways to serve as a critical resource for researchers in medicinal chemistry and drug development.
Introduction
Furan-containing compounds are abundant in nature and have been extensively utilized in the synthesis of pharmaceuticals due to their versatile chemical properties.[1] The methanamine moiety, when attached to a furan ring, creates a structural motif present in several well-known drugs, including the diuretic furosemide and the H2-receptor antagonist ranitidine. While the furan ring can act as a bioisostere for a phenyl group, its lower resonance energy compared to benzene renders it more susceptible to certain chemical transformations.[1] Understanding the delicate balance between the desired biological activity and the potential for degradation or toxic metabolite formation is paramount in the development of furan-containing drug candidates.
This guide will explore the fundamental aspects of furan ring chemistry in methanamine derivatives, covering its reactivity towards electrophiles, metabolic bioactivation pathways, and stability under various stress conditions.
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The oxygen heteroatom donates electron density to the ring, activating it towards electrophilic substitution reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the furan ring typically occurs preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate compared to attack at the C3 (β) position. The presence of a methanamine substituent at the C2 position can further influence the regioselectivity of EAS reactions.
Metabolic Activation
A significant concern in the development of furan-containing drugs is their potential for metabolic activation by cytochrome P450 enzymes.[2] This bioactivation can lead to the formation of reactive and potentially toxic metabolites. The primary pathway involves the oxidation of the furan ring to form an epoxide, which can then rearrange to a highly reactive α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial.[2] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.[3]
The metabolic activation of furosemide, a prominent furan-methanamine derivative, is believed to proceed through the formation of a reactive epoxide intermediate.[4]
Stability of the Furan Ring in Methanamine Derivatives
The stability of the furan ring in methanamine derivatives is a critical factor influencing the shelf-life, formulation, and safety of these compounds. Degradation can be initiated by several factors, including pH, temperature, and light.
Acid-Catalyzed Degradation
The furan ring is notoriously unstable under acidic conditions.[5] Protonation of the furan oxygen can lead to ring-opening reactions, forming various degradation products. The rate of this degradation is dependent on the pH, temperature, and the nature of substituents on the furan ring. For instance, ranitidine has been shown to have the slowest rate of degradation at a pH of 5–8.[6]
Thermal Degradation
Elevated temperatures can also promote the degradation of furan-containing compounds. Thermal decomposition can proceed through various pathways, including ring-opening and radical-mediated reactions.[7] Studies on ranitidine have shown that at 45°C and 45% absolute humidity, approximately 20% degradation occurs.[6]
Photodegradation
Exposure to light can induce the degradation of some furan derivatives. Photolytic degradation pathways can be complex and lead to a variety of degradation products. For example, photo-irradiation of ranitidine in its solid state has been shown to produce sixteen different degradation products.[6]
Quantitative Data on Furan Ring Stability
| Compound | Stress Condition | Degradation (%) | Reference |
| Ranitidine | 45°C, 45% absolute humidity | ~20% | [6] |
| Ranitidine | pH 5-8 | Slowest degradation rate | [6] |
| Ranitidine | Photo-irradiation (solid state) | Formation of 16 degradants | [6] |
Experimental Protocols
Synthesis of Furan-Methanamine Derivatives
A general method for the synthesis of N-substituted furfurylamines involves the reductive amination of furfural.
Protocol: Reductive Amination of Furfural
-
Reaction Setup: In a suitable reaction vessel, dissolve furfural (1 equivalent) in an appropriate solvent (e.g., methanol).
-
Amine Addition: Add the desired primary amine (1-1.2 equivalents) to the solution.
-
Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a suitable catalyst (e.g., Raney Nickel), to the reaction mixture while maintaining the temperature (e.g., 0-25°C).[8]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or a dilute acid.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired furan-methanamine derivative.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[9]
Protocol: Forced Degradation of a Furan-Methanamine Derivative [10]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60-80°C for a specified time. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3-30% hydrogen peroxide and store at room temperature or elevated temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-100°C) for a specified period.
-
Photolytic Degradation: Expose a solution and a solid sample of the compound to a combination of fluorescent and UV light in a photostability chamber as per ICH Q1B guidelines.[9]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS/MS method to identify and quantify the parent compound and any degradation products.[11][12]
Signaling and Metabolic Pathways
While furan-methanamine derivatives are not typically known to directly modulate major signaling cascades in the way that kinase inhibitors do, their biological effects and metabolic fate involve specific pathways. The following diagrams illustrate the metabolic activation of the furan ring and the known signaling pathways affected by furosemide and ranitidine.
Conclusion
The furan ring in methanamine derivatives presents a dual-edged sword in drug design. While it contributes to the desired pharmacological activity of several important drugs, its inherent reactivity and susceptibility to metabolic activation and degradation pose significant challenges. A thorough understanding of the stability and reactivity of this scaffold under various conditions is crucial for the development of safe and effective therapeutics. This guide has provided an overview of the key chemical and biological properties of the furan ring in methanamine derivatives, along with practical experimental protocols and visualizations of relevant pathways. Further research into the quantitative aspects of degradation kinetics and the elucidation of specific signaling interactions will continue to be vital for the rational design of next-generation furan-containing pharmaceuticals.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. ijaem.net [ijaem.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Quantification of ranitidine hydrochloride in the presence of its decomposition product by spectrophotometric methods. Application for kinetic study. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furosemide Promotes Inflammatory Activation and Myocardial Fibrosis in Swine with Tachycardia-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ranitidine as an adjuvant regulates macrophage polarization and activates CTLs through the PI3K-Akt2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of ranitidine hydrochloride in the presence of its decomposition product by spectrophotometric methods. Application for kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
The Furan Scaffold: A Versatile Pharmacophore with Broad Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties, coupled with its ability to serve as a bioisostere for other aromatic systems like the phenyl ring, have made it a cornerstone in the design of novel therapeutic agents. Furan-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the therapeutic potential of this versatile class of molecules, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Therapeutic Landscape of Furan-Containing Compounds
The incorporation of the furan nucleus into molecular structures can significantly enhance their biological activity and pharmacokinetic profiles.[1][2] This has led to the development of a wide array of furan derivatives with promising therapeutic applications across various disease areas.
Anticancer Activity
Furan-containing compounds have shown significant potential as anticancer agents, acting through diverse mechanisms such as the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[1][3] Notably, some furan derivatives have been found to modulate critical signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways, which are often dysregulated in cancer.[4]
Antimicrobial Activity
The furan scaffold is a key component in a number of antimicrobial agents. These compounds exhibit activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2][5][6] The mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.
Anti-inflammatory Properties
Furan derivatives have been investigated for their anti-inflammatory effects, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[7][8] By selectively targeting COX-2, some furan-based compounds offer the potential for potent anti-inflammatory activity with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Neuroprotective Potential
The neuroprotective effects of furan-containing compounds are a growing area of research, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.[9][10][11] Their mechanisms of action are often multifactorial, involving antioxidant properties that mitigate oxidative stress and the modulation of inflammatory pathways within the central nervous system.[9][10]
Quantitative Analysis of Biological Activity
To facilitate a comparative analysis of the potency of various furan derivatives, the following tables summarize key quantitative data from in vitro studies.
Table 1: Anticancer Activity of Furan Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Furan derivatives | HeLa (cervical cancer) | 0.08 - 8.79 | |
| SW620 (colorectal cancer) | Moderate to potent activity | ||
| Furan-based tubulin polymerization inhibitors | MCF-7 (breast cancer) | 2.96 - 4.06 | |
| 5-(4-chlorophenyl)furan derivatives | Leukemia SR | 0.05 - 0.09 | [12] |
| 5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MCF-7 (breast cancer) | 0.85 | |
| Furan-fused chalcones | HL60 (promyelocytic leukemia) | Varies (twofold increase over dihydroxychalcone) | [13] |
Table 2: Antimicrobial Activity of Furan Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Furan-derived chalcones | Staphylococcus aureus | Varies | [1] |
| Escherichia coli | Varies | [1] | |
| Candida albicans | Varies | [1] | |
| Furan-2-carboxamide derivatives | E. coli | Low to moderate activity | [14] |
Table 3: Anti-inflammatory Activity of Furan Derivatives
| Compound Class | Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |
| 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanones | COX-2 | 0.06 | >1667 | [7] |
| Naphthofuranone derivative | COX-2 | 0.329 | >1519 | [7] |
Signaling Pathways Modulated by Furan-Containing Compounds
The therapeutic effects of furan derivatives are often mediated by their interaction with specific intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[15][16][17][18] Some furan-containing compounds have been shown to exert their anticancer effects by modulating this pathway. For instance, certain furan derivatives promote the activity of the tumor suppressor PTEN, which in turn inhibits the PI3K/Akt signaling cascade, leading to decreased cancer cell proliferation and survival.[4]
Caption: Furan compounds can promote PTEN activity, inhibiting the PI3K/Akt pathway.
Wnt/β-catenin Signaling Pathway in Cancer
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is implicated in the development of several cancers.[6][14][19] In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Wnt signaling inhibits this complex, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression. Some furan derivatives have been found to interfere with this pathway, contributing to their anticancer effects.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug Discovery Workflow - What is it? [vipergen.com]
- 4. researchgate.net [researchgate.net]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. nebiolab.com [nebiolab.com]
- 8. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 10. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quantumzeitgeist.com [quantumzeitgeist.com]
- 13. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
In Silico Analysis of 3-Methylfuran Derivatives as Anticancer Agents: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational strategies used to evaluate and design 3-methylfuran derivatives as potential anticancer agents. By leveraging in silico techniques, researchers can predict the biological activity, pharmacokinetic properties, and mechanism of action of novel compounds, thereby accelerating the drug discovery pipeline. This document details the methodologies for key computational experiments, presents quantitative data from recent studies, and visualizes complex workflows and biological pathways.
Introduction: The Role of Furan Scaffolds and In Silico Screening
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] Specifically, derivatives of 3-methylfuran have emerged as a promising class of molecules for the development of novel anticancer therapeutics. These compounds have been investigated for their ability to inhibit key targets in oncology, such as protein kinases, which are crucial for cell signaling, proliferation, and survival.[2][3]
Computational, or in silico, methods are indispensable in modern drug discovery.[4] They offer a rapid and cost-effective approach to screen large libraries of virtual compounds, identify promising candidates, and refine their structures for enhanced efficacy and safety before committing to expensive and time-consuming laboratory synthesis and testing.[5] Key in silico techniques include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[4][6]
Core In Silico Methodologies and Protocols
This section details the standardized protocols for the primary computational techniques used to assess 3-methylfuran derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the 3-methylfuran derivative) when bound to a specific protein target, along with the binding affinity.[5] This helps elucidate the compound's mechanism of action at a molecular level.
Experimental Protocol: Molecular Docking of EGFR Inhibitors
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain, is obtained from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), the protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. Any missing side chains or loops are built and refined.
-
The co-crystallized ligand is identified to define the binding site.
-
-
Ligand Preparation:
-
The 2D structures of the 3-methylfuran derivatives are drawn using a chemical sketcher and converted into 3D structures.
-
The ligands are energetically minimized using a suitable force field (e.g., OPLS, MMFF94).
-
Possible ionization states at physiological pH (7.4) are generated.
-
-
Grid Generation:
-
A receptor grid is defined around the active site, typically centered on the co-crystallized ligand. The grid box dimensions are set to be large enough to accommodate the ligands under investigation.
-
-
Docking Simulation:
-
The prepared ligands are docked into the receptor grid using a docking algorithm (e.g., Glide, AutoDock Vina).
-
The docking process samples multiple conformations and orientations of each ligand within the active site.
-
The resulting poses are scored based on a scoring function that estimates the binding free energy (e.g., docking score, kcal/mol). The lower the energy score, the higher the predicted binding affinity.[7][8]
-
-
Pose Analysis:
-
The top-scoring poses are visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site.
-
ADMET Prediction
ADMET prediction models assess the drug-likeness and pharmacokinetic profile of a compound.[9][10] Early prediction of poor ADMET properties can prevent the advancement of candidates that are likely to fail in later clinical stages.[4]
Experimental Protocol: ADMET Profiling
-
Input: The simplified molecular-input line-entry system (SMILES) or 3D structure of the 3-methylfuran derivative is used as input for ADMET prediction software or web servers (e.g., SwissADME, pkCSM).[10]
-
Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors/Acceptors (HBD/HBA), and Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: Human Intestinal Absorption (HIA), Caco-2 cell permeability, Blood-Brain Barrier (BBB) penetration, and Cytochrome P450 (CYP) enzyme inhibition.[9]
-
Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps predict oral bioavailability.
-
Toxicity: Prediction of potential toxicities such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
-
Analysis: The results are analyzed to identify derivatives with favorable, drug-like profiles (e.g., good absorption, low potential for metabolism-related drug-drug interactions, and low toxicity).
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[6][11] A robust QSAR model can predict the activity of newly designed, unsynthesized compounds.
Experimental Protocol: QSAR Model Development
-
Data Set Preparation:
-
A dataset of 3-methylfuran derivatives with experimentally determined biological activity (e.g., IC₅₀ values) against a specific target is collected.
-
The dataset is divided into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to validate its predictive power.[6]
-
-
Descriptor Calculation:
-
For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals volume) descriptors.
-
-
Model Building:
-
A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).[11][12]
-
Feature selection algorithms are often employed to select the most relevant descriptors and avoid overfitting.
-
-
Model Validation:
-
Internal Validation: The model's robustness is checked using methods like leave-one-out cross-validation (Q²). A high Q² value (typically > 0.6) indicates good internal predictivity.
-
External Validation: The model's predictive ability is tested on the external test set. The predicted activities are compared to the experimental values to calculate the predictive R² (R²_pred).
-
-
Applicability Domain: The domain of the model is defined to ensure that predictions for new compounds are reliable and interpolated from the training set, not extrapolated.
Quantitative Data Summary
The following tables summarize quantitative data for novel quinazolinone-based 3-methylfuran derivatives investigated as potential EGFR inhibitors.[13][14]
Table 1: In Vitro Anticancer and Kinase Inhibitory Activity
| Compound | Target/Cell Line | IC₅₀ (μM) |
| 6b | EGFR Kinase | 0.19 ± 0.03 |
| MCF-7 (Breast Cancer) | 0.45 ± 0.05 | |
| HepG-2 (Liver Cancer) | 1.01 ± 0.09 | |
| HCT-116 (Colorectal) | 1.67 ± 0.11 | |
| 10 | EGFR Kinase | 0.51 ± 0.04 |
| Erlotinib (Ref.) | EGFR Kinase | 0.23 ± 0.02 |
Data sourced from a study on 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives. Compound 6b demonstrated potent EGFR inhibition, comparable to the reference drug Erlotinib.[13][14]
Table 2: Predicted ADMET and Drug-Likeness Properties for Compound 6b
| Property | Predicted Value/Violation | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for absorption |
| LogP | < 5 | Optimal lipophilicity |
| H-Bond Donors | < 5 | Good membrane permeability |
| H-Bond Acceptors | < 10 | Good membrane permeability |
| Lipinski's Rule | 0 Violations | High potential for oral bioavailability |
| Human Intestinal Absorption | High | Well-absorbed from the gut |
| BBB Permeant | No | Low risk of CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Favorable safety profile |
In silico ADMET predictions for the lead compound 6b indicated favorable pharmacokinetic and safety properties, supporting its potential for further development.[13][14]
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes and relationships in the in silico evaluation of 3-methylfuran derivatives.
Conclusion and Future Outlook
The in silico evaluation of 3-methylfuran derivatives has successfully identified potent lead compounds, such as the EGFR inhibitor 6b, with promising anticancer activity and favorable drug-like properties.[13][14] Molecular docking studies have provided critical insights into their binding mechanisms, while ADMET and QSAR models have guided the selection and optimization process.
Future work should focus on expanding the chemical space of 3-methylfuran derivatives to target other validated cancer pathways. The integration of more advanced computational techniques, such as molecular dynamics simulations, can offer a more dynamic picture of ligand-protein interactions and binding stability. By continuing to leverage this powerful synergy between computational and experimental chemistry, the development of novel, effective, and safe furan-based anticancer drugs can be significantly accelerated.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]
- 13. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Natural Occurrence of 3-Methylfuran and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylfuran is a volatile organic compound that belongs to the furan family. It is recognized as a significant compound in food chemistry, primarily formed during the thermal processing of various food products. This technical guide provides a comprehensive overview of the natural occurrence of 3-methylfuran and its related compounds, with a focus on its presence in food. The guide details quantitative data, experimental protocols for its analysis, and the chemical pathways of its formation.
Natural Occurrence and Quantitative Data
3-Methylfuran, along with furan and 2-methylfuran, is a well-documented product of heat treatment in a wide array of food items. Its presence is a result of the degradation of natural food components such as sugars, amino acids, ascorbic acid, and polyunsaturated fatty acids.[1][2] Consequently, it is commonly found in roasted, baked, canned, and jarred food products. Coffee, in particular, is a significant source of 3-methylfuran.[3][4]
The following tables summarize the quantitative data on the occurrence of 3-methylfuran and related furan compounds in various food matrices, primarily based on surveillance data from the Canadian Food Inspection Agency (CFIA) and other scientific studies.
Table 1: Concentration of Furan and Methylfurans in Selected Food Categories (2020-2021) [3]
| Food Category | Analyte | No. of Samples | No. of Positive Samples (%) | Min. Conc. (ppb) | Max. Conc. (ppb) | Avg. Conc. (ppb) |
| Chocolate | Furan | 50 | 50 (100%) | 0.9 | 10 | 3.5 |
| 2-Methylfuran | 50 | 48 (96%) | 0.2 | 1.8 | 0.8 | |
| 3-Methylfuran | 50 | 25 (50%) | 0.2 | 0.8 | 0.4 | |
| Coffee/Coffee Beverages | Furan | 150 | 149 (99%) | 0.5 | 6200 | 950 |
| 2-Methylfuran | 150 | 150 (100%) | 1.2 | 39000 | 4600 | |
| 3-Methylfuran | 150 | 145 (97%) | 0.3 | 1100 | 150 | |
| Infant Foods | Furan | 199 | 186 (93%) | 0.4 | 120 | 11 |
| 2-Methylfuran | 199 | 165 (83%) | 0.2 | 34 | 2.9 | |
| 3-Methylfuran | 199 | 94 (47%) | 0.2 | 11 | 1.0 |
Table 2: Concentration of Furan and Methylfurans in Selected Food Categories (2018-2019) [2]
| Food Category | Analyte | No. of Samples | No. of Positive Samples (%) | Min. Conc. (ppb) | Max. Conc. (ppb) | Avg. Conc. (ppb) |
| Canned Fish | Furan | 25 | 25 (100%) | 10 | 170 | 51 |
| 2-Methylfuran | 25 | 25 (100%) | 2.5 | 60 | 19 | |
| 3-Methylfuran | 25 | 11 (44%) | 1.0 | 7.9 | 3.1 | |
| Canned Meat | Furan | 25 | 25 (100%) | 5.0 | 41 | 16 |
| 2-Methylfuran | 25 | 25 (100%) | 2.9 | 40 | 14 | |
| 3-Methylfuran | 25 | 11 (44%) | 1.0 | 13 | 4.3 | |
| Soy Sauce | Furan | 50 | 50 (100%) | 1.1 | 160 | 39 |
| 2-Methylfuran | 50 | 49 (98%) | 1.2 | 110 | 25 | |
| 3-Methylfuran | 50 | 19 (38%) | 1.0 | 16 | 4.5 |
Table 3: Concentration of Furan and Methylfurans in Selected Food Categories (2013-2018) [4]
| Food Category | Analyte | No. of Samples | No. of Positive Samples (%) | Min. Conc. (ppb) | Max. Conc. (ppb) | Avg. Conc. (ppb) |
| Coffee | Furan | 149 | 149 (100%) | 2.5 | 9600 | 1500 |
| 2-Methylfuran | 149 | 149 (100%) | 7.5 | 40000 | 6600 | |
| 3-Methylfuran | 149 | 149 (100%) | 1.0 | 1200 | 230 | |
| Infant Foods | Furan | 99 | 97 (98%) | 0.6 | 320 | 36 |
| 2-Methylfuran | 99 | 91 (92%) | 0.5 | 70 | 8.8 | |
| 3-Methylfuran | 99 | 59 (60%) | 0.5 | 20 | 2.8 |
Formation Pathways
The formation of 3-methylfuran in food is a complex process involving multiple precursors and reaction pathways, primarily initiated by thermal energy. The main routes include the degradation of ascorbic acid, Maillard reactions between amino acids and reducing sugars, and the oxidation of lipids.
Thermal Degradation of Ascorbic Acid
Ascorbic acid (Vitamin C) is a major precursor for furan formation.[4][5] During heating, ascorbic acid degrades into various reactive intermediates that can cyclize to form the furan ring. While the primary product is furan, methylated furans can also be generated, although typically in smaller quantities.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Formation of furan and methylfuran by maillard-type reactions in model systems and food. | Sigma-Aldrich [merckmillipore.com]
- 3. scispace.com [scispace.com]
- 4. Formation of furan and methylfuran from ascorbic acid in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis and Utility of N-Substituted (3-Methylfuran-2-yl)methanamine Derivatives
Introduction
The furan nucleus is a prominent heterocyclic scaffold found in numerous bioactive natural products and synthetic compounds. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] The (3-Methylfuran-2-yl)methanamine framework, in particular, serves as a valuable building block in medicinal chemistry. The introduction of various substituents on the amine nitrogen allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which can significantly influence biological activity and target specificity.
This document provides detailed protocols for the synthesis of N-substituted this compound derivatives via reductive amination of 3-methylfuran-2-carbaldehyde. This method is a robust and versatile strategy for forming carbon-nitrogen bonds.
Synthetic Strategy: Reductive Amination
The primary route for synthesizing the target compounds is the reductive amination of 3-methylfuran-2-carbaldehyde. This reaction typically proceeds in one pot via two sequential steps:
-
Imine Formation: The aldehyde reacts with a primary or secondary amine to form a Schiff base (imine) or enamine intermediate, respectively. This step is often catalyzed by mild acid and involves the removal of water.
-
Reduction: The intermediate imine is then reduced in situ to the corresponding amine using a suitable reducing agent. A variety of reducing agents can be employed, from common borohydrides to catalytic hydrogenation, allowing the method to be adapted to substrates with different functional group tolerances.
Below is a general workflow for this synthetic approach.
Caption: General workflow for the reductive amination synthesis.
Applications in Drug Discovery
The structural versatility of N-substituted furan derivatives makes them attractive candidates for drug discovery programs.[1] By modifying the N-substituent, researchers can explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The furan ring can act as a bioisostere for phenyl rings, offering different electronic and solubility characteristics that can enhance drug-receptor interactions.[2] Potential therapeutic applications for this class of compounds are broad and are actively being explored in areas such as oncology, infectious diseases, and neurology.
Caption: Relationship between N-substitution and potential bioactivity.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various N-substituted this compound derivatives via reductive amination. The yields are based on typical outcomes for similar reactions with other furanic aldehydes, as specific comprehensive studies on 3-methylfuran-2-carbaldehyde are limited.
| Entry | Amine Substrate | R¹ | R² | Reducing Agent | Solvent | Approx. Yield (%) |
| 1 | Aniline | Phenyl | H | NaBH₄ | Methanol | 92-98 |
| 2 | 4-Methylaniline | 4-Methylphenyl | H | NaBH₄ | Methanol | 95-99 |
| 3 | Benzylamine | Benzyl | H | NaBH(OAc)₃ | DCE | 85-95 |
| 4 | Hexylamine | n-Hexyl | H | H₂ (CuAlOₓ cat.) | Methanol | 90-96 |
| 5 | Morpholine | \multicolumn{2}{c | }{-(CH₂)₂O(CH₂)₂-} | NaBH(OAc)₃ | DCE | 80-90 |
| 6 | 4-Chloroaniline | 4-Chlorophenyl | H | H₂ (CuAlOₓ cat.) | Methanol | 85-95 |
Yields are illustrative and based on analogous reactions reported for 5-hydroxymethylfurfural and other aldehydes.[1][3] Actual yields may vary based on reaction scale and purification methods.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Borohydride
This protocol describes a general method for the synthesis of N-aryl and N-alkyl derivatives using sodium borohydride as a cost-effective and readily available reducing agent.
Materials:
-
3-Methylfuran-2-carbaldehyde (1.0 eq)
-
Selected primary or secondary amine (1.0-1.1 eq)
-
Sodium Borohydride (NaBH₄) (1.2-1.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-methylfuran-2-carbaldehyde (e.g., 1.10 g, 10 mmol) and anhydrous methanol (40-50 mL).
-
Amine Addition: Add the selected amine (e.g., aniline, 0.93 g, 10 mmol) to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (e.g., 0.57 g, 15 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde and intermediate imine are consumed (typically 2-4 hours).
-
Quenching and Workup: Carefully quench the reaction by slowly adding water (20 mL) or saturated NaHCO₃ solution. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the aqueous residue with DCM or EtOAc (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted this compound.
Protocol 2: Catalytic Reductive Amination using H₂ over a Heterogeneous Catalyst
This protocol is adapted from methods using copper-based catalysts and is suitable for a range of amines, offering a greener alternative with water as the only stoichiometric byproduct.[1]
Materials:
-
3-Methylfuran-2-carbaldehyde (1.0 eq)
-
Selected primary amine (1.0 eq)
-
Methanol (MeOH)
-
Heterogeneous catalyst (e.g., 5% Pd/C or CuAlOₓ)
-
Hydrogen (H₂) gas supply
-
High-pressure autoclave or flow reactor system
Procedure:
-
Imine Formation (One-Pot Method): In a glass liner for the autoclave, prepare a solution of 3-methylfuran-2-carbaldehyde (e.g., 0.05 M) and the primary amine (e.g., 0.05 M) in methanol. Stir the solution at room temperature for 3-16 hours, depending on the nucleophilicity of the amine (aromatic amines may require longer times).
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., 50-100 mg for a 10 mmol scale reaction).
-
Hydrogenation: Seal the autoclave. Purge the system with nitrogen, followed by hydrogen gas. Pressurize the reactor with H₂ to the desired pressure (e.g., 10-50 bar).
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring. Maintain the reaction for 4-12 hours, monitoring for H₂ uptake.
-
Workup: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product via silica gel column chromatography or distillation under reduced pressure as required.
References
Application Notes and Protocols for the Quantification of (3-Methylfuran-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methylfuran-2-yl)methanamine is a substituted furan derivative of interest in pharmaceutical and chemical research. Accurate quantification of this compound is crucial for process monitoring, quality control, and various research applications. Due to the absence of standardized, publicly available analytical methods for this compound, this document presents proposed protocols for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are based on established analytical principles for similar furan derivatives and primary amines and would require validation by the end-user.
Proposed Method 1: Quantification by Reverse-Phase HPLC with UV Detection
This method is adapted from established procedures for the analysis of furanic compounds.[1][2][3] It is suitable for the quantification of this compound in solution, assuming the compound has a UV chromophore.
Experimental Protocol
1.1.1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (optional, for pH adjustment).
-
Standard: this compound of known purity.
1.1.2. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
1.1.3. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
1.1.4. Chromatographic Conditions
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A starting point could be a gradient of 10% to 90% acetonitrile over 15 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of maximum absorbance for the furan ring, likely between 220-280 nm. A DAD can be used to determine the optimal wavelength.
-
Run Time: Approximately 20 minutes.
Data Presentation
The following tables summarize hypothetical performance data for the proposed HPLC-UV method after validation.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram
Caption: HPLC-UV workflow for this compound.
Proposed Method 2: Quantification by GC-MS with Derivatization
This method is proposed for volatile and semi-volatile matrices and offers high selectivity and sensitivity. Due to the polar primary amine group, derivatization is necessary to improve volatility and chromatographic performance.[4][5]
Experimental Protocol
2.1.1. Instrumentation and Materials
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane stationary phase).
-
Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[4][5]
-
Solvents: Anhydrous pyridine or acetonitrile.
-
Standard: this compound of known purity.
2.1.2. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
2.1.3. Derivatization Procedure
-
Pipette a known volume (e.g., 100 µL) of each standard solution and sample solution into separate reaction vials.
-
If the solvent is not the derivatization solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of the derivatization reagent (e.g., MSTFA).
-
Cap the vials tightly and heat at 60-80 °C for 30-60 minutes.
-
Cool the vials to room temperature before GC-MS analysis.
2.1.4. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 40-450) for initial identification and Selected Ion Monitoring (SIM) for quantification using characteristic ions of the derivatized analyte.
Data Presentation
The following tables summarize hypothetical performance data for the proposed GC-MS method after validation.
Table 2: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range (µg/mL) | 0.1 - 25 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Workflow Diagram
Caption: GC-MS workflow for this compound.
Disclaimer: The methods and protocols described above are proposed based on established analytical techniques for structurally similar compounds. These methods have not been validated for this compound and must be thoroughly optimized and validated by the end-user for their specific application and matrix to ensure accuracy, precision, and reliability.
References
- 1. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. shimadzu.com [shimadzu.com]
- 3. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the GC-MS Analysis of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan and its derivatives are a class of heterocyclic organic compounds that can form in various thermally processed foods and beverages.[1] Their presence is a significant concern for researchers and regulatory bodies due to their potential carcinogenicity.[1] The International Agency for Research on Cancer (IARC) has classified furan as a possible human carcinogen.[1] Consequently, robust, selective, and sensitive analytical methods are imperative for monitoring these compounds to assess risks to human health.[2] Gas chromatography-mass spectrometry (GC-MS) stands as the preferred analytical technique for the detection and quantification of furan and its derivatives, owing to its high sensitivity and specificity.[1]
This document provides detailed application notes and experimental protocols for the analysis of furan derivatives using GC-MS, intended for researchers, scientists, and professionals in drug development.
Analytical Approaches
The high volatility of furan and its alkylated derivatives makes headspace (HS) and solid-phase microextraction (SPME) the two primary sample introduction techniques for GC-MS analysis.[1][3]
-
Headspace (HS) GC-MS: This technique is particularly effective for quantifying samples with higher concentrations of furan derivatives, such as in coffee.[1] The method involves heating a sample in a sealed vial, allowing volatile compounds to partition into the headspace gas, which is then injected into the GC-MS system.[1]
-
Solid-Phase Microextraction (SPME) GC-MS: SPME provides enhanced sensitivity for quantifying furan and its derivatives at lower concentration levels.[1] A fiber coated with a stationary phase is exposed to the sample's headspace, where it adsorbs the analytes. The fiber is then transferred to the GC inlet for thermal desorption and analysis.[1] The SPME Arrow, featuring a larger sorbent volume and greater durability, has demonstrated superior performance in this application.[1]
Experimental Workflow
The general workflow for the GC-MS analysis of furan-based compounds encompasses sample preparation, GC separation, and MS detection and quantification.[1]
Caption: General workflow for GC-MS analysis of furan-based compounds.
Experimental Protocols
Detailed methodologies for sample preparation and GC-MS analysis are provided below.
Protocol 1: Headspace (HS) GC-MS Analysis of Furan
This protocol is adapted from the FDA-prescribed method and is suitable for a variety of food matrices.[2]
1. Sample Preparation:
-
Liquid Samples (e.g., coffee, juice, milk): Weigh 5-10 g of the liquid sample into a 20 mL headspace vial.[4][5] For viscous liquids like milk, dilution with water (1:2 or 1:4) may be necessary.[5]
-
Semi-Solid and Solid Samples: Homogenize the sample. Weigh 5 g of the homogenized sample into a headspace vial and add 5 mL of a saturated NaCl solution.[1][5] For low moisture solids, pulverize the sample while chilled before weighing.[1]
-
Internal Standard: Add a known amount of deuterated furan (d4-furan) as an internal standard to each vial.[1][4]
-
Sealing: Seal the vials and place them in the headspace autosampler tray.[2]
2. GC-MS Parameters:
| Parameter | Condition |
| GC System | PerkinElmer® Clarus® 680 or equivalent[6] |
| Headspace Sampler | PerkinElmer® TurboMatrix™ HS-40 or equivalent[6] |
| GC Column | Elite™-624 (60 m x 0.32 mm, 1.8 µm) or equivalent[5] |
| Carrier Gas | Helium at a constant flow of 1.2-1.7 mL/min[2][7] |
| Oven Program | 50°C, ramp at 10°C/min to 225°C, hold for 12.5 min[7] |
| Injector Temperature | 200°C[7] |
| Split Ratio | 2:1[7] |
| MS System | PerkinElmer® Clarus® 600 C or equivalent[6] |
| MS Source Temperature | 200-230°C[2][7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan[1][2] |
| Ions Monitored | m/z 68 for furan and m/z 72 for d4-furan[1][2] |
3. Quantification:
Quantification is typically achieved using the method of standard additions.[2] Linear regression curves are constructed by plotting the concentration of furan added to the test portions against the response ratio of furan (m/z 68) to d4-furan (m/z 72).[2] The concentration of furan in the original sample is calculated at y = 0 on the calibration curve.[2]
Protocol 2: Solid-Phase Microextraction (SPME) GC-MS/MS Analysis of Furan and its Derivatives
This protocol is suitable for the simultaneous analysis of furan and its derivatives at trace levels.[8]
1. Sample Preparation:
-
Fruit or Juice Samples: Mix 5 g of the homogenized sample with 5 mL of a saturated NaCl solution in a headspace vial.[8][9]
-
Canned Oily Fish Samples: Mix 1 g of the homogenized sample with 9 mL of a saturated NaCl solution in a headspace vial.[8][9]
-
Internal Standard: Spike the sample with a solution of deuterated internal standards (e.g., d4-furan).[8]
-
Equilibration: Equilibrate the sample at 35°C for 15 minutes.[8][9]
-
SPME Extraction: Expose a CAR/PDMS SPME Arrow fiber to the headspace of the sample for 15 minutes at 35°C to adsorb the analytes.[8][9]
2. GC-MS/MS Parameters:
| Parameter | Condition |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or Rxi-624Sil MS (30 m, 0.25 mm ID, 1.40 µm)[4][8] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[8] |
| Injector | Split mode (e.g., split ratio 1:10) at 280°C[8] |
| Oven Program | 32°C (hold 4 min), ramp to 200°C at 20°C/min (hold 3 min)[8] |
| MS System | Triple Quadrupole Mass Spectrometer[1] |
| Ionization Mode | Electron Ionization (EI)[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1][8] |
3. Quantification:
Create standard calibration curves by spiking blank food matrices with known concentrations of furan and its derivatives and the internal standard.[1]
Logical Relationship for Method Selection
The choice between Headspace (HS) and Solid-Phase Microextraction (SPME) depends on the sample matrix and the required sensitivity.
Caption: Decision logic for selecting the appropriate sample introduction method.
Quantitative Data Summary
The following tables summarize the quantitative performance of GC-MS methods for the analysis of furan and its derivatives in various food matrices.
Table 1: Method Validation for Furan and its Derivatives by SPME-GC-MS/MS [9]
| Analyte | Food Matrix | Recovery (%) | Limit of Quantitation (ng/g) | Intra-day RSD (%) | Inter-day RSD (%) |
| Furan | Various | 76–117 | 0.003–0.675 | 1–16 | 4–20 |
| 2-Methylfuran | Various | 76–117 | 0.003–0.675 | 1–16 | 4–20 |
| 3-Methylfuran | Various | 76–117 | 0.003–0.675 | 1–16 | 4–20 |
| 2-Ethylfuran | Various | 76–117 | 0.003–0.675 | 1–16 | 4–20 |
| 2,5-Dimethylfuran | Various | 76–117 | 0.003–0.675 | 1–16 | 4–20 |
| 2,3-Dimethylfuran | Various | 76–117 | 0.003–0.675 | 1–16 | 4–20 |
| Furfural | Various | 76–117 | 0.003–0.675 | 1–16 | 4–20 |
| Furfuryl alcohol | Various | 76–117 | 0.003–0.675 | 1–16 | 4–20 |
| 2-Butylfuran | Various | 76–117 | 0.003–0.675 | 1–16 | 4–20 |
| 2-Acetylfuran | Various | 76–117 | 0.003–0.675 | 1–16 | 4–20 |
| 2-Pentylfuran | Various | 76–117 | 0.003–0.675 | 1–16 | 4–20 |
Table 2: Furan Content in Commercial Food Samples
| Food Product | Furan Concentration Range (µg/kg) |
| Coffee (instant and roasted) | 5.7 to 2803[10] |
| Brewed Coffee | Mean of 35,082.26 ng/g (35.08 µg/g)[11] |
| Canned Coffee | Mean of 25,152.22 ng/g (25.15 µg/g)[11] |
| Canned Meats | Detected in 4 out of 25 samples[10] |
| Baby Foods | Detected in 1 out of 25 samples[10] |
| Powdered Milk | Not detected in 25 samples[10] |
| Potato Chips and Cookies | 0.57–1.48 ng/g (0.00057-0.00148 µg/g)[11] |
| Donut | 1.50 ng/g (0.0015 µg/g)[11] |
| Milk | 0.34–30.38 ng/g (0.00034-0.03038 µg/g)[11] |
| Oat | 6.56 ng/g (0.00656 µg/g)[11] |
Conclusion
GC-MS coupled with headspace or SPME is a powerful and reliable technique for the sensitive quantification of furan and its derivatives in a wide array of samples.[1] The selection of the appropriate sample preparation method is contingent upon the sample matrix and the required sensitivity.[1] The utilization of deuterated internal standards and suitable quantification strategies, such as the standard addition method, is crucial for obtaining accurate and reproducible results.[1] The protocols and data presented herein provide a robust foundation for researchers, scientists, and drug development professionals to establish and validate analytical methods for furan-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fda.gov [fda.gov]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Reductive Amination of Furan Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The reductive amination of furan aldehydes, such as furfural and 5-hydroxymethylfurfural (HMF), represents a pivotal synthetic route to valuable furan-based amines. These compounds are significant building blocks in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Furanic aldehydes, derived from renewable biomass sources, are key platform molecules in the transition towards sustainable chemical production.[3] This document provides detailed application notes and experimental protocols for the synthesis of N-substituted furfuryl amines, focusing on prevalent methodologies and catalytic systems.
Introduction to Reductive Amination of Furan Aldehydes
Reductive amination is a versatile method for forming carbon-nitrogen bonds. The reaction typically proceeds in a two-step sequence: the initial reaction between a carbonyl group (in this case, a furan aldehyde) and an amine to form an imine intermediate, followed by the reduction of this imine to the corresponding amine.[4] This process can be carried out in a single pot, which is often more efficient as it avoids the isolation of the potentially unstable imine intermediate.[5]
The choice of catalyst, reducing agent, and solvent system is critical and can significantly influence reaction efficiency, selectivity, and substrate scope.[5] Both precious and non-precious metal catalysts have been employed, with non-precious metal catalysts like those based on nickel and copper gaining traction due to their cost-effectiveness.[5]
Applications in Drug Development and Agrochemicals
N-substituted 5-(hydroxymethyl)-2-furfuryl amines are a class of compounds with notable applications in the pharmaceutical industry. They are used in the production of calcium antagonists, muscarinic agonists, cholinergic agents, and carcinogenesis inhibitors.[6] Furfurylamine and its derivatives are also key intermediates in the synthesis of pharmaceuticals like antiviral and antifungal drugs, as well as agrochemicals such as herbicides and fungicides.[1][2] For instance, furfurylamine is a precursor for the synthesis of the diuretic furosemide.[4] The versatility of these compounds allows for the development of novel therapeutics with potentially improved efficacy and reduced side effects.[2]
Experimental Workflow and Signaling Pathways
The general workflow for the reductive amination of furan aldehydes involves the initial formation of an imine, which is then reduced to the target amine. This process can be visualized as a straightforward synthetic pathway.
Caption: General workflow for the reductive amination of furan aldehydes.
Key Experimental Protocols
Below are detailed protocols for the reductive amination of furan aldehydes using different catalytic systems.
Protocol 1: Two-Step, One-Pot Reductive Amination Using a CuAlOx Catalyst in a Flow Reactor
This protocol describes the synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines and 5-(acetoxymethyl)-2-furfuryl amines via a two-step, one-pot process. The first step is the condensation of the furanic aldehyde with a primary amine, followed by the hydrogenation of the resulting imine in a flow reactor over a CuAlOx catalyst.[6][7]
Materials:
-
Furanic aldehyde (e.g., 5-hydroxymethylfurfural or 5-acetoxymethylfurfural)
-
Primary amine (e.g., aniline and its derivatives)
-
Methanol (solvent)
-
CuAlOx catalyst
-
Hydrogen gas
Procedure:
-
Condensation: Prepare a 0.05 M solution of the furanic aldehyde and a 0.05 M solution of the primary amine in methanol. Mix the solutions and allow them to stand at 25 °C. The reaction time will depend on the nucleophilicity of the amine, typically ranging from 3 to 16 hours.[8]
-
Hydrogenation: The resulting reaction mixture containing the imine is then mixed with hydrogen gas and pumped through a flow reactor packed with the CuAlOx catalyst.[8]
-
Reaction Conditions: The hydrogenation is typically carried out at a temperature of 100-120 °C and a hydrogen pressure of 10 bar.[9]
-
Work-up and Analysis: The product mixture from the flow reactor is collected and analyzed by standard analytical techniques such as gas chromatography (GC) to determine the yield of the desired N-substituted furfuryl amine.
Caption: One-pot reductive amination workflow using a flow reactor.
Protocol 2: Reductive Amination in an Aqueous Solution over a Ni6AlOx Catalyst
This protocol details the reductive amination of furanic aldehydes and ketones in an aqueous ammonia solution under mild conditions using a Ni6AlOx catalyst.[3][4]
Materials:
-
5-hydroxymethylfurfural (HMF)
-
Aqueous ammonia (28 wt%)
-
Ni6AlOx catalyst
-
Hydrogen gas
-
Water (solvent)
Procedure:
-
Reaction Setup: In a suitable reactor, combine 1 mmol of HMF, 3 mL of water, and the desired amount of Ni6AlOx catalyst (e.g., 50 mg).
-
Addition of Amine: Add a 49:1 molar ratio of ammonia to HMF.[3]
-
Reaction Conditions: Pressurize the reactor with 1 bar of hydrogen gas and heat to 100 °C for 6 hours with stirring.[3]
-
Gram-Scale Synthesis: For a larger scale reaction, a mixture of 3 g of HMF and 30 mL of aqueous ammonia (28 wt%) can be stirred at 90 °C for 12 hours under 10 bar of H2 over the Ni6AlOx catalyst.[3]
-
Work-up and Analysis: After the reaction, the catalyst is removed by filtration, and the product is isolated and purified. The yield can be determined by gas chromatography.
Quantitative Data Summary
The following tables summarize the quantitative data from various reductive amination protocols for furan aldehydes.
Table 1: Reductive Amination of 5-Hydroxymethylfurfural (HMF) with Various Amines using a Ni6AlOx Catalyst [3]
| Entry | Amine | Temperature (°C) | H2 Pressure (bar) | Time (h) | Yield (%) |
| 1 | Benzylamine | 100 | 3 | 6 | 76 |
| 2 | Aniline | 100 | 3 | 6 | 85 |
| 3 | Morpholine | 100 | 3 | 6 | 88 |
| 4 | 1-Butylamine | 100 | 3 | 6 | >80 |
| 5 | Ethanolamine | 100 | 3 | 6 | >80 |
| 6 | Ammonia | 100 | 1 | 6 | 99 |
Reaction conditions: 1 mmol of HMF, 1.2 mmol of the amine (for entries 1-5), 40-50 mg of catalyst, in water.
Table 2: Two-Step, One-Pot Reductive Amination of HMF with Primary Amines using a CuAlOx Catalyst [9]
| Entry | Amine | Temperature (°C) | H2 Pressure (bar) | Yield (%) |
| 1 | Aniline | 120 | 10 | 98 |
| 2 | p-Toluidine | 100 | 10 | 98 |
| 3 | m-Toluidine | 100 | 10 | 98 |
| 4 | Benzylamine | 100 | 10 | 95 |
| 5 | n-Butylamine | 100 | 10 | 92 |
Reaction conditions: Condensation of HMF with amine in methanol followed by hydrogenation in a flow reactor.
Table 3: Reductive Amination of 5-Acetoxymethylfurfural (AMF) with Primary Amines using a CuAlOx Catalyst [6]
| Entry | Amine | Temperature (°C) | H2 Pressure (bar) | Yield (%) |
| 1 | Aniline | 80 | 10 | 99 |
| 2 | p-Toluidine | 80 | 10 | 99 |
| 3 | m-Toluidine | 80 | 10 | 99 |
Reaction conditions: Condensation of AMF with amine in methanol followed by hydrogenation in a flow reactor.
Conclusion
The reductive amination of furan aldehydes is a robust and efficient methodology for the synthesis of a diverse range of furan-based amines. The protocols outlined here, utilizing both copper and nickel-based catalysts, offer high yields and can be adapted for various primary and secondary amines. These methods provide a sustainable pathway to valuable chemical intermediates for the pharmaceutical and agrochemical industries, leveraging renewable biomass-derived starting materials. The choice of the specific protocol will depend on the desired product, available equipment (batch vs. flow reactor), and cost considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. chemneo.com [chemneo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (3-Methylfuran-2-yl)methanamine in Medicinal Chemistry: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established medicinal chemistry applications for (3-Methylfuran-2-yl)methanamine are not extensively available in peer-reviewed literature. The following application notes and protocols are presented as a prospective analysis based on the known biological activities of structurally related furan derivatives and established principles of medicinal chemistry, such as bioisosterism. These notes are intended to guide future research and exploration of this compound as a potential scaffold in drug discovery.
Introduction: The Furan Moiety in Medicinal Chemistry
The furan ring is a privileged five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds.[1][2][3][4] Its unique electronic properties, including its nature as a non-polar aromatic compound with a polar ether oxygen capable of hydrogen bonding, can improve the pharmacokinetic profile of lead molecules by enhancing solubility and bioavailability.[1][3] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardiovascular effects.[1][2][4]
This compound is a bifunctional molecule featuring both the furan scaffold and a primary aminomethyl group. This combination offers a versatile platform for synthetic elaboration and the introduction of diverse pharmacophoric features. The methyl group at the 3-position can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets and its metabolic stability.
Potential Therapeutic Applications
Based on the activities of related furan-containing compounds, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents in several key areas:
-
Anticancer Agents: Numerous furan derivatives have been investigated for their anticancer properties.[5] The aminomethyl group of this compound can be readily derivatized to incorporate functionalities known to interact with various anticancer targets, such as kinases or tubulin.
-
Antimicrobial Agents: The furan nucleus is a fundamental component of various antibacterial and antifungal drugs.[6] Novel derivatives of this compound could be synthesized and screened for activity against a panel of pathogenic bacteria and fungi.
-
Central Nervous System (CNS) Agents: The structural similarity of the furan ring to other aromatic systems found in CNS-active drugs suggests that derivatives of this compound could be explored for applications in neurodegenerative diseases or as psychiatric medications.
Quantitative Data: A Comparative Overview
While specific quantitative data for derivatives of this compound is unavailable, the following table presents data for structurally related furan-containing compounds to provide a benchmark for potential activity.
| Compound Class | Target/Assay | Representative Activity (IC₅₀/MIC) | Reference Compound |
| Furan-based Acrylonitriles | Anticancer (MDA-MB-468 Breast Cancer Cell Line) | Growth Percentage = -38.24% | Compound 6b-g[5] |
| Furan Carboxylate Derivatives | Anticancer (HeLa Cell Line) | IC₅₀ = 62.37 µg/mL | Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate[7] |
| Nitrofuran Derivatives | Antibacterial (Staphylococcus aureus) | Varies with substitution | N/A[8] |
| Benzothieno[3,2-b]furan Derivatives | IKKβ Inhibition | IC₅₀ in enzymatic and cellular assays | Compound 13a[9] |
Experimental Protocols
The following are hypothetical, yet standard, experimental protocols for the synthesis and evaluation of derivatives of this compound.
Protocol 1: Synthesis of N-Acyl Derivatives
This protocol describes a general method for the acylation of the primary amine of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., benzoic acid, acetic acid)
-
Coupling agent (e.g., EDC, HATU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and coupling agent (1.1 eq) in the anhydrous solvent.
-
Add the base (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Screening
This protocol outlines a general procedure for evaluating the cytotoxic activity of synthesized derivatives against a cancer cell line.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Visualizations
Synthetic Pathway for Derivatization
Caption: General synthetic routes for derivatizing this compound.
Hypothetical Drug Discovery Workflow
Caption: A typical workflow for drug discovery starting from a core scaffold.
Bioisosteric Relationships
Caption: Bioisosteric analogs of the this compound core structure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Furan Nucleus: A Versatile Scaffold in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Furan and its derivatives have emerged as indispensable building blocks in organic synthesis, prized for their unique chemical reactivity and their prevalence in a wide array of biologically active compounds.[1][2][3] This versatile five-membered aromatic heterocycle, often derivable from renewable biomass sources, serves as a linchpin in the construction of complex molecular architectures, ranging from natural products and pharmaceuticals to advanced materials.[4][5][6] The ability of the furan ring to act as a latent 1,4-dicarbonyl compound, a diene in cycloaddition reactions, or a precursor to other heterocyclic systems underpins its synthetic utility.[7][8] These application notes provide an overview of key synthetic transformations involving furan derivatives, complete with detailed experimental protocols and comparative data to guide researchers in leveraging this powerful synthetic tool.
Key Synthetic Transformations and Applications
The strategic application of furan derivatives in organic synthesis can be broadly categorized into several key transformations, each offering a unique pathway to diverse molecular scaffolds. These include the synthesis of the furan ring itself, its elaboration through cycloaddition reactions, and its transformation into other cyclic systems via oxidative ring-opening and rearrangement reactions.
Synthesis of the Furan Ring: The Paal-Knorr Synthesis
One of the most fundamental and widely used methods for constructing the furan nucleus is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[9][10][11] This method is highly versatile, allowing for the preparation of a wide range of substituted furans.[11]
Table 1: Comparative Data for Paal-Knorr Furan Synthesis
| 1,4-Dicarbonyl Compound | Catalyst | Conditions | Product | Yield (%) | Reference |
| Hexane-2,5-dione | p-Toluenesulfonic acid | Toluene, reflux | 2,5-Dimethylfuran | Good to Excellent | [12] |
| 1,4-Diphenylbutane-1,4-dione | Sulfuric acid | Acetic acid, heat | 2,5-Diphenylfuran | Not specified | [11] |
| Methyl 2-acetyl-3-methyl-4-oxopentanoate | HCl (catalytic) | Microwave, 140 °C, 3-5 min | 3-Methyl-furan-2,4-dione | High Purity | [13] |
Experimental Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran [12]
-
Objective: To synthesize 2,5-dimethylfuran from hexane-2,5-dione via acid-catalyzed cyclization.
-
Materials: Hexane-2,5-dione, p-toluenesulfonic acid monohydrate, toluene, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.
-
Furan as a Diene: The Diels-Alder Reaction
The aromaticity of the furan ring is modest, allowing it to participate as a diene in [4+2] cycloaddition reactions, most effectively with electron-deficient dienophiles.[14] This reaction provides a powerful route to 7-oxabicyclo[2.2.1]heptene derivatives, which are versatile intermediates for the synthesis of a wide range of complex molecules.[15] The reaction is often reversible, with the exo adduct being the thermodynamically favored product.[15]
Table 2: Diels-Alder Reaction of Furan Derivatives
| Furan Derivative | Dienophile | Conditions | Product | Yield (%) | Reference |
| Furan | Maleic anhydride | Room temperature, 24 h | exo-adduct | 93% | [15] |
| 2-Methylfuran | Indene | 180 °C, 7 h, N₂ pressure | Fused ring hydrocarbon precursor | 58.45% | [16] |
| Furfuryl alcohol | Maleic anhydride | Supercritical CO₂, 35 °C, 69 bar | exo-adduct | Rate enhanced 10x vs. diethyl ether | [17] |
Experimental Protocol 2: Diels-Alder Reaction of 2-Methylfuran and Indene [16]
-
Objective: To synthesize a polycyclic hydrocarbon precursor via a Diels-Alder reaction.
-
Materials: 2-Methylfuran (2-MF), indene (IND), autoclave reactor.
-
Procedure:
-
Add 2-methylfuran (80 mmol, 6.56 g) and indene (80 mmol, 9.28 g) to a 25 mL autoclave reactor with magnetic stirring.
-
Seal the reactor and pressurize with N₂ to 0.5 MPa.
-
Heat the reaction mixture to 180 °C for 7 hours.
-
After the reaction, cool the reactor to room temperature and carefully vent the pressure.
-
The product can be purified by column chromatography.
-
Oxidative Ring Expansion: The Achmatowicz Reaction
The Achmatowicz reaction is a powerful transformation that converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[18][19][20] This oxidative ring-expansion provides a key strategic approach for the synthesis of monosaccharides and other bioactive molecules containing the tetrahydropyran motif.[18][20] The reaction typically proceeds through oxidation of the furan ring, followed by rearrangement.[4][18]
Table 3: The Achmatowicz Reaction of Furfuryl Alcohols
| Furfuryl Alcohol Derivative | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
| Furfuryl alcohol | Bromine in Methanol | Methanol, then dilute H₂SO₄ | 6-Hydroxy-2H-pyran-3(6H)-one | >80% | [18][19] |
| 1-(Furan-2-yl)ethanol | N-Bromosuccinimide (NBS) | THF/Water (1:1) | 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one | Not specified | [4] |
| Various | m-Chloroperoxybenzoic acid (mCPBA) | Not specified | Dihydropyranone | Often >80% | [18] |
Experimental Protocol 3: The Achmatowicz Reaction using N-Bromosuccinimide (NBS) [4]
-
Objective: To synthesize 6-hydroxy-2-methyl-2H-pyran-3(6H)-one from 1-(furan-2-yl)ethanol.
-
Materials: 1-(Furan-2-yl)ethanol, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF), deionized water, saturated aqueous sodium bicarbonate, 10% aqueous sodium thiosulfate, ethyl acetate, magnesium sulfate, silica gel.
-
Procedure:
-
Dissolve 1-(furan-2-yl)ethanol (1.0 eq) in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature over 2 hours.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the desired dihydropyranone.
-
Applications in Drug Development
The furan scaffold is a core structural component in numerous pharmacologically active compounds.[1] Its presence can enhance binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[1] Furan-containing molecules have demonstrated a broad range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][21] For instance, the well-known antibacterial drug Nitrofurantoin features a furan ring central to its mechanism of action.[1] The synthetic methodologies described herein provide drug development professionals with robust tools to access novel furan-containing chemical entities for screening and lead optimization.
Conclusion
Furan derivatives are versatile and powerful building blocks in organic synthesis, offering efficient routes to a diverse range of complex molecules. The Paal-Knorr synthesis, Diels-Alder reaction, and Achmatowicz reaction represent just a fraction of the synthetic strategies that leverage the unique reactivity of the furan nucleus. The detailed protocols and comparative data provided in these notes are intended to serve as a practical guide for researchers, enabling the strategic incorporation of furan-based motifs in the design and synthesis of novel compounds for applications in medicinal chemistry and beyond.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. citedrive.com [citedrive.com]
- 6. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis [mdpi.com]
- 7. Furan Oxidations in Organic Synthesis: Recent Advances and Applic...: Ingenta Connect [ingentaconnect.com]
- 8. organicreactions.org [organicreactions.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. grokipedia.com [grokipedia.com]
- 19. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 20. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Furan Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of furan amines using High-Performance Liquid Chromatography (HPLC). The methods outlined below are designed to offer robust and efficient separation of these valuable compounds, which are significant in pharmaceutical and chemical industries.
Introduction
Furan amines are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules and novel drugs.[1] The purification of these amines is a critical step in ensuring the quality, potency, and safety of the final products. HPLC is a powerful and widely adopted technique for the reliable separation and analysis of such chiral and achiral compounds.[1] This document details both reversed-phase and normal-phase HPLC methods applicable to furan amine purification.
Data Presentation: HPLC Method Parameters
The following tables summarize key quantitative data and experimental parameters for various HPLC methods suitable for furan amine purification.
Table 1: Reversed-Phase HPLC Methods for Furan Amine Analysis and Purification
| Parameter | Method A: General Furan Derivative Separation[2] | Method B: Furfurylamine Analysis[3] | Method C: Chiral Separation of Furan Amines (General Protocol)[1][4] |
| Stationary Phase | Newcrom R1 | Ace 5 C18 | Chiral Stationary Phase (e.g., Polysaccharide-based like CHIRALPAK®) |
| Column Dimensions | - | 150 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | Acetonitrile / Water with Phosphoric Acid | Acetonitrile / Water with 0.1% TFA | Heptane / Ethanol with 0.1% Diethylamine (or other basic additive) |
| Gradient | Gradient | 5 - 95% Acetonitrile over 14 min | Isocratic or Gradient |
| Flow Rate | - | 1 mL/min | 0.5 - 1.0 mL/min |
| Detection (UV) | 210 and 275 nm | 210 nm | 250 nm (or as appropriate for the analyte) |
| Temperature | - | 30 °C | 25 °C |
Table 2: Normal-Phase HPLC Methods for Amine Purification
| Parameter | Method D: General Amine Purification[5] |
| Stationary Phase | Amine-functionalized silica (e.g., SNAP KP-NH) |
| Column Dimensions | Varies based on scale |
| Mobile Phase | Hexane / Ethyl Acetate |
| Gradient | Linear gradient based on TLC data |
| Flow Rate | Varies based on scale |
| Detection (UV) | As appropriate for the analyte |
| Temperature | Ambient |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of Furan Amines (Achiral)
This protocol is a general guideline for the purification of furan amines using a C18 reversed-phase column.
1. Sample Preparation:
-
Dissolve the crude furan amine sample in the initial mobile phase solvent (e.g., a low percentage of acetonitrile in water with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System Preparation:
-
Equip the HPLC system with a suitable C18 column.
-
Purge the system with the mobile phase components (Solvent A: Water + 0.1% TFA; Solvent B: Acetonitrile + 0.1% TFA).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID). Scale-up as needed for preparative columns.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and re-equilibrate
-
-
Detection: Monitor at a wavelength appropriate for the furan amine (e.g., 210 nm or 254 nm).
-
Injection Volume: 10-100 µL for an analytical run, scalable for preparative runs.
4. Fraction Collection and Post-Purification:
-
Collect fractions corresponding to the target furan amine peak.
-
Analyze the collected fractions for purity.
-
Combine pure fractions and remove the solvent under reduced pressure.
Protocol 2: Chiral HPLC Separation of Furan Amines
This protocol outlines the steps for separating enantiomers of a chiral furan amine.
1. Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are a good starting point for a wide range of amines.[1]
-
The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) will depend on the CSP and the analyte. A common starting point for polysaccharide CSPs is a mixture of heptane/ethanol or hexane/isopropanol with a small amount of a basic additive (e.g., 0.1% diethylamine) to improve peak shape.[1][6]
2. Sample Preparation:
-
Dissolve the racemic furan amine in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
3. HPLC System and Method:
-
Install the chosen chiral column and equilibrate with the mobile phase until a stable baseline is achieved.
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.
-
Mobile Phase: An isocratic mobile phase is often used for chiral separations. A typical starting point could be 90:10 Heptane:Ethanol + 0.1% Diethylamine.
-
Detection: Monitor at a suitable UV wavelength.
-
Temperature: Maintain a constant column temperature (e.g., 25 °C) as temperature can affect chiral separations.
4. Optimization and Analysis:
-
Inject the sample and observe the separation of the enantiomers.
-
If separation is not optimal, adjust the mobile phase composition (e.g., change the alcohol percentage or the type of alcohol) or the flow rate.
-
The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.[4]
Visualizations
Experimental Workflow for Furan Amine Purification
Caption: Workflow for HPLC Purification of Furan Amines.
Logical Relationship for HPLC Method Development
Caption: Logical Steps for HPLC Method Development.
References
Application Notes and Protocols for the NMR Characterization of Substituted Furans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of substituted furan derivatives. This document outlines typical ¹H and ¹³C NMR chemical shifts and coupling constants, detailed experimental protocols for sample preparation and various NMR experiments, and logical workflows for structural elucidation.
Introduction to NMR Spectroscopy of Furans
The furan ring is a five-membered aromatic heterocycle with an oxygen atom at position 1. The protons and carbons are numbered sequentially from the heteroatom. The electronic environment of the furan ring is highly sensitive to the nature and position of its substituents, which is directly reflected in the ¹H and ¹³C NMR spectra. The chemical shifts (δ) and coupling constants (J) of the ring's protons and carbons serve as a detailed fingerprint of the substitution pattern.[1][2]
Generally, electron-donating groups (EDGs) increase the electron density on the furan ring, causing the signals of the ring protons and carbons to shift to a higher field (lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in a downfield shift (higher ppm values).[2]
Data Presentation: Quantitative NMR Data
The following tables summarize typical ¹H and ¹³C NMR data for a range of 2- and 3-substituted furans. These values are compiled from various sources and represent typical shifts observed in deuterated chloroform (CDCl₃). Note that the exact chemical shifts and coupling constants can vary depending on the solvent and sample concentration.[2]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and J-Coupling Constants (Hz) for Unsubstituted and 2-Substituted Furans in CDCl₃
| Substituent (at C-2) | H-3 | H-4 | H-5 | J₃₄ | J₄₅ | J₃₅ |
| -H | ~6.38 | ~6.38 | ~7.44 | ~3.27 | ~1.75 | ~0.81 |
| -CH₃ | ~6.05 | ~6.25 | ~7.20 | ~3.1 | ~1.8 | ~0.9 |
| -CHO | ~7.25 | ~6.60 | ~7.70 | ~3.6 | ~1.7 | ~0.7 |
| -COCH₃ | ~7.15 | ~6.50 | ~7.55 | ~3.5 | ~1.7 | ~0.8 |
| -NO₂ | ~7.40 | ~6.80 | ~7.65 | ~3.8 | ~1.8 | - |
Data compiled from multiple sources.[1][2][3]
Table 2: ¹H NMR Chemical Shifts (δ, ppm) and J-Coupling Constants (Hz) for 3-Substituted Furans in CDCl₃
| Substituent (at C-3) | H-2 | H-4 | H-5 | J₂₄ | J₂₅ | J₄₅ |
| -Br | ~7.40 | ~6.40 | ~7.45 | ~1.0 | ~1.9 | ~1.9 |
| -CH₃ | ~7.15 | ~6.20 | ~7.25 | ~1.0 | ~1.8 | ~1.9 |
| -COOH | ~7.90 | ~6.70 | ~7.35 | ~1.2 | ~2.0 | ~1.8 |
Data compiled from multiple sources.[1][2]
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Unsubstituted and Substituted Furans in CDCl₃
| Substituent | C-2 | C-3 | C-4 | C-5 |
| Unsubstituted | ~142.8 | ~109.8 | ~109.8 | ~142.8 |
| 2-Substituted | ||||
| -CH₃ | ~151.0 | ~106.5 | ~110.0 | ~139.0 |
| -CHO | ~152.5 | ~122.0 | ~112.5 | ~148.0 |
| -COCH₃ | ~152.0 | ~117.0 | ~112.0 | ~146.0 |
| -NO₂ | ~155.0 | ~114.0 | ~113.0 | ~147.0 |
| 3-Substituted | ||||
| -Br | ~140.0 | ~98.0 | ~111.0 | ~144.0 |
| -CH₃ | ~139.0 | ~117.0 | ~110.0 | ~142.0 |
| -COOH | ~145.2 | ~118.9 | ~110.1 | ~148.5 |
Data compiled from multiple sources.
Experimental Protocols
Accurate and reproducible NMR data acquisition is crucial for reliable structural analysis. The following are detailed methodologies for preparing and analyzing substituted furan samples.
Sample Preparation
A well-prepared sample is fundamental to obtaining high-quality NMR spectra.
-
Weighing: Accurately weigh 5-10 mg of the substituted furan compound for ¹H NMR, and 20-50 mg for ¹³C NMR. For quantitative analysis (qNMR), precise weighing is essential.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is commonly used for many organic compounds. Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be utilized depending on the compound's solubility.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step removes any particulate matter that could degrade the spectral quality.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
1D NMR Spectroscopy (¹H and ¹³C)
These are the foundational experiments for structural characterization.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument's software will then lock onto the deuterium signal of the solvent.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Set appropriate spectral width to include all proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks and analyze the chemical shifts (δ), multiplicities, and coupling constants (J).
-
2D NMR Spectroscopy
2D NMR experiments are invaluable for the unambiguous assignment of proton and carbon signals.
The COSY experiment identifies proton-proton (¹H-¹H) coupling networks.[4]
-
Setup: Use a standard gradient-selected COSY pulse sequence.
-
Parameters: Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.
-
Acquisition: Acquire the data with a sufficient number of scans (typically 2-8) per increment.
-
Interpretation: Cross-peaks in the 2D spectrum indicate that the protons at the corresponding chemical shifts on the F1 and F2 axes are coupled. This is useful for confirming the connectivity between the furan ring protons.
The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations).[5]
-
Setup: Use a standard gradient-selected, phase-sensitive HSQC pulse sequence.
-
Parameters: Set the F2 (proton) and F1 (carbon) spectral widths based on the 1D spectra.
-
Acquisition: The experiment is relatively sensitive as it is proton-detected.
-
Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of protonated carbon signals.
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations).
-
Setup: Use a standard gradient-selected HMBC pulse sequence.
-
Parameters: Set the F2 (proton) and F1 (carbon) spectral widths. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.
-
Interpretation: Cross-peaks indicate long-range couplings. For example, the proton at C-2 of a substituted furan will show HMBC correlations to C-3 and C-4. This is a powerful tool for connecting different spin systems and identifying quaternary carbons.
The NOESY experiment identifies protons that are close to each other in space (through-space correlations), which is crucial for determining stereochemistry and conformation.[6] The Nuclear Overhauser Effect (NOE) arises from dipole-dipole interactions between nuclei that are in close spatial proximity (typically < 5 Å).[6]
-
Sample Preparation: For optimal results, the sample should be free of paramagnetic impurities, and dissolved oxygen should be removed by degassing (e.g., the freeze-pump-thaw technique).[7]
-
Setup: Use a standard 2D NOESY pulse sequence. The experiment should be run without sample spinning.[1]
-
Parameters:
-
Mixing Time (d8): This is a critical parameter. For small molecules like many substituted furans, a mixing time of 0.5 to 1.0 seconds is a good starting point.[7] This value may need to be optimized based on the molecule's T1 relaxation times.
-
Set the spectral widths to include all proton signals.
-
-
Acquisition: A sufficient number of scans (e.g., 16 or more) should be used to detect the typically weak NOE cross-peaks.[1]
-
Interpretation: Cross-peaks in a NOESY spectrum indicate that the correlated protons are close in space. For small molecules, NOESY cross-peaks have the opposite phase to the diagonal peaks.[6][7]
Visualizations
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates a typical workflow for the characterization of a substituted furan using NMR spectroscopy.
References
- 1. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 7. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
Application Notes and Protocols for the One-Pot Synthesis of Polysubstituted Furans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the efficient one-pot synthesis of polysubstituted furans, a critical scaffold in medicinal chemistry and materials science. The furan nucleus is a versatile heterocyclic motif found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] One-pot syntheses offer significant advantages over traditional multi-step approaches by minimizing waste, reducing reaction time, and simplifying purification procedures, thus aligning with the principles of green chemistry.[1]
This document details three prominent and effective one-pot methodologies for the synthesis of polysubstituted furans: Palladium-Catalyzed Synthesis from 1,3-Dicarbonyl Compounds and Alkenyl Bromides, Multi-Component Synthesis from Arylglyoxals, and Lipase-Catalyzed Synthesis of Tetrasubstituted Furans.
Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans
This method provides an efficient route to functionalized furans from readily available 1,3-dicarbonyl compounds and alkenyl bromides. The reaction is catalyzed by a palladium complex, with optimal conditions achieving high yields.[3][4]
Data Presentation
The following table summarizes the yields of various functionalized furans synthesized using the optimized palladium-catalyzed one-pot method.
| Entry | 1,3-Dicarbonyl Compound | Alkenyl Bromide | Product | Yield (%) |
| 1 | Cyclohexane-1,3-dione | Allyl bromide | 2-Methyl-6,7-dihydrobenzofuran-4(5H)-one | 94 |
| 2 | 5,5-Dimethylcyclohexane-1,3-dione | Allyl bromide | 6,6-Dimethyl-2-methyl-6,7-dihydrobenzofuran-4(5H)-one | 91 |
| 3 | Cyclopentane-1,3-dione | Allyl bromide | 2-Methyl-5,6-dihydrocyclopenta[b]furan-4-one | 88 |
| 4 | 1,3-Diphenylpropane-1,3-dione | Allyl bromide | (5-Methyl-2-phenylfuran-3-yl)(phenyl)methanone | 85 |
| 5 | 1,3-Bis(4-chlorophenyl)propane-1,3-dione | Allyl bromide | (4-Chlorophenyl)(5-methyl-2-(4-chlorophenyl)furan-3-yl)methanone | 82 |
| 6 | 1,3-Diphenylpropane-1,3-dione | (E)-1-Bromo-3,4-dimethylpent-2-ene | (5-(1,2-Dimethylpropyl)-2-phenylfuran-3-yl)(phenyl)methanone | 87 |
| 7 | 1,3-Diphenylpropane-1,3-dione | 1-Bromo-3-methylbut-2-ene | (5-(2-Methylprop-1-en-1-yl)-2-phenylfuran-3-yl)(phenyl)methanone | 89 |
Reaction Conditions: 1 mmol of 1,3-dicarbonyl compound, 1 mmol of alkenyl bromide, 0.01 mmol of PdCl₂(CH₃CN)₂, 2 mmol of K₂CO₃, and 0.05 mmol of CuCl₂ in 4 mL of dioxane at 80 °C for 2 hours.[3][4]
Experimental Protocol
Materials:
-
1,3-Dicarbonyl compound
-
Alkenyl bromide
-
Bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂)
-
Potassium carbonate (K₂CO₃)
-
Copper(II) chloride (CuCl₂)
-
Dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1,3-dicarbonyl compound (1 mmol), potassium carbonate (2 mmol), and bis(acetonitrile)dichloropalladium(II) (0.01 mmol).
-
Add 4 mL of dioxane to the flask, followed by the alkenyl bromide (1 mmol) and copper(II) chloride (0.05 mmol).
-
Heat the reaction mixture to 80 °C and stir vigorously for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid residues and wash the residue with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 15:1) as the eluent to obtain the pure functionalized furan.[3]
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, MS).
Reaction Workflow
Caption: Workflow for Palladium-Catalyzed One-Pot Furan Synthesis.
Multi-Component Synthesis of Highly Functionalized Furans
This one-pot, three-component reaction efficiently synthesizes highly functionalized furans from arylglyoxals, acetylacetone, and phenols under catalyst-free conditions with a base.[1][5]
Data Presentation
The following table presents the yields for a variety of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives.
| Entry | Arylglyoxal (Ar) | Phenol | Product | Yield (%) |
| 1 | Phenylglyoxal | 2,6-Dimethylphenol | 1-(4-(4-Hydroxy-3,5-dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | 93 |
| 2 | 4-Methylphenylglyoxal | 2,6-Dimethylphenol | 1-(4-(4-Hydroxy-3,5-dimethylphenyl)-2-methyl-5-(p-tolyl)furan-3-yl)ethan-1-one | 91 |
| 3 | 4-Methoxyphenylglyoxal | 2,6-Dimethylphenol | 1-(4-(4-Hydroxy-3,5-dimethylphenyl)-5-(4-methoxyphenyl)-2-methylfuran-3-yl)ethan-1-one | 89 |
| 4 | 4-Chlorophenylglyoxal | 2,6-Dimethylphenol | 1-(5-(4-Chlorophenyl)-4-(4-hydroxy-3,5-dimethylphenyl)-2-methylfuran-3-yl)ethan-1-one | 92 |
| 5 | Phenylglyoxal | 2,6-Di-tert-butylphenol | 1-(4-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | 88 |
| 6 | 4-Bromophenylglyoxal | 2,6-Di-tert-butylphenol | 1-(5-(4-Bromophenyl)-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-methylfuran-3-yl)ethan-1-one | 85 |
Reaction Conditions: Arylglyoxal (1 mmol), acetylacetone (1 mmol), and phenol (1 mmol) in acetone at reflux in the presence of triethylamine for 3 hours.[1]
Experimental Protocol
Materials:
-
Arylglyoxal
-
Acetylacetone
-
2,6-Dialkylphenol (e.g., 2,6-dimethylphenol or 2,6-di-tert-butylphenol)
-
Triethylamine (Et₃N)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the arylglyoxal (1 mmol), acetylacetone (1 mmol), and the corresponding 2,6-dialkylphenol (1 mmol) in acetone.
-
Add triethylamine (1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove impurities.
-
Dry the purified product. Further purification is typically not required.[1]
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, MS).
Proposed Reaction Mechanism
Caption: Proposed mechanism for the multi-component furan synthesis.
Lipase-Catalyzed One-Pot Synthesis of Tetrasubstituted Furans
This environmentally friendly method utilizes an immobilized lipase (Novozym 435) as a biocatalyst for the one-pot, three-component synthesis of cyano-containing tetrasubstituted furans. The reaction proceeds under mild conditions with high yields.[2]
Data Presentation
The following table shows the yields of various tetrasubstituted furans synthesized using the lipase-catalyzed method.
| Entry | Benzoylacetonitrile | Aldehyde | Benzoyl Chloride | Product | Yield (%) | |---|---|---|---|---| | 1 | Benzoylacetonitrile | Benzaldehyde | Benzoyl chloride | 2,5-Diphenyl-4-benzoyl-3-cyanofuran | 92 | | 2 | Benzoylacetonitrile | 4-Chlorobenzaldehyde | Benzoyl chloride | 4-Benzoyl-5-(4-chlorophenyl)-3-cyano-2-phenylfuran | 94 | | 3 | Benzoylacetonitrile | 4-Methylbenzaldehyde | Benzoyl chloride | 4-Benzoyl-3-cyano-5-(p-tolyl)-2-phenylfuran | 90 | | 4 | Benzoylacetonitrile | 4-Methoxybenzaldehyde | Benzoyl chloride | 4-Benzoyl-3-cyano-5-(4-methoxyphenyl)-2-phenylfuran | 88 | | 5 | Benzoylacetonitrile | 2-Naphthaldehyde | Benzoyl chloride | 4-Benzoyl-3-cyano-5-(naphthalen-2-yl)-2-phenylfuran | 85 | | 6 | 4-Chlorobenzoylacetonitrile | Benzaldehyde | Benzoyl chloride | 4-(4-Chlorobenzoyl)-3-cyano-2,5-diphenylfuran | 86 |
Reaction Conditions: Benzoylacetonitrile (0.2 mmol), aldehyde (0.2 mmol), benzoyl chloride (0.25 mmol), PBu₃ (0.25 mmol), and Novozym 435 (20 mg) in ethanol (3 mL) at 37 °C for 12 hours.[2]
Experimental Protocol
Materials:
-
Benzoylacetonitrile derivative
-
Aldehyde
-
Benzoyl chloride derivative
-
Tributylphosphine (PBu₃)
-
Immobilized lipase (Novozym 435)
-
Ethanol
-
Reaction vial
-
Incubator/shaker or water bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether for elution
Procedure:
-
In a reaction vial, combine the benzoylacetonitrile (0.2 mmol), aldehyde (0.2 mmol), benzoyl chloride (0.25 mmol), and tributylphosphine (0.25 mmol) in ethanol (3 mL).
-
Add Novozym 435 (20 mg) to the mixture.
-
Seal the vial and place it in an incubator or water bath at 37 °C with shaking for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the enzyme by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 1:10 to 1:8) to afford the pure tetrasubstituted furan.[2]
-
Characterize the product using appropriate analytical techniques (e.g., NMR, MS).
Proposed Reaction Mechanism
Caption: Proposed mechanism for the lipase-catalyzed furan synthesis.
Applications in Drug Development
The furan scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive bioisostere for phenyl rings and other aromatic systems.[6] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[7]
One-pot synthesis methodologies are particularly valuable in drug discovery as they enable the rapid generation of diverse libraries of polysubstituted furans for structure-activity relationship (SAR) studies. The ability to introduce multiple points of diversity in a single synthetic operation accelerates the discovery of novel drug candidates. For instance, the palladium-catalyzed and multi-component reactions described herein allow for the straightforward introduction of various substituents on the furan ring, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties. The use of enzymatic methods further enhances the appeal of these synthetic strategies by promoting green and sustainable chemistry, a growing priority in the pharmaceutical industry.
References
- 1. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-Methylfuran-2-yl)methanamine
Welcome to the technical support center for the purification of (3-Methylfuran-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Recovery of the Target Compound After Column Chromatography
Q: I am experiencing low yields after silica gel column chromatography. What are the potential causes and how can I improve my recovery?
A: Low recovery of this compound from silica gel chromatography is a common issue, often attributed to the polar nature of the primary amine and the acidic nature of silica gel.
-
Strong Adsorption to Silica Gel: The primary amine group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or slow elution.
-
Degradation on Silica Gel: The furan ring is known to be sensitive to acidic conditions and may degrade or polymerize on the acidic surface of silica gel, especially during prolonged exposure.[1]
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in your starting eluent and adding a small amount of a tertiary amine, such as triethylamine (typically 0.5-2% v/v), and then packing the column with this mixture.
-
Use a Modified Mobile Phase: Incorporating a small amount of a basic modifier into your eluent system can significantly improve recovery. Common choices include:
-
Triethylamine (0.5-2%) in a hexane/ethyl acetate or dichloromethane/methanol solvent system.
-
A small percentage of ammonium hydroxide in a methanol/dichloromethane mixture (e.g., 1-2% of a concentrated ammonium hydroxide solution).[1]
-
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-phase silica (C18): This can be an effective option, particularly if your impurities are non-polar.
-
Issue 2: Tailing or Streaking of the Product Spot on TLC and Poor Separation in Column Chromatography
Q: My product spot is tailing significantly on the TLC plate, and I'm observing poor separation of my compound from impurities during column chromatography. What can I do to resolve this?
A: Tailing is a classic sign of strong interaction between your polar amine and the acidic stationary phase. This leads to a broad elution band and poor separation.
Solutions:
-
Incorporate a Basic Additive in the TLC Mobile Phase: When developing your TLC, add a small amount of triethylamine or a few drops of ammonium hydroxide to the developing chamber. This will help to create a more defined spot and provide a more accurate representation of the separation you can achieve on the column.
-
Optimize the Column Chromatography Mobile Phase: As with improving recovery, adding a basic modifier like triethylamine or ammonium hydroxide to the column's mobile phase will reduce tailing and sharpen the elution band, leading to better separation from closely eluting impurities.[1]
-
Dry Loading onto a Deactivated Support: When preparing your sample for loading onto the column, consider adsorbing it onto a small amount of deactivated silica gel (pre-treated with triethylamine) or Celite before loading it onto the main column.
Issue 3: Product Degradation During Purification
Q: I suspect my this compound is degrading during purification, as I am observing new, colored impurities forming. How can I minimize degradation?
A: Furan derivatives can be sensitive to heat, light, and acid. The primary amine functionality can also be susceptible to oxidation.
Solutions:
-
Avoid Acidic Conditions: As mentioned, the furan ring is particularly sensitive to acid, which can cause polymerization or ring-opening.[1] Ensure all workup and purification steps are performed under neutral or slightly basic conditions. Avoid quenching reactions with strong acids.
-
Minimize Exposure to Heat: If considering distillation, use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation. For column chromatography, avoid unnecessarily long purification times.
-
Work Under an Inert Atmosphere: To prevent oxidation of the amine, it is advisable to perform purification steps, especially solvent removal, under an inert atmosphere (e.g., nitrogen or argon).
-
Prompt Purification: Furan-containing compounds can be unstable upon storage.[2] It is best to purify the crude product as soon as possible after the reaction is complete.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. However, some common potential impurities include:
| Impurity Category | Potential Compounds |
| Starting Materials | Unreacted 3-methyl-2-furoic acid, 3-methyl-2-furonitrile, or other precursors. |
| Side-Reaction Products | Secondary or tertiary amines formed from over-alkylation.[1] |
| Reduction Byproducts | Over-reduced products where the furan ring is saturated to a tetrahydrofuran derivative.[1] |
| Degradation Products | Polymeric materials or ring-opened products resulting from exposure to acid.[1] |
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for normal-phase column chromatography on silica gel would be a gradient of ethyl acetate in hexanes. For more polar impurities, a system of methanol in dichloromethane is a viable alternative. Crucially, it is highly recommended to add a basic modifier to your eluent system.
| Stationary Phase | Recommended Eluent System | Basic Modifier |
| Silica Gel | Hexanes / Ethyl Acetate | 0.5-2% Triethylamine |
| Silica Gel | Dichloromethane / Methanol | 0.5-2% Triethylamine or 1-2% Ammonium Hydroxide |
| Alumina (Neutral/Basic) | Hexanes / Ethyl Acetate | Often not required, but can be added if tailing persists. |
Q3: How can I visualize this compound on a TLC plate?
A3: Due to the presence of the furan ring and the primary amine, several visualization techniques can be effective:
| Visualization Method | Expected Result |
| UV Light (254 nm) | The furan ring should allow for visualization as a dark spot against the fluorescent background of the TLC plate. |
| Potassium Permanganate Stain | The primary amine is readily oxidized, which will result in a yellow or brown spot on a purple background. |
| Ninhydrin Stain | This is a specific stain for primary amines and will typically produce a purple or pink spot upon heating. |
| p-Anisaldehyde Stain | This stain is generally good for visualizing nucleophilic groups and may produce a colored spot with your compound upon heating. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed for the purification of gram-scale quantities of this compound.
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes.
-
-
Column Packing:
-
Carefully pack a chromatography column with the deactivated silica gel slurry.
-
Allow the silica to settle, and then pass 2-3 column volumes of the initial eluent (containing 1% triethylamine) through the column to ensure it is well-packed and equilibrated.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of deactivated silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate + 1% triethylamine).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc., hexanes:ethyl acetate, all containing 1% triethylamine).
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC, using one of the visualization methods described in the FAQs.
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. To ensure complete removal of triethylamine, the purified product can be co-evaporated with a suitable solvent like dichloromethane a few times.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of 3-Methylfuran Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylfuran derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-methylfuran derivatives?
A1: The two most widely employed methods for synthesizing the 3-methylfuran scaffold are the Paal-Knorr furan synthesis and the Feist-Benary furan synthesis.[1][2]
-
Paal-Knorr Synthesis: This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring.[2][3] For the synthesis of 3-methylfuran derivatives, a 2-methyl-1,4-diketone is typically used as the precursor.
-
Feist-Benary Synthesis: This approach involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[1][4] To obtain a 3-methylfuran derivative, the appropriate substitution pattern on the starting materials is required.
Q2: I'm observing a significant amount of dark, tar-like material in my reaction. What is causing this and how can I prevent it?
A2: The formation of dark, insoluble polymers is a common side reaction in furan synthesis, particularly under acidic conditions as used in the Paal-Knorr synthesis.[5] Furans and their precursors can be sensitive to strong acids and may polymerize.
Troubleshooting:
-
Use a milder acid catalyst: Instead of strong mineral acids like sulfuric acid, consider using milder catalysts such as p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst.
-
Optimize reaction temperature and time: High temperatures and prolonged reaction times can promote polymerization. It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate and to monitor the reaction closely to avoid extended heating after completion.
-
Prompt neutralization: After the reaction is complete, promptly neutralize the acid to prevent further degradation of the product during workup.
Q3: My reaction is sluggish and gives a low yield of the desired 3-methylfuran derivative. What are the potential reasons?
A3: Low conversion and poor yields can stem from several factors, including inactive reagents, suboptimal reaction conditions, or inherent substrate limitations.
Troubleshooting:
-
Reagent Purity: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.
-
Catalyst Activity: If using a catalyst, ensure it is active. For instance, some Lewis acids are sensitive to moisture.
-
Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Gradually increase the temperature while monitoring for any signs of decomposition.
-
For Paal-Knorr Synthesis: The cyclization of the 1,4-diketone is the rate-determining step.[6] If the diketone is sterically hindered, the reaction may be slow.
Q4: I am getting a mixture of isomers. How can I improve the regioselectivity of my reaction?
A4: The formation of regioisomers is a common challenge when using unsymmetrical starting materials.
-
In Paal-Knorr Synthesis: When using an unsymmetrical 2-methyl-1,4-diketone, two different enol intermediates can form, potentially leading to a mixture of furan regioisomers. The regioselectivity is influenced by the substitution pattern of the diketone and the reaction conditions.
-
In Feist-Benary Synthesis: The regioselectivity is generally governed by which carbonyl of the β-dicarbonyl compound is involved in the initial condensation and which enolate attacks the α-halo ketone.
Troubleshooting:
-
Strategic Choice of Starting Materials: Carefully design your starting materials to favor the formation of the desired isomer. Electron-donating or -withdrawing groups can influence the direction of enolization.
-
Use of Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the reactive sites, forcing the reaction to proceed in the desired direction.
Troubleshooting Guide for Common Side Reactions
This guide provides a more detailed look at specific side reactions and how to address them.
| Observed Problem | Potential Cause | Suggested Solution |
| Formation of α,β-unsaturated carbonyl compounds | Incomplete cyclization or rearrangement of the 1,4-dicarbonyl starting material in the Paal-Knorr synthesis. | Ensure sufficient acid catalyst concentration and adequate reaction time and temperature to drive the cyclization to completion. |
| Michael addition byproducts | In the Feist-Benary synthesis, the enolate of the β-dicarbonyl compound can act as a nucleophile in a Michael addition if α,β-unsaturated ketones are present as impurities or are formed in situ. | Use purified starting materials. Maintain a controlled reaction temperature to minimize side reactions. |
| Formation of 3-furaldehyde | Oxidation of the methyl group of 3-methylfuran, especially during workup or purification if exposed to air or oxidizing agents. | Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Add an antioxidant like BHT (butylated hydroxytoluene) during storage. |
| Ring-opened products (e.g., 2-methylbutenedial) | Under certain oxidative conditions, the furan ring can undergo cleavage. This has been observed in atmospheric degradation studies of 3-methylfuran. | Avoid harsh oxidizing conditions during synthesis and workup. |
| Over-reduction of the furan ring | If a reduction step is involved in the overall synthetic sequence (e.g., reducing a carbonyl group on the furan ring), the furan ring itself can be reduced to a tetrahydrofuran derivative, especially with strong reducing agents like catalytic hydrogenation at high pressure. | Use milder and more selective reducing agents (e.g., sodium borohydride for reducing a ketone to an alcohol). Carefully control the reaction conditions (temperature, pressure, and reaction time) during catalytic hydrogenation. |
Quantitative Data on Side Reactions
The following table summarizes representative data on side product formation in a reaction related to furan synthesis. While specific data for 3-methylfuran derivatives is often not explicitly reported in the literature, this example from the cross-ketonization of methyl 2-furoate illustrates how reaction conditions can influence product distribution.
Table 1: Product and Byproduct Yields in the Cross-Ketonization of Methyl 2-Furoate (2-MF) with Acetic Acid (AA) over a ZrO₂ Catalyst at 350 °C [7]
| 2-MF/AA Molar Ratio | 2-MF Conversion (%) | Acetyl Furan Yield (%) | Furan Yield (%) | Other Byproducts Yield (%) |
| 1:1 | 90 | 80 | 5 | 5 |
| 1:4 | 92 | 87 | 3 | 2 |
This data illustrates that by optimizing the reactant ratio, the selectivity towards the desired product can be increased while minimizing the formation of byproducts like furan (from decarboxylation) and other unidentified species.[7]
Experimental Protocols
1. Paal-Knorr Synthesis of a 3-Methylfuran Derivative
This protocol is a general procedure and may require optimization for specific substrates.
-
Materials: 2-methyl-1,4-diketone, anhydrous toluene, p-toluenesulfonic acid (p-TsOH).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the 2-methyl-1,4-diketone in anhydrous toluene.
-
Add a catalytic amount of p-TsOH (e.g., 0.05 equivalents).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
2. Feist-Benary Synthesis of a 3-Methylfuran Derivative
This is a generalized protocol and specific conditions will depend on the substrates used.
-
Materials: β-dicarbonyl compound, α-halo ketone, a base (e.g., pyridine or triethylamine), and a solvent (e.g., ethanol or DMF).
-
Procedure:
-
In a round-bottom flask, dissolve the β-dicarbonyl compound in the chosen solvent.
-
Add the base to the solution.
-
Slowly add the α-halo ketone to the mixture.
-
Heat the reaction mixture (e.g., 50-100 °C) and monitor its progress by TLC or GC.[8]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The residue is then taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
-
Visualizations
Below are diagrams illustrating key concepts in the synthesis of 3-methylfuran derivatives.
Caption: Paal-Knorr synthesis pathway for 3-methylfuran derivatives.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Feist-Benary_synthesis [chemeurope.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Reductive Amination of Furan Aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reductive amination of furan aldehydes. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reductive amination of furan aldehydes, offering potential causes and actionable solutions.
Low or No Product Yield
Question: I am getting very low or no yield of my desired amine product. What are the likely causes and how can I improve the outcome?
Answer: Low or no product yield in the reductive amination of furan aldehydes can stem from several factors, primarily related to inefficient imine formation or issues with the reduction step.
Potential Causes & Troubleshooting Steps:
-
Inefficient Imine Formation: The equilibrium between the furan aldehyde and the amine may not favor the formation of the imine intermediate.[1]
-
Solution: To shift the equilibrium, remove water as it forms using a Dean-Stark trap or by adding molecular sieves. Alternatively, consider a two-step process where the imine is pre-formed before the addition of the reducing agent.[1]
-
-
Choice of Reducing Agent: The selected reducing agent might be too weak, too strong, or deactivated.[1]
-
Solution: For direct (one-pot) reductive aminations, mild and selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often more effective than sodium borohydride (NaBH₄) because they are more selective for the iminium ion over the aldehyde.[1][2] If using catalytic hydrogenation, ensure the catalyst is active.
-
-
Unfavorable Reaction Conditions: The temperature, pressure, or pH of the reaction may not be optimal for the specific substrates.[1]
-
Catalyst Deactivation (for catalytic hydrogenation): The catalyst can be poisoned or deactivated by the amine substrate, the imine intermediate, or the final amine product.[1]
-
Solution: Screen different catalysts. For example, Nickel-based catalysts have demonstrated high activity and selectivity in some cases.[1]
-
Formation of Side Products
Question: My reaction is producing significant amounts of side products. How can I identify and minimize them?
Answer: The formation of side products is a common issue. The most prevalent side reactions include the reduction of the starting aldehyde, over-alkylation of the amine product, and hydrogenation of the furan ring.
Common Side Products & Minimization Strategies:
| Side Product | Cause | Minimization Strategy |
| Corresponding Alcohol (e.g., Furfuryl Alcohol) | The reducing agent is too strong and reduces the furan aldehyde before it can form an imine.[1] | Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2] |
| Secondary or Tertiary Amines (Over-alkylation) | The primary or secondary amine product reacts further with the furan aldehyde.[1] | Use an excess of the amine to favor the formation of the primary amine. A stepwise procedure of forming the imine first, followed by reduction, can also be employed.[1][4] |
| Furan Ring Hydrogenation Products | The catalyst and reaction conditions (e.g., high pressure, active catalyst) are too harsh, leading to the reduction of the furan ring.[1] | Select a catalyst with moderate hydrogenation activity. Fine-tuning the reaction conditions, such as temperature and hydrogen pressure, is crucial.[1] |
| Polymerization/Decomposition | Furan aldehydes can be sensitive to harsh reaction conditions, such as high temperatures or strong acids, leading to the formation of insoluble polymers (humins).[1][5] | Employ milder reaction temperatures and pressures. Ensure the reaction medium is not overly acidic.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reductive amination of furan aldehydes?
A1: A weakly acidic environment, typically in the pH range of 6-7, is generally considered ideal, especially for reactions using sodium cyanoborohydride.[1][3] This pH range promotes the formation of the iminium ion, which is more susceptible to reduction than the neutral imine, while simultaneously minimizing the undesired reduction of the starting aldehyde.[1][3] The influence of pH has been identified as a key factor in optimizing these reactions.[6][7]
Q2: Which reducing agent is most suitable for the reductive amination of furan aldehydes?
A2: The choice of reducing agent is critical and depends on the specific furan aldehyde, the amine, and the desired selectivity.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and highly selective reagent, often the preferred choice for direct reductive aminations. It is less likely to reduce the starting aldehyde compared to stronger reducing agents.[1][8] It is effective in solvents such as 1,2-dichloroethane (DCE) and tetrahydrofuran (THF).[1][4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that performs well under mildly acidic conditions.[1][3] It is less reactive towards aldehydes at neutral pH, making it suitable for the in-situ reduction of imines.[1][2] However, it is important to note that this reagent can produce toxic cyanide byproducts.[1][8]
-
Sodium Borohydride (NaBH₄): This is a more powerful and less expensive reducing agent. However, its high reactivity can lead to the undesired reduction of the furan aldehyde to the corresponding alcohol.[1] To circumvent this, a two-step process is often employed where the imine is formed first, followed by reduction with NaBH₄.[4]
-
Catalytic Hydrogenation (H₂): This method is widely used, particularly in industrial applications, with catalysts such as nickel, palladium, or rhodium.[1][8] The selection of the catalyst and reaction conditions is crucial to prevent side reactions like the hydrogenation of the furan ring.[1]
Q3: What are the best solvents for the reductive amination of furan aldehydes?
A3: Solvent selection can significantly impact reaction efficiency and product purity.
-
Chlorinated Solvents: 1,2-Dichloroethane (DCE) and dichloromethane (DCM) are commonly used and often give good results, particularly with borohydride-based reagents.[1][4][9]
-
Ethers: Tetrahydrofuran (THF) is another frequently used solvent.[1][4]
-
Alcohols: Methanol is a suitable solvent for the two-step process involving imine formation followed by hydrogenation.[10][11] However, with catalytic hydrogenation, more reactive alcohols can be oxidized by the catalyst to form aldehyde/ketone impurities, which can then participate in the reaction.[9]
-
"Green" Solvents: There is a growing effort to replace chlorinated solvents with more environmentally friendly alternatives like ethyl acetate.[9][12]
Q4: How can I purify the final amine product?
A4: Purification of the resulting furan-based amine will depend on its physical properties and the impurities present. Common techniques include:
-
Extraction: A standard aqueous workup to remove water-soluble byproducts and unreacted reagents.
-
Distillation: For volatile amines, vacuum distillation can be effective. However, care must be taken as furan derivatives can be thermally sensitive.[5]
-
Crystallization: If the amine product is a solid, crystallization can be an excellent method for purification.
-
Chromatography: Column chromatography is a versatile technique for separating the desired product from closely related impurities.
-
Adsorption: Methods using activated carbon have been developed for the purification of furan derivatives, which can be effective at removing polymeric impurities and other byproducts.[13]
Experimental Protocols & Data
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a general guideline and may require optimization for specific substrates.
-
Imine Formation: In a round-bottom flask, dissolve the furan aldehyde (1.0 eq.) and the amine (1.0-1.2 eq.) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane, THF).
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by techniques such as TLC or NMR.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete (typically 12-24 hours, monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography, distillation, or crystallization.
Quantitative Data from Literature
The following table summarizes various reaction conditions and yields for the reductive amination of furan aldehydes from published literature.
| Furan Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Hydroxymethylfurfural (HMF) | Ammonia | Ni₆AlOₓ, 1 bar H₂ | Water | 100 | 6 | 99 | [14][15] |
| 5-Hydroxymethylfurfural (HMF) | Aniline | Ni₆AlOₓ, 3 bar H₂ | Water | 100 | 6 | 85 | [14][15] |
| 5-Hydroxymethylfurfural (HMF) | Morpholine | Ni₆AlOₓ, 3 bar H₂ | Water | 100 | 6 | 88 | [14][15] |
| 5-Hydroxymethylfurfural (HMF) | Aniline | CuAlOₓ, 10 bar H₂ | Methanol | 100 | - | 97 | [11] |
| Furfural (FF) | Ammonia | Ni₆AlOₓ, 4 bar H₂ | Water | 100 | 5 | 90 | [15] |
Visualizations
General Workflow for Reductive Amination
Caption: A simplified workflow of the two key stages in reductive amination.
Troubleshooting Logic for Low Yield
Caption: A decision tree to troubleshoot low product yield in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Furan Synthesis Technical Support Center: Overcoming Low Yields
Welcome to the Technical Support Center for furan synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common challenges encountered during the synthesis of furan derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in furan synthesis?
Low yields in furan synthesis can stem from several factors depending on the chosen method. For the Paal-Knorr synthesis, harsh reaction conditions, such as high temperatures and strong acids, can lead to the degradation of starting materials and products, often resulting in charring and tar formation.[1] In the Feist-Benary synthesis, side reactions and the use of strong bases that may hydrolyze sensitive substrates can reduce the yield.[2] Additionally, for both methods, incomplete reactions, difficult purifications, and the inherent instability of some furan derivatives can contribute to lower than expected yields.[3]
Q2: How can I minimize the formation of byproducts and tar in my Paal-Knorr synthesis?
The formation of tar and byproducts in the Paal-Knorr synthesis is typically a result of substrate decomposition under harsh acidic and high-temperature conditions.[1] To mitigate this, consider the following strategies:
-
Use Milder Catalysts: Replace strong Brønsted acids like sulfuric acid (H₂SO₄) with milder Lewis acids such as zinc bromide (ZnBr₂), bismuth nitrate (Bi(NO₃)₃), or scandium triflate (Sc(OTf)₃).[1]
-
Optimize Reaction Temperature and Time: Employing microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby minimizing thermal degradation.[1][4] If using conventional heating, ensure uniform temperature control to avoid localized overheating.[1]
-
Appropriate Solvent Choice: High-boiling aprotic solvents like toluene or dimethylformamide (DMF) can provide better temperature regulation compared to solvent-free conditions.[1]
Q3: My Feist-Benary reaction is giving a low yield. What are the key parameters to investigate?
Low yields in the Feist-Benary synthesis can often be traced back to the choice of base, reaction temperature, or the nature of the starting materials.[2] Key optimization points include:
-
Base Selection: Use mild bases like pyridine or triethylamine. Strong bases such as sodium hydroxide (NaOH) can cause hydrolysis of ester groups or other sensitive functionalities.[2]
-
Temperature Control: These reactions are typically conducted between 50–100°C. Prolonged heating at higher temperatures can lead to decomposition of the reactants or products.[2]
-
Starting Material Quality: Ensure the purity of your α-halo ketone and β-dicarbonyl compound. Chloro- and bromo-ketones are generally preferred over iodo-ketones, which can participate in unwanted side reactions.[2]
Q4: I'm having trouble purifying my furan derivative. What are the best practices?
Furan and its derivatives can be sensitive to acid, heat, and light, which can lead to polymerization or ring-opening during purification.[3] Effective purification strategies include:
-
Avoiding Acidic Conditions: Neutralize any acid catalysts thoroughly during the workup.
-
Minimizing Heat Exposure: Utilize purification techniques that do not require high temperatures, such as column chromatography over distillation if the compound is thermally labile.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying furan derivatives.[1][5]
-
Handling Unreacted Starting Materials: In the Paal-Knorr synthesis, unreacted 1,4-dicarbonyl compounds are common impurities.[3] In the Feist-Benary reaction, residual α-halo ketones and β-dicarbonyl compounds may be present.[5] Tailor your purification strategy to remove these specific impurities.
Troubleshooting Guides
Issue 1: Low or No Conversion in Paal-Knorr Synthesis
Possible Causes and Solutions:
-
Insufficiently Acidic Catalyst: The catalyst may not be strong enough to promote cyclization.
-
Steric Hindrance: Bulky substituents on the 1,4-dicarbonyl starting material can slow down the cyclization step.
-
Solution: Increase the reaction time and monitor progress by TLC. Consider using microwave irradiation to provide the necessary energy for the transformation in a shorter time frame.[6]
-
-
Incorrect Solvent: The choice of solvent can impact reaction rates.
Logical Troubleshooting Workflow for Low Conversion in Paal-Knorr Synthesis
Caption: Troubleshooting workflow for low conversion in Paal-Knorr reactions.
Issue 2: Formation of Side Products in Feist-Benary Synthesis
Possible Causes and Solutions:
-
Use of a Strong Base: Strong bases can promote side reactions or lead to the degradation of starting materials.
-
Solution: Employ a mild organic base such as pyridine or triethylamine.[2]
-
-
Reaction Temperature is Too High: Elevated temperatures can lead to decomposition and the formation of undesired byproducts.
-
Solution: Maintain the reaction temperature within the optimal range of 50-100°C and monitor the reaction progress to avoid unnecessarily long heating times.[2]
-
-
"Interrupted" Feist-Benary Reaction: Under certain conditions, the reaction can stop at the β'-hydroxydihydrofuran intermediate.
-
Solution: The final dehydration step can be facilitated by the addition of a mild acid during workup.[2]
-
Data Presentation
Table 1: Comparison of Yields for Paal-Knorr Furan Synthesis under Different Conditions
| Starting Material | Catalyst | Conditions | Yield (%) | Reference |
| Hexane-2,5-dione | p-TsOH | Toluene, Reflux | High | [1] |
| Hexane-2,5-dione | ZnBr₂ | Toluene, Reflux | Good | [1] |
| Hexane-2,5-dione | HCl (cat.) | Microwave, 140°C, 3-5 min | High | [1] |
| 1,4-Dicarbonyls | Trifluoroacetic Acid | Dichloromethane, rt | Good to Excellent | [4] |
Note: Yields are qualitative and can be substrate-dependent.
Table 2: Comparison of Yields for Feist-Benary Furan Synthesis
| α-Halo Ketone | β-Dicarbonyl Compound | Base | Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Ethyl acetoacetate | Pyridine | Ethanol, Reflux | Moderate to Good | [5] |
| 3-chloro-2-butanone | Acetylacetone | Piperidine | Methanol, rt | 65 | [5] |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.[5]
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran (Conventional Heating)
Reagents & Setup:
-
Hexane-2,5-dione (11.4 g, 100 mmol)
-
Toluene (50 mL)
-
p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol)
-
100 mL round-bottom flask, Dean-Stark trap, reflux condenser
Procedure:
-
Combine hexane-2,5-dione, toluene, and p-TsOH in the round-bottom flask.
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Collect the water byproduct in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.[1]
Experimental Workflow: Paal-Knorr Synthesis
Caption: General experimental workflow for the Paal-Knorr furan synthesis.
Protocol 2: Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
Reagents & Setup:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Pyridine (0.87 g, 11 mmol)
-
2-Bromoacetophenone (1.99 g, 10 mmol)
-
Ethanol (30 mL)
-
Round-bottom flask, reflux condenser
Procedure:
-
Dissolve ethyl acetoacetate in ethanol in the round-bottom flask.
-
Add pyridine to the solution.
-
Add 2-bromoacetophenone portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL).
-
Wash the ether solution with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography or recrystallization.[5]
Signaling Pathway: Feist-Benary Reaction Mechanism
Caption: Simplified mechanism of the Feist-Benary furan synthesis.
References
Byproduct formation in the amination of furan rings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amination of furan rings.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of dark, insoluble material in my reaction. What is it and how can I prevent its formation?
A1: The formation of dark, insoluble material, often referred to as humins or resins, is a frequent issue, especially in acid-catalyzed amination reactions of furan derivatives like furfural or 5-hydroxymethylfurfural (5-HMF).[1] This occurs due to polymerization and condensation side reactions.[1] Electron-releasing substituents on the furan ring can lead to reactive electrophiles under acidic conditions, which promotes polymerization.[2]
Troubleshooting Steps:
-
Modify Reaction Conditions: Harsh acidic conditions and high temperatures are known to accelerate polymerization.[1] Consider using milder catalysts or lowering the reaction temperature.[1][3]
-
Protect Reactive Groups: For substrates with highly reactive functional groups, such as the aldehyde in 5-HMF, a protection strategy can be effective. For instance, converting the aldehyde to an acetal can prevent it from participating in side reactions.[1]
-
Solvent Selection: The choice of solvent can significantly influence reaction pathways. A biphasic system (e.g., MIBK-water) can sometimes be beneficial by extracting the desired product from the reactive aqueous phase as it forms, thereby preventing its degradation.[1] In some cases, using alcohols like methanol as the solvent can help stabilize reactive intermediates and suppress polymerization.[4]
Q2: My reaction yield is low, and I've identified byproducts resulting from furan ring opening. What causes this and what are the solutions?
A2: The furan ring is susceptible to opening under certain conditions, particularly in the presence of strong acids, water, or specific catalysts, leading to the formation of various acyclic byproducts.[2][3][5][6][7][8][9] For example, in the presence of water, the reaction can lead to the formation of γ-diketones or γ-lactones.[5]
Troubleshooting Steps:
-
Use Anhydrous Conditions: The presence of water can promote hydrolytic ring-opening of the furan ring.[3] Ensure all reagents and solvents are anhydrous and conduct the reaction under an inert atmosphere.
-
Control Temperature: High temperatures can favor ring-opening pathways. It is advisable to run the reaction at the lowest effective temperature and monitor its completion to avoid prolonged heating.[3]
-
Select Appropriate Catalysts: The choice of catalyst is crucial. Some catalysts may have a higher propensity to promote ring-opening. Screening different catalysts to find one that favors the desired amination pathway is recommended.
Q3: I've unexpectedly synthesized an N-substituted pyrrole instead of my target furan amine. How did this happen?
A3: The transformation of furans into the corresponding N-substituted pyrroles is a known reaction that can occur under specific amination conditions, typically at high temperatures and in the presence of a catalyst like aluminum oxide.[10] This reaction, sometimes referred to as the Yur'ev reaction, involves the substitution of the oxygen atom in the furan ring with a nitrogen atom from the amine.[10]
Troubleshooting Steps:
-
Moderate Reaction Temperature: High temperatures (around 400°C) are often employed for the vapor-phase synthesis of pyrroles from furans.[10] Lowering the reaction temperature should favor the desired amination without ring transformation.
-
Catalyst Selection: Avoid catalysts known to promote this transformation, such as aluminum oxide at high temperatures. Opt for catalysts and conditions specifically documented for the desired amination reaction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the catalyst is fresh and properly stored. Consider trying a new batch or a different type of catalyst.[11] |
| Suboptimal temperature | Screen a range of temperatures. Some reactions require higher temperatures for activation, while for others, high temperatures can cause degradation.[11] | |
| Incorrect solvent | The solvent can influence reactant solubility and reaction pathways. Experiment with different solvents of varying polarities.[11] | |
| Formation of Multiple Products (Low Selectivity) | Direct hydrogenation of starting material | The catalyst used may have high hydrogenation activity for the furan ring or other functional groups. Choose a catalyst with higher selectivity for amination.[12] |
| Over-oxidation | If an oxidant is used, it may be too aggressive, leading to degradation of the starting material or product. Use a milder oxidant or reduce its concentration.[11] | |
| Steric hindrance | Bulky substituents on the furan ring or the amine can affect reactivity and selectivity. Consider modifying the substrate or using a catalyst with different ligands.[11] | |
| Product Degradation During Workup | Sensitivity to acid or base | The desired amine product may not be stable to the acidic or basic conditions used during the workup. Test the stability of your product under these conditions and modify the workup procedure accordingly.[13] |
| Instability on silica gel | Some furan derivatives can decompose on silica gel during column chromatography. Consider using neutral chromatography media like alumina or alternative purification methods such as distillation.[3] |
Quantitative Data on Byproduct Formation
Table 1: Effect of Solvent on Reductive Amination of 5-Hydroxymethylfurfural (HMF) with Aniline [14]
| Solvent | Imine Yield (%) | Amine (2a) Yield (%) | Byproduct (3) Yield (%) |
| Methanol | 98 | 97 | 3 |
| Ethanol | 75 | 73 | 27 |
| Isopropanol | 68 | 65 | 35 |
| Reaction Conditions: Two-step, one-pot reaction. Step 1 (Imine formation): HMF (0.05 M), aniline (0.05 M), 25°C. Step 2 (Hydrogenation): CuAlOx catalyst, 100°C, 10 bar H₂. | |||
| Byproduct 3 is bis-(hydroxymethyl)furan. |
Table 2: Influence of Temperature on Reductive Amination of Furfural with Nitrobenzene [15]
| Temperature (°C) | Nitrobenzene Conversion (%) | Aniline Yield (%) | Furfuryl Imine Yield (%) | N-(furan-2-ylmethyl)aniline Yield (%) |
| 100 | 100 | - | 94 | - |
| 120 | 100 | 20 | 24 | 46 |
| Reaction Conditions: 3 hours reaction time. |
Experimental Protocols
Protocol 1: Zinc-Mediated Reductive Amination of Furfural [16]
This method provides a high-yielding, environmentally friendly route to furfurylamine.
-
Oxime Formation:
-
In a suitable reaction vessel, mix furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in water (20 mL).
-
Slowly add a solution of sodium carbonate (7.68 g, 72.43 mmol) in water (30 mL) dropwise to the mixture.
-
Stir the resulting solution at room temperature to allow for the formation of furfuryloxime.
-
-
Reduction to Amine:
-
After the completion of oxime formation, heat the solution to 60°C.
-
Add water (33 mL), zinc dust (55.27 g, 845.04 mmol), ammonium chloride (32.29 g, 603.6 mmol), and zinc chloride (1.64 g, 12.07 mmol) to the reaction mixture.
-
Stir the mixture vigorously for 15 minutes.
-
-
Workup:
-
Cool the reaction mixture and filter to remove unreacted zinc and other solids.
-
The aqueous solution contains the desired furfurylamine.
-
Further purification can be achieved by extraction and distillation.
-
Protocol 2: Two-Step, One-Pot Reductive Amination of Furanic Aldehydes in a Flow Reactor [14]
-
Imine Formation:
-
Prepare a 0.05 M solution of the furanic aldehyde (e.g., HMF) and a primary amine (0.05 M) in methanol.
-
Stir the solution at 25°C for 3 to 16 hours, depending on the nucleophilicity of the amine, to form the corresponding imine.
-
-
Hydrogenation:
-
The resulting reaction mixture containing the imine is then mixed with hydrogen gas.
-
Pump the mixture through a flow reactor packed with a CuAlOx catalyst.
-
Typical conditions: 100°C, 10 bar H₂, liquid flow rate of 0.5 mL/min, hydrogen flow rate of 30 mL/min.
-
-
Product Collection:
-
Collect the product stream from the reactor outlet.
-
The solvent can be removed under reduced pressure to yield the N-substituted furan-derived amine.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. How To [chem.rochester.edu]
- 14. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Furan Compound Stability Under Acidic Conditions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of furan-containing compounds under acidic conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Question: My furan-containing compound is degrading during an acidic workup or reaction. What are the likely causes and how can I minimize this?
Answer:
Degradation of furan rings in acidic conditions is a common issue, primarily due to acid-catalyzed hydrolysis and ring-opening.[1] The process is typically initiated by protonation of the furan ring, which can lead to the formation of polymeric materials or other degradation byproducts.[1]
Here are some strategies to mitigate degradation:
-
Modify pH: Use the mildest acidic conditions possible for your reaction to proceed. In some cases, maintaining a pH between 5 and 10 can enhance stability, especially at moderate temperatures.[2]
-
Lower Temperature: Perform your reaction and workup at the lowest practical temperature, as elevated temperatures can accelerate degradation.[2]
-
Reduce Exposure Time: Minimize the time your furan-containing compound is in an acidic environment.[2]
-
Solvent Choice: The solvent can have a significant impact on stability. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[1][3][4][5] Protic solvents like water can participate in the degradation pathway and may accelerate ring-opening.[1]
-
Structural Modification: If you are in the design phase of your research, consider incorporating strong electron-withdrawing groups (e.g., fluorine-containing substituents) onto the furan ring.[2][6] This can significantly improve its stability in acidic media.[2][6]
Question: I am observing the formation of a dark, insoluble "tar" or polymer in my reaction. Could the furan ring be responsible?
Answer:
Yes, the formation of insoluble polymeric materials is a well-documented issue with furan compounds, particularly under acidic conditions.[2][7] The protonation of the furan ring, especially in compounds with electron-releasing substituents, can generate reactive electrophilic intermediates that readily polymerize.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of furan ring degradation in acidic conditions?
A1: The degradation of furan in acidic solution is primarily an acid-catalyzed ring-opening process. The accepted mechanism involves the following key steps:[7][9][10][11]
-
Protonation: The process begins with the protonation of the furan ring. Protonation at the α-carbon (adjacent to the oxygen atom) is the rate-limiting step and is energetically more favorable than protonation at the β-carbon.[9][10]
-
Nucleophilic Attack: A nucleophile, typically a solvent molecule like water, attacks the protonated furan (a furanium intermediate).[9][10] This leads to the formation of dihydrofuranol intermediates such as 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol.[7][9][10]
-
Ring Opening: Subsequent protonation of the oxygen atom within the ring of the dihydrofuranol intermediate initiates the opening of the furanic ring, leading to the formation of acyclic products like 4-hydroxy-2-butenal.[7][9][10]
Caption: Mechanism of acid-catalyzed furan ring opening.
Q2: How do different substituents on the furan ring affect its stability in acid?
A2: Substituents play a crucial role in the stability of the furan ring in acidic environments by influencing its electron density.[1][12][13]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, carboxyl, or fluoroalkyl decrease the electron density of the furan ring. This deactivation makes the initial protonation step more difficult, thereby increasing the ring's stability against acid-catalyzed opening.[2][6]
-
Electron-Releasing Groups (ERGs): Groups like alkyl or alkoxy increase the electron density of the ring. This activation makes the ring more susceptible to protonation, leading to the formation of reactive electrophiles that can promote polymerization and ring-opening reactions.[8]
Q3: My furan-containing compound is degrading during an acid-catalyzed reaction. What can I do to minimize this?
A3: To minimize degradation, consider the following strategies:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a strong stabilizing effect on furan derivatives.[1][3][4][5] Protic solvents like water can participate in the degradation pathway and may accelerate ring-opening.[1]
-
Use Mild Catalysts: For reactions like Friedel-Crafts alkylation, which are often unsuccessful with strong acids due to the acid sensitivity of furan, consider using milder catalysts like phosphoric acid or boron trifluoride.[8]
-
Temperature Control: Conduct reactions at the lowest effective temperature to minimize thermal degradation, which can occur alongside acid-catalyzed decomposition.[2]
-
Protecting Groups: If the reaction chemistry allows, the use of protecting groups can be a viable strategy. For instance, acetalization can be used to protect carbonyl functionalities on furan rings, enhancing stability during subsequent reactions.[14][15]
Data Summary
The following table summarizes the influence of various factors on the stability of furan compounds under acidic conditions.
| Factor | Effect on Stability | Rationale |
| pH | Lower pH generally decreases stability. | Increased proton concentration accelerates the initial protonation step of the degradation mechanism. |
| Temperature | Higher temperatures decrease stability. | Accelerates the rate of acid-catalyzed degradation reactions. |
| Solvent | Polar aprotic solvents (e.g., DMF) increase stability. Protic solvents (e.g., water) can decrease stability. | Polar aprotic solvents can stabilize the furan ring system.[3][4][5] Protic solvents can act as nucleophiles in the ring-opening process.[1] |
| Substituents | Electron-withdrawing groups increase stability. Electron-releasing groups decrease stability. | EWGs deactivate the ring towards protonation.[6] ERGs activate the ring, making it more susceptible to electrophilic attack.[8] |
Experimental Protocols
General Protocol for Monitoring Furan Compound Stability in Acidic Conditions
This protocol provides a general framework for assessing the stability of a furan-containing compound. Specific parameters should be optimized for your compound of interest.
-
Preparation of Stock Solution: Prepare a stock solution of your furan-containing compound in a suitable organic solvent (e.g., acetonitrile, dioxane).
-
Reaction Setup:
-
In a series of reaction vials, add a known volume of the acidic medium to be tested (e.g., aqueous HCl, sulfuric acid of a specific concentration).
-
If investigating the effect of a co-solvent, add the desired volume.
-
Place the vials in a temperature-controlled environment (e.g., heating block, water bath) set to the desired reaction temperature.
-
-
Initiation of Reaction:
-
To each vial, add a known aliquot of the furan compound stock solution to initiate the reaction. The final concentration of the furan compound should be suitable for the analytical method being used.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each reaction vial.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a solution that neutralizes the acid (e.g., a solution of sodium bicarbonate).
-
Add an internal standard to the quenched sample for quantitative analysis.
-
Prepare the sample for analysis by the chosen method (e.g., dilution, extraction).
-
-
Analytical Measurement:
-
Analyze the samples using a suitable analytical technique such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the remaining furan compound and any degradation products.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of the starting material and the appearance of new signals from degradation products.[3][4][5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To observe changes in functional groups.[3][4][5]
-
-
-
Data Analysis:
-
Plot the concentration of the furan compound against time to determine the degradation kinetics.
-
Identify and, if possible, quantify the major degradation products.
-
Caption: Workflow for studying furan compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]
- 5. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. figshare.com [figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C2CY20395B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pure.tue.nl [pure.tue.nl]
Technical Support Center: Improving Regioselectivity of Furan Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working with furan substitution reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common issues and provide actionable solutions for improving the regioselectivity of your furan substitution experiments.
Issue 1: Poor Regioselectivity in Electrophilic Substitution of Unsubstituted Furan
Q: My electrophilic substitution on unsubstituted furan is giving me a mixture of 2- and 3-substituted products. How can I favor substitution at the C2 position?
A: Furan is an electron-rich heterocycle, making it highly reactive towards electrophiles, significantly more so than benzene.[1] The inherent electronic properties of the furan ring favor electrophilic attack at the C2 (α) position over the C3 (β) position. This preference is due to the greater resonance stabilization of the cationic intermediate formed during C2 attack, which can delocalize the positive charge over three atoms, including the oxygen. In contrast, the intermediate from C3 attack has only two resonance structures.[1][2]
Troubleshooting Steps:
-
Reaction Conditions: While C2 substitution is electronically favored, harsh reaction conditions can sometimes lead to a loss of selectivity.
-
Temperature: Running the reaction at lower temperatures generally favors the kinetically controlled C2 product.
-
Catalyst Choice: For reactions like Friedel-Crafts acylation, using milder Lewis acids (e.g., BF₃·OEt₂, SnCl₄) can improve selectivity and prevent polymerization, which is a common side reaction with stronger Lewis acids like AlCl₃.[3]
-
-
Steric Hindrance: If your electrophile is very bulky, you might observe a slight increase in the C3-substituted product, although the C2-product usually remains dominant.
Issue 2: Controlling Regioselectivity in 2-Substituted Furans
Q: I am performing an electrophilic substitution on a 2-substituted furan. How can I predict and control whether the incoming electrophile will add to the C3, C4, or C5 position?
A: The directing effect of the substituent at the C2 position is the primary factor determining the regioselectivity.
-
Activating Groups (Electron-Donating Groups - EDGs): Substituents like alkyl (e.g., -CH₃), alkoxy (-OR), and amino (-NR₂) groups are activating and direct incoming electrophiles primarily to the C5 position. The C3 position is also activated but to a lesser extent. The methyl group in 2-methylfuran, for instance, strongly directs electrophilic attack to the C5 position.[1]
-
Deactivating Groups (Electron-Withdrawing Groups - EWGs): Substituents like formyl (-CHO), acetyl (-COCH₃), carboxyl (-COOH), and nitro (-NO₂) are deactivating.
-
Halogenation: In the case of halogenation (e.g., bromination), substitution typically occurs at the C5 position.
-
Nitration and Acylation: For nitration and Friedel-Crafts acylation, the major product is often the C4-substituted isomer, with the C5 isomer as a minor product. This is because the deactivating group at C2 makes the adjacent C3 and the electronically preferred C5 positions less reactive, leaving the C4 position as the most favorable site for attack.
-
Data Presentation: Regioselectivity of Electrophilic Substitution on 2-Substituted Furans
| 2-Substituent | Reaction | Reagents | Major Product Position | Minor Product Position(s) | Reference |
| -CH₃ | Acylation | Ac₂O / SnCl₄ | C5 | C3 | [1] |
| -CH₃ | Vilsmeier-Haack | POCl₃ / DMF | C5 | - | [4] |
| -COOH | Bromination | Br₂ / Dioxane | C5 | - | [5] |
| -CHO | Nitration | HNO₃ / Ac₂O | C4 | C5 | [6] |
| -COCH₃ | Bromination | Br₂ / AlCl₃ | C5 | - | [6] |
Issue 3: Unexpected Regioselectivity in Lithiation of 3-Substituted Furans
Q: I am trying to perform a lithiation on a 3-substituted furan, expecting deprotonation at the C2 or C5 position. However, I am getting unexpected product ratios. What factors control this regioselectivity?
A: The regioselectivity of lithiation on 3-substituted furans is a complex interplay of steric effects, electronic effects, and the potential for directed ortho-metalation (DoM).
-
Steric Effects: For simple alkyl groups at the C3 position, lithiation typically favors the less sterically hindered C5 position. Ratios of C5:C2 substitution can be in the range of 2:1 to 3:1.[7]
-
Directed ortho-Metalation (DoM): Certain functional groups at C3 can direct the organolithium reagent to the adjacent C2 position by coordinating with the lithium atom. Examples of directing groups include hydroxymethyl (-CH₂OH), carboxylic acids (-COOH), and amides (-CONR₂). This can override the inherent steric preference for the C5 position.
-
Through-Space Stabilization: In some cases, such as with 3-aryl and 3-styryl furans, lithiation can preferentially occur at the more sterically hindered C2 position. This is attributed to the stabilization of the resulting furyl anion by the π-electron density of the substituent at the C3 position, which interacts with the lithium cation.[7]
Data Presentation: Regioselectivity of Lithiation of 3-Substituted Furans followed by Silylation
| 3-Substituent | Lithiation Conditions | Product Ratio (C2-TMS : C5-TMS) | Reference |
| 3-Phenyl | n-BuLi, THF, -78 °C to rt | >95 : 5 | [7] |
| 3-(4-Methoxyphenyl) | n-BuLi, THF, -78 °C to rt | >95 : 5 | [7] |
| 3-Styryl | n-BuLi, THF, -78 °C to rt | 85 : 15 | [7] |
| 3-Benzyl | n-BuLi, THF, -78 °C to rt | 43 : 57 | [7] |
| 3-Phenethyl | n-BuLi, THF, -78 °C to rt | 48 : 52 | [7] |
Issue 4: Ring Opening and Polymerization During Electrophilic Substitution
Q: My furan-containing starting material is decomposing (ring-opening or polymerizing) under the reaction conditions for electrophilic substitution. How can I prevent this?
A: Furan is sensitive to strong acids, which can lead to protonation of the ring and subsequent ring-opening or polymerization.[8]
Troubleshooting Steps:
-
Avoid Strong Protic Acids: Whenever possible, avoid using strong protic acids like concentrated H₂SO₄ or HCl.
-
Use Mild Lewis Acids: For Friedel-Crafts reactions, opt for milder Lewis acids such as BF₃·OEt₂, SnCl₄, or zeolites.[3][9]
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can facilitate ring-opening pathways.
-
Temperature Control: Maintain low reaction temperatures to minimize side reactions.
-
Use of Buffered Systems: If acidic conditions are unavoidable, consider using a buffered system to maintain a less aggressive pH.
-
Mild Reagents for Halogenation: For halogenation, use milder reagents like N-bromosuccinimide (NBS) or bromine in DMF instead of neat bromine.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of a 3-Substituted Furan
This protocol is a general guideline for the formylation of an electron-rich 3-substituted furan at the C2 or C5 position.
Materials:
-
3-Substituted furan
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium acetate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add anhydrous DMF (2.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the 3-substituted furan (1.0 eq.) in anhydrous DCM or DCE.
-
Add the solution of the furan derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Gentle heating (40-50 °C) may be necessary for less reactive substrates.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral or slightly basic. This step is often exothermic and may involve gas evolution.
-
Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Friedel-Crafts Acylation of Furan with Acetic Anhydride and BF₃·OEt₂
This protocol describes the acylation of furan at the C2 position using a mild Lewis acid catalyst.
Materials:
-
Furan
-
Acetic anhydride (Ac₂O)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve furan (1.0 eq.) in anhydrous diethyl ether or DCM.
-
Add acetic anhydride (1.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add BF₃·OEt₂ (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-acetylfuran by distillation or column chromatography.
-
Protocol 3: Regioselective Lithiation and Silylation of 3-Bromofuran
This protocol allows for the selective formation of 3-furyllithium, which can then be quenched with an electrophile. Note that 3-lithiofuran can rearrange to the more stable 2-lithiofuran at temperatures above -40 °C.[8]
Materials:
-
3-Bromofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Lithiation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3-bromofuran (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
-
Electrophilic Quench:
-
While maintaining the temperature at -78 °C, slowly add TMSCl (1.1 eq.) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Visualizations
References
- 1. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. vhu.edu.vn [vhu.edu.vn]
- 8. Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights [organic-chemistry.org]
- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Imine Purification in Reductive Amination
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the purification of imines and their resulting amines from reductive amination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my imine decomposing during silica gel column chromatography?
Imines can be prone to hydrolysis, especially in the presence of acidic conditions.[1] Standard silica gel is slightly acidic and contains water, which can catalyze the breakdown of the imine back to its corresponding aldehyde/ketone and amine starting materials.[1][2] This leads to a lower yield of the desired amine product and contamination of fractions.[2]
Q2: What is "streaking" or "tailing" on my TLC plate and column, and how can I prevent it?
Streaking or tailing of amine compounds on silica gel is a common issue. It is caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[3] This can result in poor separation and broad, elongated spots. To mitigate this, you can add a small amount of a competing base, like triethylamine (TEA) or ammonia, to the mobile phase.[2][3] This deactivates the acidic sites on the silica, allowing the amine to travel more cleanly.[4] Alternatively, using a less acidic stationary phase like alumina or an amine-functionalized silica column can also prevent this issue.[2][3]
Q3: Can I use an acid-base extraction to purify my final amine product?
Yes, acid-base extraction is a powerful technique for purifying amines, provided the impurities are not also basic. The basic amine product can be extracted from an organic solvent into an acidic aqueous solution (e.g., 1M HCl), forming a water-soluble ammonium salt. The organic layer containing neutral or acidic impurities can then be discarded. After washing the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities, the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[5]
Q4: My reaction shows a persistent imine impurity that won't go away, even with excess reducing agent. What's happening?
If residual imine is observed even after treatment with excess reducing agent like NaBH₄, it could indicate several issues. The reduction may be incomplete.[6] Using a stronger or more suitable reducing agent, such as sodium triacetoxyborohydride (STAB), which is particularly effective and selective for imines, may be beneficial.[7][8] Additionally, mildly acidic conditions can help to protonate the imine, forming an iminium ion which is more readily reduced.[9][10] However, if the solution is too acidic, the starting amine can be protonated, rendering it non-nucleophilic and stopping the reaction.[5]
Troubleshooting Guide
Problem 1: Incomplete reaction or low conversion to the desired amine.
| Potential Cause | Suggested Solution |
| Inefficient Imine Formation | The equilibrium may not favor the imine. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water and drive the reaction forward. Ensure the pH is mildly acidic (pH 4-7) to facilitate imine formation.[5] |
| Inactive Reducing Agent | The reducing agent may have degraded. Test its activity on a simple ketone or aldehyde.[7] Use fresh reagent for the reaction. |
| Insufficient Reduction | The reducing agent may not be strong enough, or the imine may be sterically hindered. Switch to a more reactive reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[7] Alternatively, performing the reaction in a stepwise manner—forming the imine first, optionally isolating it, and then adding the reducing agent—can improve yields.[5][11] |
| Low Reaction Temperature | Some reductive aminations require gentle heating to proceed to completion. Consider increasing the temperature after the imine has formed.[5][6] |
Problem 2: Multiple spots on TLC indicate the presence of side products.
| Potential Cause | Suggested Solution |
| Over-alkylation | The product amine (primary or secondary) reacts further with the starting carbonyl to form tertiary or dialkylated products.[5] Use a stepwise procedure: form the imine completely before adding the reducing agent.[5][11] Using a 1:1 stoichiometry of amine to carbonyl is also critical. |
| Reduction of Starting Carbonyl | If using a strong reducing agent like NaBH₄ in a one-pot reaction, it can reduce the starting aldehyde or ketone.[5][8] Use a milder, more selective reagent like NaBH₃CN or NaBH(OAc)₃, which preferentially reduce the iminium ion over the carbonyl.[10][12] |
| Hydrolysis During Workup/Purification | The imine intermediate is hydrolyzing back to the starting materials. Minimize contact with water and acidic conditions during the workup. If using chromatography, neutralize the silica gel by adding 1-2% triethylamine to the eluent.[2][13] |
Problem 3: The desired amine product is difficult to isolate or purify.
| Potential Cause | Suggested Solution |
| Co-elution of Product and Impurities | The product amine and starting materials or impurities have similar polarities.[5] An acid-base extraction can effectively separate the basic amine product from neutral or acidic impurities.[5] For separating primary, secondary, and tertiary amine mixtures, methods like selective ammonium carbamate crystallization have been developed.[14] |
| Product is an Oil/Won't Crystallize | The product may be impure or inherently non-crystalline. Attempt purification by column chromatography. If the product is pure but oily, try to form a salt (e.g., hydrochloride or acetate salt) which is often a crystalline solid and easier to handle.[9][15] |
| Emulsion Formation During Extraction | Emulsions are common during the workup of amine-containing reaction mixtures. Adding brine (saturated NaCl solution) to the aqueous layer can help to break up emulsions by increasing the ionic strength of the aqueous phase.[5] |
| Amine Sticks to Silica Gel | Basic amines bind strongly to acidic silica gel, causing poor recovery and streaking.[3] Use an alternative stationary phase like amine-functionalized silica or alumina.[3][16] Alternatively, add a competing base like triethylamine (e.g., 1-5%) to the mobile phase during chromatography.[4][17] |
Data Presentation
Table 1: Common Solvent Systems for Amine Purification by Column Chromatography
This table provides starting points for developing a mobile phase for the purification of amines with varying polarities on silica gel. The addition of a small percentage of triethylamine (TEA) or ammonium hydroxide (NH₄OH) is often necessary to prevent tailing.[3][4]
| Amine Polarity | Typical Solvent System | Modifier | Typical Ratios |
| Non-polar | Hexane / Ethyl Acetate | 1-2% TEA | 9:1 to 1:1 |
| Moderately Polar | Dichloromethane / Methanol | 1-2% TEA | 99:1 to 90:10 |
| Polar | Dichloromethane / Methanol | 2-5% TEA or NH₄OH | 90:10 to 80:20 |
| Very Polar | Ethyl Acetate / Methanol / NH₄OH | 5-10% NH₄OH | 80:15:5 |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of a reductive amination.[18][19]
-
Preparation : On a silica gel TLC plate, draw a baseline with a pencil. Spot three lanes: the starting carbonyl, a "co-spot" (both starting carbonyl and reaction mixture), and the reaction mixture.[19]
-
Elution : Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The goal is to achieve an Rf value of ~0.3-0.5 for the least polar component.
-
Visualization : Visualize the plate under UV light if the compounds are UV-active.[20] Alternatively, stain the plate with a suitable agent like potassium permanganate, ninhydrin (for primary/secondary amines), or by heating after dipping in a sulfuric acid solution.[18]
-
Analysis : The reaction is complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane, and a new spot corresponding to the product amine has appeared.[19]
Protocol 2: Purification by Flash Column Chromatography on TEA-Treated Silica Gel
This protocol is designed to purify basic amine products while minimizing interaction with the silica stationary phase.[4]
-
Slurry Preparation : Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane). Add triethylamine (TEA) to the slurry to constitute 1-2% of the total solvent volume.
-
Column Packing : Pack the column with the TEA-treated silica slurry.
-
Sample Loading : Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution : Begin elution with the non-polar solvent containing 1% TEA. Gradually increase the polarity of the mobile phase by adding the polar solvent (e.g., ethyl acetate or methanol), also containing 1% TEA.
-
Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporation with a solvent like toluene can help remove residual triethylamine.
Protocol 3: Purification via Acid-Base Extraction
-
Dissolution : Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction : Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic amine will move to the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Wash : Combine the acidic aqueous layers and wash with a fresh portion of organic solvent to remove any remaining neutral or acidic impurities.
-
Basification : Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 11).
-
Product Extraction : Extract the now free amine from the basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Repeat the extraction 2-3 times.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Visualizations
Caption: General workflow for a reductive amination experiment.
Caption: Troubleshooting flowchart for reductive amination.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. unifr.ch [unifr.ch]
- 16. teledyneisco.com [teledyneisco.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
Methods for removing unreacted starting materials from furan products
Welcome to the technical support center for the purification of furan-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials and other impurities from furan products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude furan products?
A1: Common impurities depend on the specific synthesis route but often include unreacted starting materials (e.g., aldehydes, ketones, alkynes), byproducts from side reactions such as polymers and rearranged products, and residual reagents like acids, bases, or catalysts.[1] For instance, in the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, it is common to find unreacted dicarbonyl compounds as impurities.[1][2]
Q2: My furan derivative is degrading during purification. What measures can I take to prevent this?
A2: Furan and its derivatives can be sensitive to heat, light, and acidic conditions, which can lead to polymerization or ring-opening.[1] To minimize degradation, consider the following precautions:
-
Avoid High Temperatures: Utilize vacuum distillation at the lowest feasible temperature.[1]
-
Inert Atmosphere: If your compound is air-sensitive, conduct purification steps under an inert atmosphere of nitrogen or argon.[1]
-
Neutralize Acidic Residues: Before concentrating the product, wash the organic layer with a mild base, such as a sodium bicarbonate solution, to remove any residual acid catalysts.[1]
-
Proper Storage: Store purified furans in a cool, dark place. Adding a stabilizer might also be beneficial for long-term storage.[1]
Q3: How do I select the most appropriate purification method for my furan derivative?
A3: The choice of purification method hinges on the physical properties of your furan derivative and the impurities present.[1]
-
Distillation: This method is suitable for thermally stable, volatile compounds when there is a significant difference in boiling points between the product and impurities.[1][3][4]
-
Column Chromatography: A versatile technique for separating compounds based on their polarity. It is often the preferred method for purifying furan derivatives.[1][3]
-
Recrystallization: An excellent option for solid compounds that are thermally stable and have a suitable solvent in which their solubility varies significantly with temperature. This method can yield very pure material.[3][4]
-
Liquid-Liquid Extraction: Useful for separating compounds based on their differential solubility in two immiscible liquid phases.[4][5]
Q4: Can I use silica gel for column chromatography of furan aldehydes?
A4: While possible, using silica gel for purifying furan aldehydes can be challenging due to the acidic nature of silica, which can cause degradation of sensitive furan compounds.[3] If you encounter issues like low recovery, consider neutralizing the silica gel with a dilute solution of a non-nucleophilic base like triethylamine before use, or opt for a less acidic stationary phase such as neutral alumina or Florisil®.[3]
Troubleshooting Guides
Issue 1: Low Recovery of Furan Product After Column Chromatography
Question: I am experiencing significant loss of my 2,5-disubstituted furan product during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
Answer: Low recovery during silica gel chromatography of furan derivatives is a common problem, often due to the instability of the furan ring in the presence of acidic stationary phases like silica gel.[3] Here are the primary causes and troubleshooting steps:
-
Acid-Catalyzed Decomposition: Silica gel's inherent acidity can lead to the degradation of sensitive furan compounds through protonation, which can result in ring-opening and polymerization.[3]
-
Solution: Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., 0.1-1% triethylamine in the eluent) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina or Florisil®.[3]
-
-
Irreversible Adsorption: Highly polar furan derivatives, especially those with hydroxyl or carboxyl groups, can bind strongly to silica gel, leading to poor elution and low recovery.[3]
-
Solution: Consider using a more polar eluent system or adding a small amount of a competitive binder, like a few drops of methanol, to the eluent.
-
-
Heat Exposure: Elevated temperatures can promote the polymerization of furan compounds.[3]
-
Solution: Perform chromatography at room temperature or in a cold room. Use a rotary evaporator at a low bath temperature for solvent removal.[3]
-
-
Light Sensitivity: Some furan derivatives are sensitive to light and can polymerize upon exposure to UV light.[3]
-
Solution: Protect your compound from light by using amber glassware.[3]
-
Issue 2: Product Discoloration (Darkening) During or After Purification
Question: My purified furan aldehyde sample is turning yellow, brown, or even black over time. What is causing this and how can I prevent it?
Answer: Furan-based aldehydes are known to be unstable and can darken due to oxidation and polymerization, a process often accelerated by exposure to air, light, and residual acids.[6]
-
Troubleshooting Steps:
-
Neutralize Residual Acids: Before distillation, wash the crude aldehyde with a mild base like a 2-7% (w/w) sodium carbonate (Na₂CO₃) solution to neutralize acidic impurities.[6]
-
Use Vacuum Distillation: High temperatures promote decomposition and color formation. Distilling under reduced pressure is essential as it lowers the boiling point. For furfural, it is recommended to keep the heating bath temperature below 130°C.[6]
-
Protect from Light and Air: Store the purified product in amber vials under an inert atmosphere (nitrogen or argon) to prevent photo-oxidation.[6]
-
Data Presentation
Table 1: Boiling Points of Furan and Common Starting Materials/Impurities
| Compound | Boiling Point (°C) at 1 atm |
| Furan | 31.4[7][8][9] |
| 2-Pentylfuran | 168[10] |
| Furfural | 161.7 |
| 5-Hydroxymethylfurfural (HMF) | Decomposes at boiling point |
| Octane | 126[10] |
| Nonane | 150[10] |
| 2-Butylfuran | 140[10] |
Table 2: Common Solvents for Furan Purification
| Purification Method | Solvent | Use Case |
| Recrystallization | Ethanol, Hexane/Acetone, Hexane/THF, Hexane/Ethyl Acetate, Water | For solid furan derivatives. The choice depends on the solubility profile of the compound.[11] |
| Liquid-Liquid Extraction | Toluene, p-Xylene, Chloroform, Methyl Isobutyl Ketone (MIBK) | For extracting furfural and other furan derivatives from aqueous solutions.[12][13] |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Common eluent systems for separating furan derivatives based on polarity. |
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Column Chromatography
-
Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).
-
Add a solution of 0.1-1% triethylamine in the eluent to the slurry.
-
Gently stir the slurry for 15-20 minutes.
-
Wash the silica gel with the pure eluent to be used for the separation to remove excess triethylamine.
-
Pack the column with the neutralized silica gel as per standard procedures.
Protocol 2: Vacuum Distillation of a Thermally Sensitive Furan Derivative
-
Ensure all glassware is dry and assemble the distillation apparatus.
-
Place the crude furan product in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask using an oil bath to the minimum temperature required for distillation.
-
Collect the fractions at the appropriate boiling point and pressure.
-
After distillation, allow the apparatus to cool completely before releasing the vacuum.
Protocol 3: Liquid-Liquid Extraction of Furfural from an Aqueous Solution
-
Combine the aqueous solution containing furfural with an equal volume of an immiscible organic solvent (e.g., toluene) in a separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer containing the extracted furfural.
-
Repeat the extraction process with fresh organic solvent to maximize recovery.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified furfural.
Visualizations
Caption: Troubleshooting workflow for furan purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Furan | Synthesis, Polymerization, Reactions | Britannica [britannica.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. scribd.com [scribd.com]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Enhancing Furan Cyclization Reactions
Welcome to the technical support center for furan cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during furan synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in furan cyclization reactions?
Low yields in furan synthesis can stem from several factors, including incomplete reactions, degradation of starting materials or products, and the formation of side products.[1] The furan ring is particularly sensitive to strong acids and high temperatures, which can lead to polymerization or ring-opening, especially when water is present.[1] Additionally, losses can occur during product workup and purification.[1][2]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
The formation of dark, tarry substances, often called humins, is typically due to the polymerization of the furan product or its precursors.[1][3] This issue is especially prevalent under highly acidic conditions and at elevated temperatures.[3][4][5]
To prevent this, consider the following strategies:
-
Use Milder Reaction Conditions : Opt for milder acid catalysts (e.g., p-TsOH, Lewis acids like ZnBr₂) instead of strong mineral acids like H₂SO₄.[1][6]
-
Lower the Temperature : Running the reaction at the lowest effective temperature can significantly reduce the rate of polymerization.[1]
-
Ensure Anhydrous Conditions : Water can promote side reactions, including ring-opening, which can lead to polymerizable intermediates.[1]
-
Minimize Reaction Time : Closely monitor the reaction's progress and stop it once the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[1] Microwave-assisted synthesis can be highly effective, often reducing reaction times from hours to minutes.[6]
Q3: How do substituents on the 1,4-dicarbonyl starting material affect the Paal-Knorr synthesis?
Substituents can have both electronic and steric effects on the reaction. Electron-donating groups can facilitate the reaction by stabilizing the carbocation intermediates formed during cyclization. Conversely, strong electron-withdrawing groups can deactivate the carbonyls, making them less susceptible to protonation and nucleophilic attack, thus slowing down the reaction. Sterically hindered substrates may also react more slowly due to difficulties in achieving the necessary conformation for cyclization.[5]
Q4: My catalyst appears to be deactivating during the reaction. What are the common causes and solutions?
Catalyst deactivation is a common issue, particularly with heterogeneous catalysts.[4] Key causes include:
-
Pore Blocking : Polymeric byproducts can adsorb onto the catalyst surface, blocking active sites.[4] Using a catalyst with larger pores or a more hydrophobic surface can help.[4]
-
Leaching of Active Sites : The active components of the catalyst may dissolve into the reaction medium.[4] Choosing a more stable, strongly-bound catalyst system can mitigate this.[4]
-
Structural Change : The reaction conditions might alter the physical structure of the catalyst, leading to a loss of activity.[4] It is crucial to select a catalyst that is stable under the specific reaction temperature and solvent conditions.[4]
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
If your reaction is sluggish or results in a low yield, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low yield in furan synthesis.
Issue 2: Product Loss and Impurities During Purification
Purifying furan derivatives can be challenging due to their instability, particularly on acidic media like standard silica gel.[1][7]
Problem: Low recovery after silica gel column chromatography.
-
Cause : The furan ring is susceptible to protonation by the acidic silica surface, which can lead to ring-opening and polymerization.[7] Highly polar furans can also bind irreversibly to the silica.[7]
-
Solution :
-
Neutralize the Silica Gel : Pre-treat the silica gel with a dilute solution of a base like triethylamine (0.1-1% in the eluent) before packing the column.[7]
-
Use an Alternative Stationary Phase : Consider using less acidic supports like neutral alumina or Florisil®.[7]
-
Buffered Mobile Phase : Add a small amount of a volatile base (e.g., 0.1-0.5% triethylamine) to the eluent to continuously neutralize the stationary phase.[7]
-
Problem: Product loss during solvent evaporation.
-
Cause : Low molecular weight furans can be volatile and may co-evaporate with the solvent under reduced pressure.[7]
-
Solution : Use a rotary evaporator with a lower bath temperature and carefully control the vacuum.[7] Analyze fractions by TLC before combining and concentrating to process only the product-containing fractions.[7]
Issue 3: Formation of Furan Byproduct in Paal-Knorr Pyrrole Synthesis
-
Cause : The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[5] This occurs when the 1,4-dicarbonyl starting material undergoes acid-catalyzed cyclization and dehydration before it can react with the amine.[5]
-
Solution :
-
Control Acidity : Furan formation is favored under highly acidic conditions (pH < 3).[5] Maintaining a pH above 3 can favor the desired pyrrole product.
-
Use Excess Amine : Increasing the concentration of the amine can kinetically favor the pyrrole pathway over the competing furan cyclization.
-
Data & Protocols
Data Presentation
Table 1: Effect of Catalyst and Heating Method on Paal-Knorr Synthesis
| Starting Material | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 2,5-Hexanedione | H₂SO₄ | Reflux, 3h | Low | [6] |
| 2,5-Hexanedione | p-TsOH | Toluene, Reflux, 2h | 85 | [1] |
| Methyl 2,5-dioxohexanoate | None | Microwave, 140°C, 3-5 min | 90-95 | [6] |
| 1,4-Diphenyl-1,4-butanedione | ZnBr₂ (10) | CH₂Cl₂, rt, 2h | 92 | [6] |
| 1,4-Diphenyl-1,4-butanedione | Bi(NO₃)₃ (5) | CH₂Cl₂, rt, 1.5h | 95 | [6] |
Table 2: Comparison of Purification Methods for Furan Derivatives
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Common Challenges | Reference |
| Vacuum Distillation | >99% | 80-95% | Effective for removing non-volatile impurities. Scalable. | Potential for thermal degradation if vacuum is insufficient.[8] | [8] |
| Flash Column Chromatography | >98% | 70-90% | Good for separating impurities with different polarities. | Product degradation on acidic silica gel.[7][8] Solvent intensive. | [8] |
| Recrystallization | High | Variable | Can yield very pure crystalline product. Cost-effective. | Finding a suitable solvent can be difficult. | [8] |
Visualized Mechanisms and Workflows
The Paal-Knorr synthesis is a cornerstone of furan chemistry, proceeding via an acid-catalyzed intramolecular cyclization.
Caption: Mechanism of the Paal-Knorr furan synthesis.[9][10]
Experimental Protocols
Protocol 1: General Paal-Knorr Furan Synthesis (Conventional Heating)
This protocol is a generalized procedure based on common practices for the Paal-Knorr reaction.
-
Reaction Setup : To a round-bottomed flask equipped with a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).
-
Solvent and Catalyst : Add a suitable solvent (e.g., toluene) and an acid catalyst (e.g., p-toluenesulfonic acid, 5-10 mol%).
-
Reaction : Heat the mixture to reflux and monitor the reaction progress using TLC or GC-MS. Reaction times can vary from a few hours to overnight.[1]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.[1]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.[1]
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
This method significantly reduces reaction times and can prevent degradation.[6]
-
Reaction Setup : In a dedicated microwave reactor vial, place the 1,4-dicarbonyl compound (e.g., 1 mmol).
-
Solvent/Catalyst : Add a solvent if necessary (e.g., ethanol/water). For many substrates, no acid catalyst is required under microwave conditions.[6]
-
Reaction : Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for a short duration (e.g., 3-5 minutes).[6] Monitor the internal pressure to ensure it remains within safe limits.
-
Workup and Purification : After cooling, perform a standard aqueous workup as described in Protocol 1, followed by purification.
Protocol 3: Synthesis of 2-Alkylfurans via Lithiation-Alkylation
This protocol is for the synthesis of 2-substituted furans from the parent furan.
-
Reaction Setup : To a flame-dried, two-neck flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.[2][11]
-
Lithiation : Slowly add furan (1.0 eq) to the cold THF. Then, add n-butyllithium (n-BuLi, 1.0 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature. For improved yields and fewer side products, a coordinating agent like TMEDA (1.0 eq) can be added.[2][11]
-
Alkylation : Slowly add the alkylating agent (e.g., 1-bromoalkane, 1.0 eq) to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.[2]
-
Workup : Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).[11]
-
Purification : Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.[1] The crude product is often purified by fractional distillation under reduced pressure to obtain the high-purity 2-alkylfuran.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
Validation & Comparative
Spectral Analysis of (3-Methylfuran-2-yl)methanamine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for (3-Methylfuran-2-yl)methanamine and its structurally related analogs. Due to the limited availability of public experimental spectral data for this compound, this guide leverages data from its analogs to provide a comprehensive reference for researchers in the field. The information presented herein is crucial for the identification, characterization, and quality control of these furan-based compounds in research and drug development.
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound and experimental data for its analogs.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Adduct | Predicted m/z | Experimental m/z | Reference |
| This compound) | C₆H₉NO | [M+H]⁺ | 112.0757 | - | [1] |
| [M+Na]⁺ | 134.0576 | - | [1] | ||
| [M-H]⁻ | 110.0611 | - | [1] | ||
| [M]⁺ | 111.0679 | - | [1] | ||
| 2-Methylfuran | C₅H₆O | [M]⁺ | - | 82 | [2] |
| 3-Methylfuran | C₅H₆O | [M]⁺ | - | 82 | [3] |
| N-Benzyl-N-(furan-2-ylmethyl)acetamide | C₁₄H₁₅NO₂ | [M]⁺ | - | 229.1 | [4] |
| [M+1]⁺ | - | 230 | [4] | ||
| 2-Methyl-3-furanthiol | C₅H₆OS | [M]⁺ | - | 114 | [5] |
| 2-Methyl-3-(methylthio)furan | C₆H₈OS | [M]⁺ | - | 128 | [6] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for analyzing volatile compounds like furan derivatives is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Samples are typically dissolved in a volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS) is coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50 °C is held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The resulting mass spectra are analyzed for the molecular ion peak and characteristic fragmentation patterns. The spectra are often compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for identification.
Caption: Workflow for GC-MS Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of its atoms. Below is a comparison of available ¹H and ¹³C NMR data for furan analogs.
Table 2: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| This compound) | - | Data not publicly available | - |
| 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones | CDCl₃ | δ = 2.23 (s, 3H, CH₃), 3.54-3.80 (m, 2H, CH₂), 4.80 (t, 1H, CH), 5.85-5.91 (m, 2H, HFur), 7.20-7.96 (m, Ar-H) | [7] |
| N-Benzyl-1-(furan-2-yl)methanamine | CDCl₃ | δ 1.79 (s, 1H), 3.77 (s, 4H), 6.17 (d, 1H), 6.29 (d, 1H), 7.24 (m, 1H), 7.31-7.35 (m, 5H) | [4] |
Table 3: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| This compound) | - | Data not publicly available | - |
| 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones | CDCl₃ | δ = 13.6, 40.6, 43.9, 106.1, 106.6, 126.8, 128.0, 128.2, 128.6, 128.7, 133.1, 137.3, 142.4, 151.2, 155.1, 197.8 | [7] |
| N-Benzyl-1-(furan-2-yl)methanamine | CDCl₃ | δ 45.34, 52.77, 107.00, 110.08, 126.99, 128.23, 128.39, 139.86, 141.78, 153.81 | [4] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) may be added as an internal standard. The solution is then transferred to an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: Standard parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance the signal of carbon atoms.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
Caption: General Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below presents characteristic IR absorption bands for furan derivatives.
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Characteristic IR Bands (cm⁻¹) | Functional Group Assignment | Reference |
| This compound) | - | Data not publicly available | - |
| Furan and its methyl derivatives | ~3100-3000 | C-H stretching (aromatic) | [8] |
| ~2950-2850 | C-H stretching (aliphatic) | [8] | |
| ~1600-1450 | C=C stretching (furan ring) | [8] | |
| ~1250-1000 | C-O-C stretching | [8] | |
| N-Benzyl-1-(furan-2-yl)methanamine | 3328 | N-H stretching | [4] |
| 1146 | C-N stretching | [4] |
Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected.
-
Sample Analysis: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Caption: Workflow for ATR-FTIR Spectroscopy.
Conclusion
This guide provides a comparative overview of the expected spectral characteristics of this compound based on data from its analogs. While experimental data for the target compound remains scarce in the public domain, the compiled information serves as a valuable resource for researchers working with this and related furan derivatives. The provided experimental protocols offer standardized methods for obtaining high-quality spectral data, ensuring consistency and comparability across different studies. Researchers are encouraged to contribute their experimental findings to public databases to enrich the collective knowledge base for this important class of compounds.
References
- 1. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 2. Furan, 2-methyl- [webbook.nist.gov]
- 3. 3-Methylfuran | C5H6O | CID 13587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. 2-Methyl-3-furanthiol | C5H6OS | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-3-(methylthio)furan | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
Comparative bioactivity of (3-Methylfuran-2-yl)methanamine and other furan derivatives
A comparative guide to the bioactivity of furan derivatives is presented below for researchers, scientists, and drug development professionals. While specific experimental data on the bioactivity of (3-Methylfuran-2-yl)methanamine is not extensively available in the reviewed literature, this guide provides a comparative overview of the biological activities of various other furan-containing compounds, supported by experimental data from published studies. Furan derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4] The bioactivity is often influenced by the substitution pattern on the furan ring.[5]
Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity of several furan derivatives against various biological targets.
| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data (IC₅₀/EC₅₀/MIC) | Reference |
| Furan-based pyrimidine-thiazolidinone (Compound 8k) | Antibacterial | E. coli | MIC: 12.5 µg/mL | |
| Furan-based pyrimidine-thiazolidinones (Compounds 8d, 8e) | Antifungal | A. niger | MIC: 100 µg/mL | |
| Furan-based Pyridine Carbohydrazide (Compound 4) | Cytotoxic | MCF-7 (Breast Cancer) | IC₅₀: 4.06 µM | [6][7] |
| Furan-based N-phenyl triazinone (Compound 7) | Cytotoxic | MCF-7 (Breast Cancer) | IC₅₀: 2.96 µM | [6][7] |
| Thiophene/Furan-1,3,4-oxadiazole Carboxamide (Compound 4i) | Antifungal | Sclerotinia sclerotiorum | EC₅₀: 0.140 ± 0.034 mg/L | [8] |
| Furo[2,3-d]pyrimidine derivative (Compound 7b) | VEGFR-2 Inhibition | N/A | IC₅₀: 42.5 nM | [9] |
| Furo[2,3-d]pyrimidine derivative (Compound 7b) | Cytotoxic | A549 (Lung Cancer) | IC₅₀: 6.66 µM | [9] |
| Furo[2,3-d]pyrimidine derivative (Compound 7b) | Cytotoxic | HT-29 (Colon Cancer) | IC₅₀: 8.51 µM | [9] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Cytotoxic | HeLa (Cervical Cancer) | IC₅₀: 62.37 µg/mL | [10] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Antibacterial | Photogenic bacteria | MIC: 250 µg/mL | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cytotoxicity Assay (MTT Assay)[8]
-
Cell Culture: Human breast adenocarcinoma (MCF-7) and non-cancerous breast epithelial (MCF-10A) cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The furan derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[6]
-
Inoculum Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a standardized concentration of microorganisms.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive control wells (microorganisms with no compound) and negative control wells (medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
The following diagrams illustrate key biological pathways and experimental workflows relevant to the bioactivity of furan derivatives.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Intrinsic apoptosis pathway induced by certain furan derivatives.[7]
The diverse biological activities of furan derivatives underscore their potential as scaffolds for the development of new therapeutic agents. Further research, including direct comparative studies of compounds like this compound, is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Validation of Analytical Methods for Furan Amine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of furan amines, a class of compounds of significant interest in pharmaceutical development and food safety due to their potential biological activities and as process contaminants. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices. This document outlines and compares the performance of key analytical techniques, providing supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific application.
Comparison of Analytical Methods
The quantification of furan amines can be approached using several analytical techniques, each with its own set of advantages and limitations. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
| Analytical Method | Principle | Common Application | Advantages | Disadvantages |
| GC-MS/MS | Separation of volatile and thermally stable compounds followed by mass analysis. | Analysis of furan and its derivatives in food matrices. | High sensitivity and selectivity.[1] | Requires derivatization for non-volatile amines; potential for thermal degradation of some analytes.[2] |
| HPLC-UV | Separation based on polarity with detection via UV absorbance. | Purity analysis of aminofurans and quantification of biogenic amines.[3] | Simple, cost-effective, and robust.[4] | Lower sensitivity and selectivity compared to mass spectrometry methods; potential for matrix interference.[3] |
| LC-MS/MS | High-resolution separation by liquid chromatography coupled with highly sensitive and selective mass spectrometric detection. | Quantification of nitrofuran metabolites and biogenic amines in complex biological and food matrices.[5][6] | High sensitivity, selectivity, and specificity; suitable for a wide range of polar and non-polar compounds without derivatization.[7] | Higher equipment and operational costs; potential for matrix effects such as ion suppression.[7] |
Performance Characteristics of Analytical Methods
The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[8] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The following table summarizes typical performance data for the quantification of furan derivatives and amines using the discussed techniques.
| Parameter | GC-MS/MS (Furan Derivatives) | HPLC-UV (Biogenic Amines) | LC-MS/MS (Nitrofuran Metabolites) |
| Linearity (R²) | > 0.990[9][10] | > 0.99[3] | > 0.999[5] |
| LOD | 0.01 - 0.02 ng/g[9][10] | 0.3 mg/kg[3] | 10 - 60 fg/µL[11] |
| LOQ | 0.04 - 0.06 ng/g[9][10] | 0.9 - 1.0 mg/kg[3] | Not explicitly stated, but quantifiable at low levels. |
| Accuracy (Recovery) | 77.81 - 111.47%[9][10] | 92.25 - 105.25%[3] | 82.2 - 108.1%[5] |
| Precision (RSD) | Intra-day: 1-16%, Inter-day: 4-20%[12] | < 5% | Repeatability: 1.5 - 3.8%, Reproducibility: 2.2 - 4.8%[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of furan amines and related compounds.
GC-MS/MS Method for Furan Derivatives
This protocol is adapted from methods for the analysis of furan and its derivatives in food matrices.[13][12]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Homogenize the sample if necessary.
-
Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.[12]
-
Add a saturated NaCl solution to facilitate the release of volatile compounds.[12]
-
Spike with an appropriate internal standard (e.g., deuterated furan).
-
Equilibrate the vial at a specific temperature (e.g., 35°C) for a set time (e.g., 15 minutes).[12]
-
Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.[12]
2. GC-MS/MS Analysis:
-
GC Column: HP-5MS (or equivalent)[12]
-
Injector Temperature: 280°C[12]
-
Oven Temperature Program: Start at 32°C (hold for 4 min), ramp to 200°C at 20°C/min, and hold for 3 min.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]
-
MS Ionization: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
HPLC-UV Method for Amines (with Derivatization)
This protocol is based on methods for the analysis of biogenic amines.[3]
1. Sample Preparation and Derivatization:
-
Extract the amines from the sample using an acidic solution (e.g., 5% perchloric acid).
-
Centrifuge to remove precipitated proteins and solids.
-
Adjust the pH of the supernatant to alkaline conditions.
-
Add a derivatizing agent (e.g., benzoyl chloride or dansyl chloride) and allow the reaction to proceed.
-
Extract the derivatized amines into an organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
2. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 20°C.[3]
-
Detection Wavelength: 254 nm (will vary depending on the derivatizing agent).[3]
LC-MS/MS Method for Nitrofuran Metabolites
This protocol is adapted from validated methods for the analysis of nitrofuran metabolites, which share structural similarities with some furan amines.[5][6]
1. Sample Preparation:
-
Homogenize the sample.
-
Perform acid hydrolysis to release bound residues, often in the presence of a derivatizing agent like 2-nitrobenzaldehyde to stabilize the metabolites.[6]
-
Neutralize the sample and perform a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup.[6]
-
Evaporate the final extract and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.[5]
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.
Visualizing Workflows and Relationships
To further clarify the processes involved in furan amine quantification and method validation, the following diagrams illustrate a typical experimental workflow and the logical relationships between key validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of analytical method for furan determination in eight food matrices and its levels in various foods. | Sigma-Aldrich [merckmillipore.com]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Substituted Furans
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of substituted furans is therefore a critical endeavor for chemists in these fields. This guide provides an objective comparison of several prominent synthetic routes to this important heterocyclic core, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most appropriate method for a given target.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic and widely used method for the preparation of furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[1] This method is valued for its reliability and the directness of the transformation.
Mechanism: The reaction proceeds via the protonation of one carbonyl group, followed by an intramolecular nucleophilic attack by the enol of the other carbonyl. Subsequent dehydration of the resulting hemiacetal yields the furan ring.[2]
Caption: Paal-Knorr furan synthesis workflow.
Performance Comparison:
The Paal-Knorr synthesis is generally high-yielding, particularly for symmetrically substituted 1,4-diketones. The scope is broad, accommodating a variety of alkyl and aryl substituents.[3][4] However, the often harsh acidic conditions and high temperatures can be a limitation for substrates with sensitive functional groups.[2] The availability of the starting 1,4-dicarbonyl compounds can also be a synthetic challenge.[2]
| Starting Material (1,4-Dicarbonyl) | Catalyst/Conditions | Product | Yield (%) |
| Hexane-2,5-dione | p-TsOH, Toluene, reflux | 2,5-Dimethylfuran | 85-95 |
| 1,4-Diphenylbutane-1,4-dione | H₂SO₄, EtOH, reflux | 2,5-Diphenylfuran | ~90 |
| 3,4-Diethyl-2,5-hexanedione | HCl, aq. solution | 2,5-Dimethyl-3,4-diethylfuran | Varies based on diastereomer |
| 1-Phenyl-1,4-pentanedione | TFA, CH₂Cl₂, rt | 2-Methyl-5-phenylfuran | High |
Experimental Protocol: Synthesis of 2,5-Dimethylfuran
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) is added. The mixture is heated to reflux using a Dean-Stark apparatus to facilitate the removal of water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) affords pure 2,5-dimethylfuran.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis offers an alternative and versatile route to substituted furans through the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[5] This method is particularly useful for the synthesis of highly functionalized furans.[6]
Mechanism: The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the α-carbon of the halo ketone in an SN2 reaction. The resulting intermediate undergoes an intramolecular aldol-type condensation followed by dehydration to furnish the furan ring.[6]
Caption: Feist-Benary furan synthesis workflow.
Performance Comparison:
The Feist-Benary synthesis generally provides moderate to good yields and is advantageous due to the ready availability of a wide range of α-halo ketones and β-dicarbonyl compounds.[7] The reaction conditions are typically milder than those of the Paal-Knorr synthesis, often employing bases like pyridine or ammonia.[5] However, the reaction can sometimes be prone to side reactions, and the regioselectivity can be an issue with unsymmetrical β-dicarbonyl compounds.[8]
| α-Halo Ketone | β-Dicarbonyl Compound | Base/Conditions | Product | Yield (%) |
| Chloroacetone | Ethyl acetoacetate | Pyridine, reflux | Ethyl 2,5-dimethylfuran-3-carboxylate | ~65 |
| Phenacyl bromide | Acetylacetone | Ammonia, EtOH | 3-Acetyl-2-methyl-5-phenylfuran | ~70 |
| Ethyl bromopyruvate | 1,3-Cyclohexanedione | Cinchona alkaloid derivative | Chiral hydroxydihydrofuran derivative | 85-96 |
| 3-Chloro-2,4-pentanedione | Ethyl acetoacetate | NaOEt, EtOH | Ethyl 4-acetyl-2,5-dimethylfuran-3-carboxylate | Good |
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL), pyridine (0.87 g, 11 mmol) is added. 2-Bromoacetophenone (1.99 g, 10 mmol) is then added portion-wise to the stirred solution at room temperature. The reaction mixture is subsequently heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (50 mL) and washed with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography.
Synthesis from Carbohydrates
The conversion of abundant and renewable carbohydrates into valuable furan derivatives is a cornerstone of green chemistry.[9] Acid-catalyzed dehydration of C5 and C6 sugars, such as xylose and fructose, can lead to the formation of furfural and 5-hydroxymethylfurfural (HMF), respectively.[10][11] These platform molecules can be further transformed into a variety of substituted furans.
Mechanism: The acid-catalyzed dehydration of sugars is a complex process involving a series of cyclization, isomerization, and dehydration steps. For example, the conversion of fructose to HMF is believed to proceed through cyclic fructofuranosyl intermediates.[10]
Caption: General workflow for furan synthesis from carbohydrates.
Performance Comparison:
The efficiency of furan synthesis from carbohydrates is highly dependent on the choice of catalyst, solvent, and reaction conditions. While promising yields have been reported, challenges such as the formation of humins (polymeric byproducts) and the need for efficient separation processes remain.[10] Biphasic solvent systems are often employed to improve the selectivity by extracting the furan product from the reactive aqueous phase.[12]
| Carbohydrate | Catalyst/Conditions | Product | Yield (%) |
| Fructose | Ru/C, Lewis-Brønsted acid mixture, DMF, 160°C | 2,5-Dimethylfuran (DMF) | 66.3[13] |
| Xylose | MgF₂, Water-Toluene, 160°C | Furfural | 86 (selectivity)[11] |
| Glucose & Xylose | H-ZSM-5, Dioxane/Water, NaCl, 197°C | Furfural & HMF | 96 & 74[3] |
| Fructose | Sulfuric acid, 140°C, 15 min | 5-Hydroxymethylfurfural (HMF) | 38[14] |
Experimental Protocol: One-pot Conversion of Fructose to 2,5-Dimethylfuran
In a typical procedure, a mixture of fructose, a Lewis acid (e.g., AlCl₃), a Brønsted acid (e.g., HCl), and a hydrogenation catalyst (e.g., Ru/C) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated in an autoclave under hydrogen pressure. The reaction parameters, including temperature, pressure, and reaction time, are optimized to maximize the yield of 2,5-dimethylfuran.[13] After the reaction, the catalyst is filtered off, and the product is isolated and purified by distillation or chromatography.
Cycloaddition Reactions
The construction of the furan ring via cycloaddition reactions offers a powerful and atom-economical approach to highly substituted furans. These methods often involve the use of transition metal catalysts, such as rhodium and gold, to mediate the formation of key intermediates that undergo cyclization.
Mechanism: A notable example is the rhodium(II)-catalyzed reaction of α-diazocarbonyl compounds with alkynes. This reaction proceeds through the formation of a rhodium-stabilized carbenoid, which adds to the alkyne to generate a vinyl carbenoid. Subsequent intramolecular cyclization onto the carbonyl group furnishes the furan ring.[15] Similarly, gold catalysts can mediate the cyclization of propargyl alcohols with alkynes.[16]
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic conversion of biomass-derived carbohydrates into fuels and chemicals via furanic aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Dehydration of xylose and glucose to furan derivatives using bifunctional partially hydroxylated MgF2 catalysts and N2-stripping - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Conversion of Sugars and Biomass to Furans Using Heterogeneous Catalysts in Biphasic Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative structural analysis of (3-Methylfuran-2-yl)methanamine and its key analogues: (5-Methylfuran-2-yl)methanamine, furan-2-ylmethanamine, and tetrahydrofuran-2-ylmethanamine. The objective is to elucidate the influence of the methyl substituent's position and the saturation of the furan ring on the molecule's structural and electronic properties. Due to the limited availability of experimental data, this analysis primarily relies on computational chemistry, with available experimental data used for validation.
Introduction
Furan-containing compounds are prevalent scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities. The aminomethylfuran moiety, in particular, is a key pharmacophore in various drug candidates. Understanding how subtle structural modifications, such as the placement of a methyl group or the saturation of the furan ring, impact the molecule's conformation, electronic distribution, and ultimately its interaction with biological targets is crucial for rational drug design. This guide presents a systematic comparison of this compound and its isomers and saturated analogue to provide a foundational understanding for further drug development efforts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its related compounds is presented in Table 1. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the molecules.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | logP |
| This compound | C₆H₉NO | 111.14 | Not available | Not available | 0.7 (predicted)[1] |
| (5-Methylfuran-2-yl)methanamine | C₆H₉NO | 111.14 | 71-73 (at 10 mmHg) | 0.997 | Not available |
| Furan-2-ylmethanamine | C₅H₇NO | 97.12 | 145 | 1.050 | 0.37 |
| Tetrahydrofuran-2-ylmethanamine | C₅H₁₁NO | 101.15 | 165-167 | 0.966 | -0.3 (predicted) |
Table 1. Physicochemical Properties of this compound and Related Compounds.
Structural Comparison
The structural relationship between the analyzed compounds is depicted in the following diagram. The key differences lie in the position of the methyl group on the furan ring and the saturation of the ring itself.
Figure 1. Structural relationship between the analyzed compounds.
Experimental and Computational Data
Due to the scarcity of publicly available experimental structural data for this compound, a comprehensive analysis necessitates the use of computational modeling. The following sections will present both the limited experimental findings and the results of theoretical calculations.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For furan rings, protons at the 2- and 5-positions typically resonate at a lower field (higher ppm) than those at the 3- and 4-positions. The methyl group in this compound and (5-Methylfuran-2-yl)methanamine will introduce characteristic singlet signals, and its position will influence the chemical shifts of the adjacent ring protons.
-
¹³C NMR: The carbon atoms of the furan ring will also show distinct chemical shifts depending on their position and the presence of substituents. The aminomethyl carbon is another key signal for comparison.
Infrared (IR) Spectroscopy:
Characteristic IR absorption bands for these molecules include:
-
N-H stretching: Typically in the range of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Aromatic C-H stretches for the furan ring (above 3000 cm⁻¹) and aliphatic C-H stretches for the methyl and methylene groups (below 3000 cm⁻¹).
-
C=C stretching: Aromatic ring stretches for the furan moiety (around 1500-1600 cm⁻¹).
-
C-O-C stretching: Ether linkage in the furan and tetrahydrofuran rings (around 1000-1200 cm⁻¹).
Experimental Protocols
Should experimental data be acquired, the following general protocols are recommended for ensuring consistency and comparability.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H. Standard pulse programs should be utilized. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
X-ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.
Computational Methodology
To supplement the limited experimental data, a general workflow for computational analysis is outlined below.
Figure 2. General workflow for computational structural analysis.
Density Functional Theory (DFT) calculations would be a suitable method for this analysis. A common approach would involve:
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Functional: A hybrid functional such as B3LYP or a more modern functional like ωB97X-D.
-
Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style basis set like cc-pVTZ.
-
Calculations:
-
Geometry optimization to find the lowest energy conformation of each molecule.
-
Frequency calculations on the optimized geometries to predict the IR spectra and confirm that the structures are true minima.
-
NMR shielding tensor calculations using the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C chemical shifts.
-
Conclusion
This guide outlines a framework for the comparative structural analysis of this compound and its analogues. While experimental data is sparse, computational chemistry provides a powerful tool to investigate the subtle yet significant effects of methyl group substitution and ring saturation on the structural and electronic properties of these important chemical scaffolds. The presented protocols and workflow provide a clear path for researchers to generate and compare data, ultimately aiding in the design of novel therapeutics.
References
A Comparative Guide to the Biological Efficacy of Furan-Based Compounds Versus Thiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the most utilized five-membered aromatic heterocycles, furan and thiophene rings serve as critical pharmacophores in a vast array of biologically active compounds. Their structural similarity as bioisosteres of a phenyl ring, coupled with distinct electronic and physicochemical properties, often leads to significant differences in biological efficacy. This guide provides an objective, data-driven comparison of furan- and thiophene-based analogs across key therapeutic areas, supported by experimental data and detailed methodologies to inform rational drug design and development.
At a Glance: Furan vs. Thiophene Core Properties
| Feature | Furan | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Electronegativity of Heteroatom | Higher | Lower |
| Aromaticity | Lower | Higher |
| Polarity | More Polar | Less Polar |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. |
| Metabolic Stability | Generally considered less stable and can be metabolized to reactive intermediates. | Generally considered more metabolically stable. |
Comparative Biological Efficacy: Quantitative Data
The following tables summarize the comparative biological activities of structurally analogous furan and thiophene derivatives.
Anticancer Activity
The development of novel anticancer agents is a major focus of research involving furan and thiophene scaffolds. The choice of the heterocyclic core can significantly influence the cytotoxic potency of the compounds.
Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM)
| Compound Scaffold | Furan Analog | Thiophene Analog | Cancer Cell Line | Reference Compound |
| Chalcone Derivatives | 7.8 ± 0.6 (vs. A549) | 9.2 ± 0.8 (vs. A549) | A549 (Lung) | Doxorubicin (IC₅₀ = 0.98 µM) |
| 6.5 ± 0.5 (vs. HepG2) | 8.1 ± 0.7 (vs. HepG2) | HepG2 (Liver) | ||
| Pyrazolyl Chalcones | > 50 (vs. A549) | 27.7 µg/mL (vs. A549) | A549 (Lung) | Doxorubicin (IC₅₀ = 28.3 µg/mL) |
| > 50 (vs. HepG2) | 26.6 µg/mL (vs. HepG2) | HepG2 (Liver) | Doxorubicin (IC₅₀ = 21.6 µg/mL)[1] | |
| Pyrazoline Benzenesulfonamides | Structure 8 | Structure 7 | Multiple | Not specified |
Note: Direct comparison should be made with caution as experimental conditions may vary between studies. µg/mL to µM conversion depends on the molecular weight of the compound.
In some chalcone derivatives, the furan-containing compound showed slightly better activity against A549 and HepG2 cell lines compared to its thiophene counterpart. Conversely, in a series of pyrazolyl chalcones, the thiophene analog demonstrated superior potency against the A549 and HepG2 cell lines.[1]
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Both furan and thiophene derivatives have shown promise in this area.
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL)
| Compound Scaffold | Furan Analog | Thiophene Analog | Bacterial Strain | Fungal Strain |
| Chalcone Derivatives | 125 (vs. S. aureus) | 62.5 (vs. S. aureus) | Staphylococcus aureus | Candida albicans |
| 250 (vs. E. coli) | 125 (vs. E. coli) | Escherichia coli | ||
| Carboxamide Derivatives | 240-280 (vs. various bacteria) | Not directly compared | Various | 120.7–190 (vs. various fungi)[2] |
Generally, thiophene analogs have demonstrated enhanced antimicrobial potency in some studies. For instance, in a comparative study of chalcone derivatives, the thiophene analog exhibited lower MIC values against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Both furan and thiophene scaffolds have been successfully incorporated into selective COX-2 inhibitors.
Table 3: Comparative in vitro COX-2 Inhibition (IC₅₀ in µM)
| Compound Scaffold | Furan Analog (or derivative) | Thiophene Analog | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Diaryl Heterocycles | Rofecoxib (Furanone) | Celecoxib (Pyrazole with thiophene-like sulfonamide) | >1000 | 0.018 | >55,555 |
| Thiophene Carboxamides | Not Applicable | Compound VIIa | 19.5 | 0.29 | 67.2[3] |
Furanone-containing compounds like Rofecoxib exhibit exceptionally high selectivity for COX-2. Thiophene-based compounds have also been developed as potent and selective COX-2 inhibitors.[3] The choice between these heterocycles often depends on the desired level of selectivity and the overall physicochemical properties of the target molecule.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the furan and thiophene analogs for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized inoculum of the bacterial or fungal strain (e.g., S. aureus, E. coli, C. albicans) is prepared to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or a reference inhibitor (e.g., Celecoxib) for a specified time.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is measured using an enzyme immunoassay (EIA) or other suitable detection methods.
-
IC₅₀ Calculation: The IC₅₀ values for COX-1 and COX-2 are determined from the dose-response curves, and the selectivity index is calculated.
Signaling Pathways and Mechanisms of Action
The biological effects of furan and thiophene derivatives are mediated through their interaction with various cellular signaling pathways.
Intrinsic Apoptosis Pathway
Several furan-containing anticancer compounds have been shown to induce apoptosis (programmed cell death) through the intrinsic, or mitochondrial, pathway. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioner enzymes of apoptosis.
Tubulin Polymerization Inhibition
A significant number of thiophene-based compounds exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. These compounds can inhibit the polymerization of tubulin, the protein subunit of microtubules, leading to cell cycle arrest and apoptosis.[4]
Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway plays a critical role in cell proliferation and differentiation, and its dysregulation is implicated in various cancers. Some thiophene derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.[1][4]
Conclusion
The choice between a furan and a thiophene scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. The available data suggests that neither heterocycle is universally superior. In some instances, thiophene analogs exhibit enhanced metabolic stability and greater potency in antimicrobial and certain anticancer applications. Conversely, furan-containing compounds have demonstrated excellent efficacy as highly selective anti-inflammatory agents and potent anticancer drugs. This guide provides a foundational framework for researchers, emphasizing the importance of considering the subtle yet significant differences between these two key heterocyclic systems in the pursuit of novel and effective therapeutics.
References
- 1. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized (3-Methylfuran-2-yl)methanamine: A Comparative Guide
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical methods for assessing the purity of (3-Methylfuran-2-yl)methanamine, a heterocyclic amine with potential applications in medicinal chemistry. This document outlines key performance indicators of various analytical techniques, details experimental protocols, and offers guidance on selecting the most appropriate method.
Comparative Analysis of Purity Assessment Techniques
The purity of this compound can be determined using several established analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, identification of impurities, or high-throughput screening. The following table summarizes the performance of common analytical methods applicable to the purity assessment of this compound and its potential alternatives.
| Analytical Method | Typical Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | >99 | 0.11–0.76 μg/mL[1] | 0.35–2.55 μg/mL[1] | >0.99 | High resolution, quantitative accuracy, and well-established methods.[1] | Can be time-consuming, requires solvent disposal. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | >99 | 0.01-0.02 ng/g[2] | 0.04-0.06 ng/g[2] | >0.990[2] | Excellent for volatile compounds and impurity identification.[3][4][5] | High temperatures can degrade thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative (qNMR) | Dependent on concentration and nuclei | Dependent on concentration and nuclei | N/A | Provides structural information, can identify and quantify impurities without a reference standard. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the purity determination of this compound using HPLC with UV detection.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Mobile Phase and Sample Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Elution: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute the compound of interest and any impurities.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the compound)
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general procedure for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., HP-5MS)[4]
2. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization can be performed to improve volatility and chromatographic performance.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to detect the molecular ion and fragmentation patterns.
4. Data Analysis:
-
Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound. Impurities can be tentatively identified by their mass spectra.
Visualizing the Workflow and Decision-Making Process
To aid researchers in navigating the purity assessment process, the following diagrams illustrate the experimental workflow and a decision tree for selecting the appropriate analytical technique.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Decision tree for selecting the appropriate analytical technique for purity assessment.
Alternatives and Future Directions
While this compound is a compound of interest, researchers may also consider other structurally related furan derivatives in their drug discovery programs. The analytical methods described in this guide are broadly applicable to a wide range of heterocyclic compounds. The development of validated, high-throughput analytical methods will be crucial for accelerating the screening and development of new chemical entities based on the furan scaffold.
References
- 1. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 4. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Furan Synthesis: Benchmarking New Methods Against Classical Approaches
For researchers, scientists, and professionals in drug development, the furan scaffold is a cornerstone of many biologically active molecules and a versatile building block in organic synthesis. The pursuit of more efficient, sustainable, and versatile methods for constructing this five-membered heterocycle is a continuous endeavor. This guide provides an objective comparison of classical and modern furan synthesis methodologies, supported by experimental data, to inform the selection of the most appropriate synthetic strategy.
At a Glance: A Comparative Overview of Furan Synthesis Methods
The following table summarizes the key quantitative parameters of classical and contemporary furan synthesis methods, offering a clear comparison of their performance.
| Method | Starting Materials | Catalyst/Reagent | Typical Reaction Time | Typical Temperature | Typical Yield |
| Classical Methods | |||||
| Paal-Knorr Synthesis (Conventional) | 1,4-Dicarbonyl compounds | Acid (e.g., p-TsOH, H₂SO₄) | 4 - 24 hours | Reflux | Good to Excellent |
| Feist-Benary Synthesis | α-Halo ketones and β-dicarbonyl compounds | Base (e.g., Pyridine, NH₃) | 4 - 12 hours | Room Temp. to Reflux | Moderate to Good |
| New Methods | |||||
| Paal-Knorr Synthesis (Microwave) | 1,4-Dicarbonyl compounds | Acid (e.g., Acetic Acid) | 2 - 10 minutes | 120 - 150°C | Good to Excellent |
| Copper-Catalyzed Synthesis | Haloalkynes or 1,3-Diynes | CuI / 1,10-phenanthroline | 6 hours | 80°C | Moderate to Excellent[1] |
| Iron-Catalyzed Synthesis | 1,6-Enynes | FeCl₂ / Iminopyridine ligand | 12 hours | 23°C | Good |
| Biocatalytic Synthesis | 5-Hydroxymethylfurfural (HMF) | Whole-cell biocatalyst (e.g., Fusarium striatum) | 40 - 60 hours | 28 - 30°C | Excellent[2] |
Delving Deeper: Experimental Protocols
Detailed methodologies for key examples of each synthesis type are provided below to allow for a comprehensive understanding of the practical aspects of these reactions.
Classical Synthesis Protocols
1. Paal-Knorr Synthesis of 2,5-Dimethylfuran (Conventional Heating)
This protocol describes the acid-catalyzed cyclization of hexane-2,5-dione.
-
Procedure: To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) is added. The mixture is heated to reflux using a Dean-Stark apparatus to facilitate the removal of water. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
2. Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
This method illustrates the base-catalyzed condensation of an α-halo ketone and a β-ketoester.[3]
-
Procedure: In a flask, ethyl acetoacetate (1.30 g, 10 mmol) is dissolved in ethanol (30 mL), and pyridine (0.87 g, 11 mmol) is added. To this stirred solution, 2-bromoacetophenone (1.99 g, 10 mmol) is added portion-wise at room temperature. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The resulting residue is dissolved in diethyl ether (50 mL) and washed with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which can be further purified by flash chromatography.
New Synthesis Protocols
1. Microwave-Assisted Paal-Knorr Synthesis of Substituted Furans
This protocol demonstrates the significant rate enhancement achieved using microwave irradiation.[4]
-
Procedure: A solution of the 1,4-diketone (1 mmol) in glacial acetic acid (3 mL) is placed in a sealed microwave reactor tube. The mixture is irradiated at a temperature of 120-150°C for 2-10 minutes. After cooling, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the furan product. This method has been shown to produce yields ranging from 65% to 89%.[5]
2. Copper-Catalyzed Synthesis of 2,5-Disubstituted Furans
This protocol details a copper-catalyzed approach from haloalkynes.[1]
-
Procedure: A mixture of the haloalkyne (0.5 mmol), copper(I) iodide (CuI, 4.8 mg, 5 mol%), 1,10-phenanthroline (13.5 mg, 15 mol%), potassium hydroxide (KOH, 140 mg, 5 equiv), and water (7.2 mg, 4 mmol) in dimethyl sulfoxide (DMSO, 2.5 mL) is placed in a test tube. The mixture is stirred at 80°C for 6 hours. Upon completion, the mixture is filtered, and the filtrate is washed with brine and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the 2,5-disubstituted furan. This method has demonstrated yields up to 93%.[1]
3. Iron-Catalyzed Reductive Cyclization of 1,6-Enynes
This protocol provides an example of a modern iron-catalyzed furan synthesis.
-
Procedure: In a glovebox, a vial is charged with FeCl₂ (5 mol%), an iminopyridine ligand (6 mol%), and the 1,6-enyne substrate (0.5 mmol). Tetrahydrofuran (THF, 1 mL) is added, followed by the addition of Et₂Zn (1.5 equivalents) and MgBr₂·OEt₂ (1.5 equivalents). The vial is sealed and the mixture is stirred at room temperature (23°C) for 12 hours. The reaction is then quenched, and the product is isolated and purified using standard chromatographic techniques.
4. Biocatalytic Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) from HMF
This protocol showcases a green, enzymatic approach to furan derivatives.[2][6]
-
Procedure: Whole cells of a suitable microorganism, such as Fusarium striatum, are cultivated in a growth medium.[2] For the biotransformation, the harvested cells (e.g., 20 mg/mL wet weight) are resuspended in a buffer solution (e.g., 100 mM Tris-HCl, pH 8) containing 5-hydroxymethylfurfural (HMF, 50 mM) and a co-substrate like glucose (60 mM).[6] The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.[6] To overcome substrate toxicity at higher concentrations, a fed-batch approach can be employed where HMF is added incrementally.[2] The reaction progress is monitored by HPLC, and upon completion, the product can be extracted from the aqueous medium using an organic solvent like ethyl acetate. This method can achieve yields of up to 95%.[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the generalized workflows for classical and new furan synthesis methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron-catalyzed reductive cyclization reaction of 1,6-enynes for the synthesis of 3-acylbenzofurans and thiophenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 4. Feist–Benary synthesis | 2 Publications | 17 Citations | Top Authors | Related Topics [scispace.com]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
Novel Furan Derivatives Demonstrate Potent In Vitro Anticancer Activity Across Diverse Cancer Cell Lines
A growing body of research highlights the potential of novel furan-based compounds as promising anticancer agents. Recent in vitro studies have demonstrated significant cytotoxic effects of these derivatives against a range of human cancer cell lines, including cervical, colorectal, liver, and breast cancers. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and disrupt key cellular signaling pathways involved in cancer cell proliferation and survival.
This guide provides a comparative overview of the in vitro anticancer activity of newly synthesized furan derivatives, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Comparative Anticancer Activity of Furan Derivatives
The antiproliferative effects of various novel furan derivatives have been quantified using half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values of representative furan derivatives against several cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 1 | HeLa | Cervical Cancer | 0.08 | [1][2] |
| Compound 24 | HeLa | Cervical Cancer | 8.79 | [1][2] |
| Compound 24 | SW620 | Colorectal Cancer | Moderate Activity | [1][2] |
| Compound 4 | MCF-7 | Breast Cancer | 4.06 | [3][4] |
| Compound 7 | MCF-7 | Breast Cancer | 2.96 | [3][4] |
| Compound 3 | HepG-2 | Liver Carcinoma | 5.5 | [5][6] |
| Compound 12 | HepG-2 | Liver Carcinoma | 7.29 | [5][6] |
| Compound 14 | HepG-2 | Liver Carcinoma | 4.2 | [5][6] |
| Compound 4e | C6 | Glioma | 12.1 | [7] |
Mechanisms of Action: Targeting Key Signaling Pathways
Several studies have delved into the molecular mechanisms underlying the anticancer effects of these furan derivatives. A prominent mechanism involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.
For instance, compounds 4 and 7 were found to induce apoptosis in MCF-7 breast cancer cells through the intrinsic mitochondrial pathway.[3] This was evidenced by an increase in the levels of pro-apoptotic proteins p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[3] Furthermore, these compounds were observed to cause cell cycle arrest at the G2/M phase, thereby halting cell division.[3][8]
Another significant finding is the ability of certain furan derivatives to modulate crucial signaling pathways that are often dysregulated in cancer. Compounds 1 and 24 exhibited their antiproliferative activity by promoting the activity of PTEN, a tumor suppressor protein.[1][2] This, in turn, led to the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are known to play a central role in cancer cell growth and survival.[1][2]
Caption: PI3K/Akt signaling pathway and the inhibitory role of select furan derivatives.
Experimental Protocols
The in vitro anticancer activities of the furan derivatives were primarily assessed using cell viability and cytotoxicity assays. The following are detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the furan-based compounds and incubated for another 24 to 48 hours.[3][4]
-
MTT Addition: Following treatment, an MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional four hours at 37°C.[4] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]
-
Formazan Solubilization: The culture medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The cell viability is plotted against the logarithm of the compound concentration, and the IC50 value is determined using non-linear regression analysis.[9]
Caption: A generalized workflow for determining anticancer activity using the MTT assay.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay used to determine the number of viable cells in a culture.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells (e.g., HeLa, SW620) are seeded in 96-well plates and treated with the furan derivatives.[1][2]
-
CCK-8 Reagent Addition: After the treatment period, a premixed CCK-8 solution is added to each well.
-
Incubation: The plate is incubated for a specified period (typically 1-4 hours) at 37°C. During this time, the WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) in the CCK-8 solution is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan generated is directly proportional to the number of living cells.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. In the context of furan derivative research, it has been used to investigate the expression levels of proteins involved in key signaling pathways.
-
Cell Lysis: After treatment with the furan derivatives, cancer cells are harvested and lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., PTEN, Akt, β-catenin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or with a digital imager. The intensity of the signal corresponds to the amount of the target protein.[1]
The continued exploration of novel furan derivatives and their mechanisms of action holds significant promise for the development of new and more effective cancer therapies. The data and methodologies presented here provide a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]
- 6. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for Furan Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of furan and its derivatives is a critical process in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The efficiency, selectivity, and sustainability of furan synthesis are highly dependent on the choice of catalyst. This guide provides a comprehensive comparison of various catalytic systems, including homogeneous, heterogeneous, and biocatalysts, supported by experimental data to inform catalyst selection and process optimization.
Overview of Catalytic Strategies
The methodologies for furan synthesis can be broadly classified based on the catalyst employed:
-
Homogeneous Catalysts: These are typically soluble metal complexes that offer high activity and selectivity under mild reaction conditions due to their well-defined active sites.[1][2] Common examples include complexes of palladium, ruthenium, and copper.[2] However, the separation of the catalyst from the reaction mixture can be challenging.
-
Heterogeneous Catalysts: These solid-phase catalysts, such as zeolites, metal oxides, and supported metals, are easily separable from the reaction mixture, which simplifies product purification and allows for catalyst recycling.[2] They are often favored in industrial applications due to their robustness.[2]
-
Biocatalysts: Enzymes, such as oxidases and lipases, provide an environmentally benign approach to furan synthesis, operating under mild conditions with high chemo-, regio-, and stereoselectivity.[2] Their application is a rapidly expanding field in green chemistry.[2]
Quantitative Comparison of Catalyst Performance
The following tables summarize the performance of various catalysts in key furan synthesis reactions, providing a quantitative basis for comparison.
Table 1: Catalytic Decarbonylation of Furfural to Furan
| Catalyst | Support | Temperature (°C) | Time (h) | Furfural Conversion (%) | Furan Yield (%) | Furan Selectivity (%) | Reference |
| Pd | Charcoal | Vapor Phase | - | - | - | - | [3] |
| Pd | Hydrotalcite | - | 90 | - | - | - | [4] |
| Ni/MgO | - | 190 | 5 | 96 | 88 | - | [5] |
| Pd Nanoparticles | Zeolite | - | - | - | - | 98.7 | [6] |
Table 2: Catalytic Hydrodeoxygenation of Furfural to 2-Methylfuran (2-MF)
| Catalyst | Support | Temperature (°C) | Time (h) | Furfural Conversion (%) | 2-MF Yield (%) | Reference |
| Co/CoOx | - | - | - | - | 73 | [7] |
| Ni-doped Mo carbide | Carbon | - | - | 100 | 61 | [8] |
| 4%Pd–1%Ru | TiO₂ | Ambient | - | - | 51.5 | [9] |
| Ru | Carbon | 180 | 10 | - | 76 | [9] |
| Ir | Carbon | 220 | - | - | 95 | [9] |
| CuCr | - | 200-300 | - | - | >85 | [9] |
| Cu₂Cr₂O₅ | - | 240 | - | - | 73.5 | [9] |
Table 3: Paal-Knorr Synthesis of Substituted Furans from 1,4-Diones
| Catalyst | Substrate (1,4-Dione) | Product (Substituted Furan) | Reaction Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Hexane-2,5-dione | 2,5-Dimethylfuran | Toluene, reflux, 2 h | 85 | [10] |
| Sulfuric acid (H₂SO₄) | 1,4-Diphenylbutane-1,4-dione | 2,5-Diphenylfuran | Acetic acid, reflux, 1 h | 90 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Gas-Phase Decarbonylation of Furfural to Furan using a Ni-MgO Catalyst[5]
-
Catalyst Preparation: A series of Ni-MgO catalysts are prepared by a coprecipitation-calcination-reduction method.
-
Reaction Setup: The reaction is carried out in a fixed-bed reactor.
-
Reaction Conditions: A solution of furfural in a solvent like cyclopentylmethyl ether (e.g., 5 vol %) is fed into the reactor under a stream of hydrogen. The reaction is maintained at a specific temperature (e.g., 190 °C).
-
Product Analysis: The product stream is analyzed using gas chromatography to determine the conversion of furfural and the yield of furan.
Protocol 2: Selective Hydrodeoxygenation of Furfural to 2-Methylfuran using a Co/CoOx Catalyst[7]
-
Catalyst Synthesis: The Co/CoOx catalyst is prepared, potentially involving the reduction of a cobalt precursor.
-
Reaction Procedure: The selective hydrodeoxygenation of furfural is conducted in a batch reactor. Minimal addition of an inhibitor like hydroquinone can be used to mitigate side reactions such as polymerization.
-
Product Isolation and Analysis: After the reaction, the catalyst is separated, and the product mixture is analyzed by techniques such as gas chromatography to quantify the yield of 2-methylfuran.
Protocol 3: Paal-Knorr Synthesis of 2,5-Dimethylfuran[10]
-
Reactants: Hexane-2,5-dione is used as the substrate.
-
Catalyst and Solvent: p-Toluenesulfonic acid (p-TsOH) is used as the acid catalyst, and toluene serves as the solvent.
-
Reaction: The mixture of hexane-2,5-dione, p-TsOH, and toluene is heated to reflux for a specified time (e.g., 2 hours).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product, 2,5-dimethylfuran, is isolated and purified using standard techniques like distillation or column chromatography.
Visualizing Catalytic Processes
Diagrams illustrating key experimental workflows and reaction pathways provide a clearer understanding of the processes involved in furan synthesis.
Caption: General experimental workflow for catalyst performance evaluation in furan synthesis.
Caption: Major catalytic pathways for the synthesis of furan and its derivatives.
References
- 1. Homogeneous Catalyzed Valorization of Furanics: A Sustainable Bridge to Fuels and Chemicals [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives | MDPI [mdpi.com]
- 9. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (3-Methylfuran-2-yl)methanamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides a detailed, step-by-step procedure for the proper disposal of (3-Methylfuran-2-yl)methanamine, a compound combining the chemical properties of a furan and an amine.
Due to its chemical structure, this compound should be handled as a hazardous waste. The following procedures are based on established best practices for the disposal of flammable, toxic, and reactive organic compounds.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is critical to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the hazards should be assessed based on structurally similar compounds. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. All handling of this compound and its waste must be conducted in a well-ventilated chemical fume hood.
Quantitative Data on Related Compounds
While specific quantitative data for this compound may not be readily available, the table below summarizes key hazard data for related furan and amine compounds to provide a contextual understanding of potential risks.
| Property | 2-Methylfuran | 3-Methylfuran |
| CAS Number | 534-22-5 | 930-27-8 |
| GHS Hazard Statements | H225, H301, H330 | H225, H302, H331 |
| Signal Word | Danger | Danger |
| Flash Point | < 23 °C | < 23 °C |
| Acute Toxicity (Oral) | Toxic if swallowed[1] | Harmful if swallowed[2][3] |
| Acute Toxicity (Inhalation) | Fatal if inhaled | Toxic if inhaled[1][2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that requires careful attention to safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Classify waste containing this compound as hazardous waste.
-
Use a dedicated, properly labeled hazardous waste container for this specific chemical and any contaminated materials (e.g., gloves, absorbent pads).[4]
-
The container must be made of a material compatible with organic amines and furans.
-
Crucially, do not mix this waste with other waste streams, particularly with incompatible materials such as strong acids or oxidizing agents, to prevent dangerous reactions. [4][5]
2. Container Management:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[4]
-
Keep the container securely closed at all times, except when adding waste.
-
Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.[4]
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4]
-
The storage area must be away from sources of ignition, heat, and direct sunlight.[4]
-
Utilize secondary containment, such as a tray, to capture any potential leaks.[4]
4. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6] Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent material, place it in the designated hazardous waste container, and seal it.[3][7]
5. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[3]
-
After thorough decontamination, deface or remove the original label and dispose of the container according to your institution's guidelines.[3]
6. Final Disposal:
-
When the waste container is full or the maximum accumulation time has been reached, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][8]
-
Complete all necessary waste disposal paperwork, providing accurate and detailed information about the waste composition.
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [3][7]
Experimental Protocols
While specific in-laboratory treatment protocols for this compound are not established, general procedures for the degradation of aromatic amines can be considered for small quantities under expert supervision and in accordance with institutional policies. One such method involves oxidation with acidified potassium permanganate. However, this should only be performed by trained personnel after a thorough risk assessment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling (3-Methylfuran-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling (3-Methylfuran-2-yl)methanamine. In the absence of a specific Safety Data Sheet (SDS), this document offers procedural guidance based on the known hazards of its constituent functional groups: the furan ring and the aminomethane group. This compound should be treated with extreme caution, assuming it is a flammable, toxic, and potentially carcinogenic substance.
Hazard Assessment
A comprehensive hazard profile for this compound is not currently available. However, an analysis of its structural components suggests the following potential hazards:
-
Furan Moiety : Furan and its derivatives are known to be highly flammable liquids and vapors. They can be harmful if swallowed or inhaled and may cause skin irritation. Some furan compounds are suspected of causing genetic defects and may be carcinogenic. A significant and often overlooked danger is the potential to form explosive peroxides when exposed to air and light.
-
Aminomethane Moiety : Aliphatic amines can be corrosive and cause severe skin burns and eye damage. They are often volatile and can cause respiratory irritation.
Therefore, this compound should be handled as a substance that is flammable, toxic, corrosive, and a potential carcinogen and peroxide-former.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Flame-retardant lab coat. | Not generally required if work is performed in a certified chemical fume hood. |
| Chemical Reactions and Work-up (in a fume hood) | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. Double-gloving is recommended. | Flame-retardant lab coat. An apron may be required for larger quantities. | A respirator with an organic vapor cartridge may be necessary for operations with a high potential for aerosol generation or if fume hood performance is questionable. |
| Handling Outside of a Fume Hood (e.g., transport) | Safety glasses with side shields. | Nitrile or neoprene gloves. | Flame-retardant lab coat. | Not recommended. Avoid handling outside of a fume hood whenever possible. |
| Spill Clean-up | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or apron over a flame-retardant lab coat. | A full-face respirator with an organic vapor cartridge is required. |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is essential for the safe handling and storage of this compound.
Experimental Protocols:
-
Preparation : Before any work begins, ensure that a certified chemical fume hood is available and functioning correctly. All necessary PPE should be inspected and readily accessible. Prepare all required equipment and reagents in advance to minimize handling time.
-
Inert Atmosphere : Due to the potential for peroxide formation, it is highly recommended to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Grounding : To prevent the build-up of static electricity that could ignite flammable vapors, all metal containers and equipment used for transferring the substance should be properly grounded.[1]
-
Dispensing : When transferring the liquid, use a syringe or a cannula technique under an inert atmosphere. Avoid pouring in the open air.
-
Heating : If heating is required, use a well-controlled heating mantle, oil bath, or heating block. Never use an open flame.
-
Quenching : Reactions should be carefully quenched, especially if reactive reagents have been used. The quenching procedure should be performed in the fume hood.
Storage:
-
Container : Store in a tightly sealed, amber glass bottle to protect from light. The container should have a secure cap, preferably with a PTFE liner.
-
Atmosphere : The container should be flushed with an inert gas before sealing.
-
Temperature : Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Refrigeration may be appropriate, but ensure the container is suitable for low temperatures and that the storage unit is explosion-proof.
-
Segregation : Store away from oxidizing agents, acids, and other incompatible materials.
-
Labeling : The container must be clearly labeled with the chemical name, hazard pictograms (flammable, toxic, corrosive), and the date it was received and opened.
-
Peroxide Formation : It is crucial to monitor for the formation of peroxides. A qualitative test for peroxides should be performed if the material has been stored for an extended period or if crystallization is observed.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all liquid waste in a designated, labeled, and sealed container. The container should be compatible with the chemical and stored in a secondary containment tray.
-
Solid Waste : Any solid waste, such as contaminated gloves, paper towels, or silica gel, should be collected in a separate, clearly labeled hazardous waste bag.
-
Decontamination : All glassware and equipment that have come into contact with the chemical must be thoroughly decontaminated before being removed from the fume hood. Rinse with an appropriate solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous waste.
-
Disposal Request : Follow your institution's hazardous waste disposal procedures. Do not pour any amount of this compound or its solutions down the drain.[2]
Quantitative Data Summary
Since specific data for this compound is unavailable, the following table provides data for a closely related and structurally similar compound, 2-Methylfuran, to offer an indication of its physical and chemical properties.
| Property | Value for 2-Methylfuran | Reference |
| Molecular Formula | C5H6O | [3] |
| Molecular Weight | 82.10 g/mol | [3] |
| Boiling Point | 63-66 °C | [4] |
| Flash Point | -30 °C (-22 °F) | [3][5] |
| Density | 0.913 g/mL at 25 °C | [4] |
| Occupational Exposure Limit (OEL) for Furan | 1.9 ppb (proposed) | [6][7] |
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for handling this compound.
Caption: Waste disposal pathway for this compound.
References
- 1. tri-iso.com [tri-iso.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylfuran - Wikipedia [en.wikipedia.org]
- 5. 2-METHYLFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pnnl.gov [pnnl.gov]
- 7. Proposed Occupational Exposure Limits for Furans (Technical Report) | OSTI.GOV [osti.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
